Harzianolide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2E,4E)-hexa-2,4-dienyl]-4-(2-hydroxypropyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-6-7-11-9-16-13(15)12(11)8-10(2)14/h3-6,10,14H,7-9H2,1-2H3/b4-3+,6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELRJXQJITUJOU-VNKDHWASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCC1=C(C(=O)OC1)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/CC1=C(C(=O)OC1)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Genesis of Harzianolide: A Technical Guide to a Promising Biocontrol Agent from Trichoderma harzianum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harzianolide, a bioactive secondary metabolite produced by the ubiquitous soil fungus Trichoderma harzianum, has emerged as a molecule of significant interest in the fields of agricultural biotechnology and natural product chemistry. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of this compound. It details the experimental protocols for its isolation and characterization, presents its known biological activities with corresponding quantitative data, and elucidates the signaling pathways it modulates in plants. This document is intended to serve as a core resource for researchers and professionals engaged in the development of novel biocontrol agents and pharmaceuticals.
Introduction: The Emergence of this compound
Trichoderma harzianum is a well-documented antagonist of various plant pathogens, primarily through mechanisms of mycoparasitism, competition, and the secretion of a diverse arsenal of secondary metabolites. Among these, this compound, a butenolide compound, has garnered attention for its dual role as a potent plant growth promoter and an elicitor of systemic resistance in plants. First isolated and characterized from T. harzianum strain SQR-T037, this polyketide-derived metabolite has demonstrated significant potential in enhancing crop resilience and productivity.[1][2][3][4] This guide will delve into the technical details surrounding this promising natural product.
Discovery and Origin
This compound was identified during screenings of secondary metabolites from Trichoderma harzianum for their biological activities. Notably, the strain SQR-T037 was found to produce this compound, which exhibited significant plant growth-promoting effects at very low concentrations.[1][2][3] Subsequent studies have also isolated this compound and its analogues from other T. harzianum strains, including marine-derived isolates, highlighting the broad distribution of its biosynthetic machinery within this species.[5][6][7]
Producing Organism: Trichoderma harzianum Key Isolating Strain: SQR-T037[1][2][3]
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. While the complete raw spectral data is often found in supplementary materials of primary research articles, the key identifying features are summarized below.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data | Reference |
| Molecular Formula | C13H18O4 | |
| Molecular Weight | 238.28 g/mol | |
| Appearance | Colorless oil | |
| 1H NMR | Data not fully available in search results | [8][9][10] |
| 13C NMR | Data not fully available in search results | [8][9][10] |
| Mass Spectrometry (MS) | Fragmentation data not detailed in search results | [5][6] |
Note: Specific chemical shifts and coupling constants for NMR, and detailed fragmentation patterns for MS are critical for unambiguous identification and are typically reported in peer-reviewed publications.
Experimental Protocols
Fungal Culture and this compound Production
A detailed protocol for the cultivation of T. harzianum and induction of this compound production is crucial for obtaining sufficient quantities for research.
Protocol 1: Cultivation of Trichoderma harzianum SQR-T037
-
Inoculum Preparation: Inoculate T. harzianum SQR-T037 on Potato Dextrose Agar (PDA) plates and incubate at 28°C for 5-7 days.
-
Liquid Culture: Transfer agar plugs of the fungal mycelium into Erlenmeyer flasks containing Potato Dextrose Broth (PDB).
-
Incubation: Incubate the liquid cultures on a rotary shaker at 150-180 rpm and 28°C for 7-10 days to allow for fungal growth and metabolite secretion.[11]
Isolation and Purification of this compound
The isolation of this compound from the culture broth involves solvent extraction followed by chromatographic purification.
Protocol 2: Extraction and Purification of this compound
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc).
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Pool the fractions containing this compound and further purify using High-Performance Liquid Chromatography (HPLC), typically with a C18 column and a methanol-water mobile phase.
-
Biosynthesis of this compound
This compound is a polyketide, biosynthesized through the condensation of acetate units by a polyketide synthase (PKS) enzyme.[12] It is proposed to be derived from a heptaketide precursor, which undergoes rearrangements and decarboxylation to form the characteristic butenolide structure.[12] While the specific genes and enzymatic steps in the this compound biosynthetic cluster in T. harzianum are yet to be fully elucidated, the general pathway is hypothesized as follows:
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, with notable effects on plant growth and defense, as well as antifungal properties.
Plant Growth Promotion
This compound has been shown to significantly promote the growth of tomato seedlings.
Table 2: Plant Growth Promotion Activity of this compound
| Plant Species | Concentration | Effect | Reference |
| Tomato seedlings | 0.1 ppm | Up to 2.5-fold increase in dry weight | [1][2] |
Antifungal Activity
This compound displays inhibitory activity against various phytopathogenic fungi.
Table 3: Antifungal Activity of this compound (MIC values)
| Fungal Pathogen | MIC (µg/mL) | Reference |
| Gaeumannomyces graminis var. tritici | 200 | [12] |
| Pestalotiopsis theae | 25-50 | [5] |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific assay conditions.
Mechanism of Action: Plant Systemic Resistance
This compound is a potent elicitor of Induced Systemic Resistance (ISR) in plants. Upon perception by the plant, it triggers a signaling cascade that leads to a primed state of defense, resulting in a more robust and rapid response to subsequent pathogen attacks.[1][2]
The signaling pathways activated by this compound in tomato involve the key defense-related phytohormones, salicylic acid (SA) and jasmonic acid (JA)/ethylene (ET). This leads to the upregulation of defense-related genes.
Key Genes Upregulated by this compound in Tomato:
-
SA Pathway: PR1 (Pathogenesis-Related Protein 1), GLU (β-1,3-glucanase)[1][2]
-
JA/ET Pathway: JERF3 (Jasmonate and Ethylene Responsive Factor 3)[1][2]
Conclusion and Future Perspectives
This compound stands out as a multifaceted secondary metabolite from Trichoderma harzianum with significant potential for agricultural applications. Its ability to both directly inhibit fungal pathogens and enhance plant growth and defense responses makes it a highly attractive candidate for the development of next-generation biocontrol agents and biofertilizers.
Future research should focus on several key areas:
-
Complete Elucidation of the Biosynthetic Pathway: Identifying the specific PKS gene cluster and all modifying enzymes will enable metabolic engineering approaches to enhance this compound production or generate novel, more potent analogues.
-
Detailed Mechanistic Studies: A deeper understanding of the plant receptors for this compound and the downstream signaling components will provide valuable insights into plant-microbe interactions and the mechanisms of ISR.
-
Field Trials and Formulation Development: Rigorous testing of this compound and this compound-producing T. harzianum strains in diverse agricultural settings is necessary to validate its efficacy and develop stable, effective formulations for commercial use.
The continued exploration of this compound and other natural products from beneficial microbes holds immense promise for the development of sustainable and effective solutions for global food security.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Harzianolides B-G: Undescribed Butenolides isolated from the fungus Trichoderma harzianum ZN-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of Polysaccharides from Trichoderma harzianum with Antioxidant, Anticancer, and Enzyme Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Harzianolide: A Fungal Secondary Metabolite with Dual Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Harzianolide, a butenolide-class secondary metabolite produced by the ubiquitous soil fungus Trichoderma harzianum, has garnered significant scientific interest for its potent biological activities. This technical guide provides a comprehensive overview of this compound, detailing its fungal origin, biosynthetic pathway, and multifaceted modes of action. A key focus is placed on its dual role as a promising antifungal agent against various phytopathogens and as a potent plant growth promoter. This document summarizes quantitative bioactivity data, provides detailed experimental protocols for its isolation and functional characterization, and visualizes the key molecular pathways it influences. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, agricultural biotechnology, and drug development.
Introduction
The genus Trichoderma is a well-established source of a diverse array of bioactive secondary metabolites. Among these, this compound, a polyketide-derived butenolide, stands out for its significant antifungal and plant-growth-promoting properties. First isolated from Trichoderma harzianum, this compound has been the subject of numerous studies aiming to elucidate its biological functions and potential applications in agriculture and beyond. This guide synthesizes the current knowledge on this compound, presenting it in a structured and technically detailed format for the scientific community.
Fungal Origin and Isolation
This compound is a characteristic secondary metabolite of various strains of the fungus Trichoderma harzianum. This species is found globally in soil and on decaying organic matter and is well-known for its biocontrol capabilities.
Isolation of Trichoderma harzianum
A detailed protocol for the isolation of T. harzianum from soil samples is presented below.
Experimental Protocol: Isolation of Trichoderma harzianum from Soil
-
Sample Collection: Collect soil samples from the rhizosphere of healthy plants, approximately 5-30 cm below the surface. Place the samples in sterile plastic bags and store at 4°C until processing.
-
Serial Dilution:
-
Add 1 gram of the soil sample to 9 ml of sterile distilled water to create a stock suspension.
-
Vortex the suspension vigorously for 1 minute.
-
Perform a serial dilution by transferring 1 ml of the stock suspension to 9 ml of sterile distilled water (10⁻² dilution), and repeat this process to obtain dilutions up to 10⁻⁵.
-
-
Plating:
-
Plate 100 µl of each dilution onto Trichoderma Selective Medium (TSM) agar plates. TSM typically contains a basal medium like Potato Dextrose Agar (PDA) supplemented with antibiotics (e.g., chloramphenicol, streptomycin) to inhibit bacterial growth and a fungicide (e.g., pentachloronitrobenzene) to which Trichoderma species are generally resistant.
-
Spread the suspension evenly using a sterile spreader.
-
-
Incubation: Incubate the plates at 25-28°C for 5-7 days.
-
Identification and Purification:
-
Observe the plates for fungal colonies characteristic of Trichoderma, which are typically fast-growing and produce green conidia.
-
Isolate individual colonies and subculture them onto fresh PDA plates to obtain pure cultures.
-
Morphological identification can be performed based on colony characteristics and microscopic examination of conidiophores and conidia. Molecular identification can be confirmed by sequencing of the internal transcribed spacer (ITS) region of the ribosomal DNA.
-
Isolation of this compound
The following protocol outlines the extraction and purification of this compound from a liquid culture of T. harzianum.
Experimental Protocol: Isolation of this compound
-
Fungal Culture:
-
Inoculate a pure culture of T. harzianum into a liquid medium such as Potato Dextrose Broth (PDB).
-
Incubate the culture at 25-28°C for 14-21 days with shaking (150 rpm) to ensure aeration.
-
-
Extraction:
-
Separate the fungal biomass from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc).
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Pool the fractions containing this compound and further purify them using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol and water to yield pure this compound.
-
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
Biosynthesis of this compound
The biosynthesis of this compound proceeds through a polyketide pathway. It is proposed to be derived from a heptaketide precursor, which undergoes a series of enzymatic modifications, including rearrangements and decarboxylation, to form the final butenolide structure[1]. The biosynthesis is catalyzed by a Type I polyketide synthase (PKS), a large, multi-domain enzyme that iteratively condenses acetyl-CoA and malonyl-CoA units[2][3]. While the specific gene cluster and the exact enzymatic steps for this compound biosynthesis have not been fully elucidated, a proposed general pathway is depicted below.
References
- 1. Genome mining and biosynthesis of a polyketide from a biofertilizer fungus that can facilitate reductive iron assimilation in plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and expression of two polyketide synthase genes from Trichoderma harzianum 88 during mycoparasitism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phylogenomic analysis of polyketide synthase-encoding genes in Trichoderma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Harzianolide Biosynthetic Pathway: A Technical Guide to a Heptaketide-Derived Natural Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianolide, a secondary metabolite produced by the filamentous fungus Trichoderma harzianum, has garnered significant interest for its potent biological activities, including plant growth promotion and antifungal properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, with a focus on its origin from a heptaketide precursor. While the complete enzymatic cascade remains to be fully elucidated, this document synthesizes the available genetic and biochemical evidence to present a putative pathway and outlines the experimental approaches required for its full characterization.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from a linear heptaketide chain, which undergoes a series of complex enzymatic transformations, including rearrangements and decarboxylation, to yield the final butenolide structure.[2][3]
The initial heptaketide is assembled by a Type I iterative polyketide synthase (PKS). Following its formation, the polyketide chain is thought to undergo at least two rearrangement reactions and a decarboxylation event to form the core structure of this compound.[3] The precise nature and sequence of these rearrangements are yet to be experimentally confirmed. Subsequent modifications by tailoring enzymes are likely required to produce the final bioactive molecule.
The "Har" Biosynthetic Gene Cluster
A putative biosynthetic gene cluster (BGC) for this compound, designated as the "Har" cluster, has been identified in Trichoderma harzianum. This cluster contains a set of genes predicted to encode the necessary enzymatic machinery for this compound biosynthesis.
| Gene | Predicted Function | GenBank Accession (Amino Acid) |
| HarA | Polyketide Synthase (PKS) | OPB46148 |
| HarB | Zn2Cys6 Transcription Regulator | OPB46143 |
| HarC | Unknown Protein | OPB46144 |
| HarD | Isoprenyl Alcohol Oxidase | OPB46145 |
| HarE | Flavin-binding Monooxygenase family protein | OPB46146 |
| HarF | Unknown Protein | OPB46147 |
| HarG | CE12 GDSL Lipase | OPB46149 |
| HarH | Unknown Protein | OPB46150 |
Table 1: Genes of the putative this compound biosynthetic cluster and their predicted functions.[4]
The central enzyme is believed to be HarA , a polyketide synthase responsible for the assembly of the heptaketide backbone. The transcriptional regulator HarB likely controls the expression of the entire gene cluster. The remaining genes, HarC-HarH , are predicted to be tailoring enzymes that modify the polyketide intermediate through oxidation, hydrolysis, and other transformations to yield the final this compound structure. The exact functions of the unknown proteins, HarC, HarF, and HarH, require further investigation.
Experimental Workflow for Pathway Elucidation
A systematic experimental approach is necessary to fully characterize the this compound biosynthetic pathway. The following workflow outlines the key steps for future research.
Experimental Protocols
CRISPR/Cas9-Mediated Gene Knockout in Trichoderma harzianum (Generic Protocol)
This protocol provides a general framework for gene disruption in T. harzianum using the CRISPR/Cas9 system. Specific parameters, such as sgRNA design and selection markers, will need to be optimized for the "Har" gene cluster.
1. sgRNA Design and Plasmid Construction:
- Design two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest (e.g., HarA).
- Synthesize the sgRNA cassettes and clone them into a Cas9 expression vector suitable for Trichoderma, often containing a selection marker like hygromycin resistance.
2. Preparation of Donor DNA:
- Construct a donor DNA fragment containing a selectable marker (e.g., a gene conferring resistance to a different antibiotic) flanked by homologous regions (typically 1-2 kb) upstream and downstream of the target gene.
3. Protoplast Preparation:
- Grow T. harzianum mycelia in a suitable liquid medium.
- Harvest and wash the mycelia.
- Digest the fungal cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.7 M KCl).
- Filter and collect the protoplasts by centrifugation.
4. Transformation:
- Co-transform the protoplasts with the Cas9/sgRNA plasmid and the donor DNA using a polyethylene glycol (PEG)-mediated method.
- Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agents.
5. Screening and Verification of Mutants:
- Isolate individual transformants and cultivate them on selective media.
- Perform diagnostic PCR using primers flanking the target gene to identify successful knockout events (indicated by a size shift corresponding to the insertion of the marker gene).
- Confirm the absence of the target gene transcript by RT-qPCR.
- Further verify the gene deletion by Southern blot analysis.
Future Directions and Conclusion
The elucidation of the this compound biosynthetic pathway is an active area of research. While the identification of the putative "Har" gene cluster provides a crucial starting point, significant experimental work is required to functionally characterize each enzyme and delineate the precise sequence of biochemical reactions. Isotopic labeling studies will be instrumental in unraveling the proposed molecular rearrangements. A thorough understanding of this pathway will not only provide fundamental insights into fungal natural product biosynthesis but also open avenues for the bioengineering of novel this compound analogs with enhanced or altered biological activities, a prospect of considerable interest to the pharmaceutical and agrochemical industries.
References
- 1. Branching and converging pathways in fungal natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Establishment of a CRISPR/Cas9-Mediated Efficient Knockout System of Trichoderma hamatum T21 and Pigment Synthesis PKS Gene Knockout - PMC [pmc.ncbi.nlm.nih.gov]
Harzianolide: A Technical Guide to its Mechanism of Action in Plant Growth Promotion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harzianolide, a secondary metabolite produced by the ubiquitous soil fungus Trichoderma harzianum, has emerged as a potent plant growth regulator and a novel elicitor of systemic resistance in plants. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the bioactivity of this compound. It details its role in enhancing root development, modulating key defense signaling pathways, and ultimately promoting plant vigor and resilience. This document summarizes key quantitative data, provides detailed experimental protocols for replication and further research, and visualizes the complex biological processes through signaling pathway and experimental workflow diagrams.
Introduction
The quest for sustainable agricultural practices has intensified the search for natural compounds that can enhance crop yield and protect against pathogens without the environmental burden of synthetic fertilizers and pesticides. Trichoderma species, particularly T. harzianum, have long been recognized as effective biocontrol agents and biofertilizers. Their beneficial effects are largely attributed to the diverse array of secondary metabolites they secrete. Among these, this compound, a butenolide compound, has been identified as a key player in mediating the positive interactions between T. harzianum and plants.
This guide focuses on the work of Cai et al. (2013), a pivotal study that elucidated the dual function of this compound in both direct plant growth promotion and the induction of systemic resistance against pathogens.[1][2]
Mechanism of Action
This compound exerts its influence on plant growth and defense through a multi-pronged mechanism, primarily by enhancing root system architecture and by priming the plant's immune system.
Enhanced Root Development
One of the most significant effects of this compound is the stimulation of root growth. Root scans of tomato seedlings treated with this compound revealed a marked increase in total root length and the number of root tips.[1] This enhanced root system allows for more efficient water and nutrient uptake from the soil, which in turn supports overall plant growth and biomass accumulation.[2] This suggests that this compound influences the early stages of plant development by directly targeting root architecture.[1]
Induction of Systemic Resistance (ISR)
Beyond its role as a growth promoter, this compound is a potent elicitor of Induced Systemic Resistance (ISR), a state of heightened defensive capacity in plants against a broad spectrum of pathogens.[1] Treatment with this compound leads to an increase in the activity of several defense-related enzymes that combat oxidative stress.[1] Furthermore, it triggers the expression of genes associated with established defense signaling pathways.[1]
Signaling Pathways Modulated by this compound
This compound's induction of ISR is mediated through the activation of two major plant defense signaling pathways: the Salicylic Acid (SA) pathway and the Jasmonate/Ethylene (JA/ET) pathway.[1]
-
Salicylic Acid (SA) Pathway: This pathway is crucial for defense against biotrophic and hemibiotrophic pathogens. This compound treatment upregulates the expression of PR1 (Pathogenesis-Related Protein 1) and GLU (β-1,3-glucanase), which are well-established marker genes for the SA pathway.[1]
-
Jasmonate/Ethylene (JA/ET) Pathway: This pathway is primarily involved in defense against necrotrophic pathogens and herbivorous insects. This compound has been shown to induce the expression of JERF3 (Jasmonate and Ethylene Responsive Factor 3), a key transcription factor in the JA/ET signaling cascade.[1]
The concurrent activation of both SA and JA/ET pathways indicates that this compound primes the plant for a broad-spectrum resistance, making it more resilient to a variety of pathogenic threats.
Quantitative Data on Plant Growth Promotion
The growth-promoting effects of this compound have been quantified in tomato seedlings. The following table summarizes the key findings from the study by Cai et al. (2013).
| Treatment Concentration (ppm) | Parameter Measured | Result (vs. Control) | Reference |
| 0.1 | Tomato Seedling Dry Weight | Up to 2.5-fold increase | [1] |
| 0.1 | Tomato Seedling Root Length | Significantly enhanced | [1] |
| 0.1 | Tomato Seedling Root Tips | Significantly enhanced | [1] |
Experimental Protocols
The following protocols are synthesized from standard methodologies and are representative of the experiments conducted to determine the mechanism of action of this compound.
Isolation and Purification of this compound
-
Fungal Culture: Trichoderma harzianum (e.g., strain SQR-T037) is cultured on Potato Dextrose Agar (PDA) plates.[3] For large-scale metabolite production, the fungus is grown in a liquid medium (e.g., Potato Dextrose Broth) in a shaker incubator.
-
Metabolite Extraction: The culture filtrate is separated from the mycelia by filtration. The filtrate is then subjected to liquid-liquid extraction using an organic solvent such as ethyl acetate.
-
Purification: The crude extract is concentrated under vacuum. This compound is purified from the crude extract using chromatographic techniques, such as silica gel column chromatography and High-Performance Liquid Chromatography (HPLC). The structure of the purified compound is confirmed by spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Plant Growth Promotion Assay
-
Plant Material and Growth Conditions: Tomato (Solanum lycopersicum) seeds are surface-sterilized and germinated on moist filter paper in sterile petri dishes.[4] After germination, seedlings are transferred to pots containing a sterile soil mix or a hydroponic system.[5] Plants are maintained in a growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C, 12h light/12h dark).[5]
-
Treatment Application: Purified this compound is dissolved in a suitable solvent (e.g., ethanol, followed by dilution in water) to prepare different concentrations (e.g., 0.1 ppm). Seedlings are treated by adding the this compound solution to the soil or hydroponic medium. Control plants are treated with the solvent solution lacking this compound.
-
Data Collection: After a defined growth period (e.g., 30 days), plants are harvested.[5] Shoot and root length, and fresh and dry weight are measured. Root architecture (total length, number of tips) can be analyzed using a root scanner and appropriate software.
Measurement of Defense-Related Enzyme Activity
-
Sample Preparation: Leaf or root tissue is collected from treated and control plants at different time points after treatment. The tissue is immediately frozen in liquid nitrogen and ground to a fine powder.
-
Enzyme Extraction: The powdered tissue is homogenized in an ice-cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0).[6] The homogenate is centrifuged at high speed (e.g., 18,000 x g) at 4°C, and the supernatant is collected as the crude enzyme extract.[6]
-
Enzyme Assays: The activities of enzymes such as Peroxidase (POD), Polyphenol Oxidase (PPO), and Phenylalanine Ammonia-Lyase (PAL) are determined spectrophotometrically using specific substrates.[6][7] Enzyme activity is typically expressed as the change in absorbance per minute per milligram of protein.
Real-Time Reverse Transcription-PCR (RT-PCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues using a commercial kit or a standard protocol.[8] The quality and quantity of RNA are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: The expression levels of target defense genes (PR1, GLU, JERF3) and a reference gene (e.g., actin) are quantified using a real-time PCR system with a DNA-binding dye like SYBR Green.[9] Gene-specific primers are designed for each target and reference gene.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, where the expression is normalized to the reference gene and relative to the control treatment.
Pathogen Challenge Assay
-
Pathogen Culture: The pathogen, such as Sclerotinia sclerotiorum, is cultured on PDA medium.[3]
-
Plant Treatment and Inoculation: Tomato plants are pre-treated with this compound as described in the growth promotion assay. After a specified period (e.g., 48 hours) to allow for the induction of resistance, the plants are challenge-inoculated with the pathogen. This can be done by placing a mycelial plug from the pathogen culture onto a leaf or stem.[10]
-
Disease Assessment: The plants are incubated under conditions favorable for disease development. Disease severity is assessed by measuring the size of the resulting lesions after a few days.[10] A reduction in lesion size in this compound-pretreated plants compared to the control indicates the induction of systemic resistance.[1]
Conclusion and Future Directions
This compound, a secondary metabolite from T. harzianum, is a promising natural compound for sustainable agriculture. Its ability to directly promote plant growth, particularly root development, and to induce broad-spectrum systemic resistance through the SA and JA/ET signaling pathways, makes it a valuable candidate for the development of novel biofertilizers and biopesticides.
Future research should focus on several key areas:
-
Receptor Identification: Identifying the plant receptor(s) for this compound will be crucial to fully understand its mode of action.
-
Field Trials: While laboratory and greenhouse studies have shown significant promise, extensive field trials are necessary to validate the efficacy of this compound under diverse environmental conditions and on a wider range of crops.
-
Biosynthetic Pathway Engineering: Understanding and engineering the biosynthetic pathway of this compound in T. harzianum could lead to the development of hyper-producing strains, making its commercial production more economically viable.
-
Synergistic Effects: Investigating the synergistic effects of this compound with other beneficial microorganisms or biostimulants could lead to the development of more potent and effective agricultural products.
The continued exploration of this compound and other natural products holds the key to developing innovative and environmentally friendly solutions to meet the growing global demand for food.
References
- 1. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. plantarchives.org [plantarchives.org]
- 4. Selective screening and characterization of plant growth promoting bacteria for growth enhancement of tomato, Lycopersicon esculentum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Assessment of Plant Growth Promotion of Tomato [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. thepharmajournal.com [thepharmajournal.com]
Harzianolide: A Potent Elicitor of Systemic Resistance in Plants
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Harzianolide, a secondary metabolite produced by the beneficial fungus Trichoderma harzianum, has emerged as a significant molecule in the field of plant science and agricultural biotechnology. This butenolide compound exhibits a dual functionality, acting as both a potent plant growth promoter and a powerful elicitor of induced systemic resistance (ISR) against a range of phytopathogens. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's activity, detailing the signaling pathways it modulates and the experimental protocols used to elucidate its function. Quantitative data from key studies are summarized, and a visual representation of the molecular interactions and experimental workflows is provided to facilitate a deeper understanding for researchers, scientists, and professionals involved in the development of novel plant protection and growth-promoting agents.
Introduction
The quest for sustainable agricultural practices has intensified the search for natural compounds that can enhance plant vigor and protect against diseases without the environmental drawbacks of synthetic pesticides. This compound, isolated from Trichoderma harzianum strain SQR-T037, represents a promising candidate in this endeavor.[1][2] It has been demonstrated to significantly improve plant growth and to "prime" the plant's immune system, leading to a more robust and rapid defense response upon pathogen attack.[1][2] This document serves as a technical resource, consolidating the current knowledge on this compound's role in plant physiology and defense.
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound has been quantified in several key studies, primarily using tomato (Solanum lycopersicum) as a model system. The following tables summarize the significant quantitative findings.
Table 1: Plant Growth Promotion Effects of this compound on Tomato Seedlings
| Parameter | Treatment | Observation | Reference |
| Seedling Dry Weight | 0.1 ppm this compound | Up to 2.5-fold increase compared to control | [1][2] |
| Root Morphology | This compound (concentration not specified) | Enhancement of root length and number of root tips | [1][2] |
Table 2: Induced Systemic Resistance and Defense Gene Expression
| Parameter | Treatment & Challenge | Observation | Reference |
| Disease Resistance | This compound pre-treatment followed by Sclerotinia sclerotiorum challenge | Significant reduction in lesion size compared to control plants | [1][2] |
| Defense-Related Gene Expression | This compound treatment | Upregulation of genes in both the Salicylic Acid (SA) pathway (PR1, GLU) and the Jasmonic Acid/Ethylene (JA/Et) pathway (JERF3) | [1][2] |
| Defense Enzyme Activity | This compound treatment | Increased activity of enzymes involved in managing oxidative stress | [1][2] |
Signaling Pathways Modulated by this compound
This compound triggers a broad-spectrum defense response by activating key signaling pathways within the plant. This demonstrates a sophisticated mechanism of action that prepares the plant for invasions from pathogens with different infection strategies.
Upon perception by the plant, this compound acts as an elicitor, initiating a signaling cascade that involves both the salicylic acid (SA) and the jasmonic acid/ethylene (JA/Et) pathways. The SA pathway is traditionally associated with resistance against biotrophic pathogens, while the JA/Et pathway is primarily effective against necrotrophic pathogens and herbivorous insects. The concurrent activation of both pathways by this compound suggests its potential to confer broad-spectrum disease resistance.[1][2] This activation leads to the expression of pathogenesis-related (PR) genes, such as PR1 and GLU (β-1,3-glucanase), and transcription factors like JERF3 (Jasmonate and Ethylene Responsive Factor 3), which collectively contribute to a heightened state of defense.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's effects on plants.
Plant Growth Promotion Assay
This protocol is designed to quantify the effect of this compound on early plant development.
-
Plant Material and Growth Conditions: Tomato (Solanum lycopersicum) seeds are surface-sterilized and germinated on sterile filter paper. Seedlings are then transferred to a hydroponic system or sterile soil medium. Plants are maintained in a controlled growth chamber with a defined photoperiod (e.g., 16h light/8h dark) and temperature (e.g., 25°C).
-
Treatment Application: this compound is dissolved in a suitable solvent (e.g., ethanol) and diluted to the final concentration (e.g., 0.1 ppm) in the growth medium. Control plants receive the same concentration of the solvent.
-
Data Collection: After a defined period (e.g., 2-3 weeks), plants are harvested. Shoot and root lengths are measured. The fresh weight of the shoots and roots is recorded. To determine dry weight, the plant material is dried in an oven at 70°C until a constant weight is achieved.
-
Root Morphology Analysis: Roots can be scanned using a flatbed scanner, and the resulting images are analyzed with software (e.g., WinRHIZO) to quantify total root length, surface area, and the number of root tips.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests, such as a t-test or ANOVA, to determine the significance of the observed differences between treated and control plants.
Pathogen Challenge Assay (Sclerotinia sclerotiorum)
This assay evaluates the ability of this compound to induce resistance against a necrotrophic fungal pathogen.
-
Inoculum Preparation: Sclerotinia sclerotiorum is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at room temperature until mycelia cover the plate.
-
Plant Treatment: Tomato plants at the 4-6 leaf stage are treated with this compound as described in the growth promotion assay.
-
Inoculation: A few days after treatment, detached leaves or whole plants are inoculated. For a detached leaf assay, leaves are placed in a humid chamber. A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing S. sclerotiorum culture and placed on the leaf surface.
-
Disease Assessment: The inoculated leaves or plants are incubated under high humidity. The diameter of the resulting necrotic lesion is measured at specific time points (e.g., 24, 48, and 72 hours post-inoculation).
-
Data Analysis: The lesion size is compared between this compound-treated and control plants to determine the level of induced resistance.
Gene Expression Analysis by Real-Time RT-PCR
This protocol quantifies the transcript levels of defense-related genes.
-
RNA Extraction and cDNA Synthesis: Plant tissue (e.g., leaves) is harvested at various time points after this compound treatment and immediately frozen in liquid nitrogen. Total RNA is extracted using a commercial kit or a standard protocol. The quality and quantity of RNA are assessed using a spectrophotometer. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Primer Design: Primers for the target genes (PR1, GLU, JERF3) and a reference gene (e.g., Actin) are designed to be specific and efficient.
-
PR1 (Pathogenesis-Related Protein 1): Forward: 5'-AAGGCTCTAGTTGCTTCTCC-3', Reverse: 5'-AATCACACCATATTCTTCACC-3'
-
JERF3 (Jasmonate and Ethylene Responsive Factor 3): Forward: 5'-GAGGAGTGGAGGTTGTTGAG-3', Reverse: 5'-TTCCTTTGCTTGCTTGTTAC-3'
-
Actin (Reference Gene): Forward: 5'-GAAATAGCATAAGATGGCAGACG-3', Reverse: 5'-ATACCCACCATCACACCAGTAT-3'
-
Note: A specific primer sequence for the tomato GLU gene as used in the original study by Cai et al. is not publicly available. Researchers may need to design primers based on conserved regions of known tomato β-1,3-glucanase sequences.
-
-
Real-Time PCR: The qPCR reaction is performed using a SYBR Green-based master mix in a real-time PCR system. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the reference gene for normalization.
Defense Enzyme Activity Assays
These spectrophotometric assays measure the activity of key antioxidant enzymes.
-
Enzyme Extraction: Fresh leaf tissue is homogenized in an ice-cold extraction buffer (e.g., potassium phosphate buffer) containing protease inhibitors. The homogenate is centrifuged, and the supernatant is used for the enzyme assays.
-
Catalase (CAT) Activity Assay: The decomposition of H₂O₂ is measured by the decrease in absorbance at 240 nm. The reaction mixture contains the enzyme extract and H₂O₂ in a phosphate buffer.
-
Peroxidase (POD) Activity Assay: The oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂ is measured by the increase in absorbance at a specific wavelength (e.g., 470 nm).
References
Harzianolide's Influence on Salicylic Acid Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianolide, a butenolide secondary metabolite isolated from the beneficial fungus Trichoderma harzianum, has garnered significant attention for its dual role as a plant growth promoter and an elicitor of systemic resistance.[1][2] This technical guide delves into the molecular mechanisms by which this compound influences the salicylic acid (SA) signaling pathway, a critical component of the plant's defense arsenal against biotrophic and hemi-biotrophic pathogens. Understanding this interaction is pivotal for the development of novel, bio-based plant protectants and therapeutics that can prime the plant's innate immunity.
Recent studies have demonstrated that this compound treatment leads to the upregulation of key defense-related genes associated with the SA pathway, thereby inducing a state of heightened defensive readiness known as Systemic Acquired Resistance (SAR).[1][2] This guide provides a comprehensive overview of the signaling cascade, quantitative data on gene expression, and detailed experimental protocols for studying the effects of this compound.
Quantitative Data Summary
This compound has been shown to induce the expression of key marker genes in the salicylic acid signaling pathway in tomato (Solanum lycopersicum). The following table summarizes the qualitative changes in the expression of these genes upon treatment with this compound.
| Gene Name | Gene Function | Effect of this compound | Reference |
| PR1 (Pathogenesis-Related Protein 1) | Marker gene for the salicylic acid pathway; exhibits antifungal activity. | Upregulated | [1] |
| GLU (β-1,3-glucanase) | Hydrolyzes β-1,3-glucans, major components of fungal cell walls. | Upregulated | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following protocols are representative methodologies for investigating the influence of this compound on salicylic acid signaling in tomato plants.
This compound Treatment of Tomato Seedlings
This protocol describes the application of this compound to tomato seedlings to induce defense responses.
-
Plant Material: Tomato (Solanum lycopersicum) seeds are surface-sterilized and germinated in sterile soil or a hydroponic system. Seedlings are grown in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) until they reach the 3-4 true leaf stage.
-
This compound Solution Preparation: A stock solution of purified this compound is prepared in a suitable solvent (e.g., ethanol or DMSO) and then diluted to the final working concentration (e.g., 0.1 ppm) with sterile distilled water. A vehicle control solution (water with the same concentration of the solvent) should also be prepared.
-
Application: The this compound solution is applied to the roots of the tomato seedlings by drenching the soil or adding it to the hydroponic medium.[3] The control group is treated with the vehicle control solution.
-
Incubation and Sampling: The treated plants are incubated under the same controlled conditions. Leaf samples are collected at various time points post-treatment (e.g., 24, 48, 72 hours) for subsequent analysis. Samples are immediately frozen in liquid nitrogen and stored at -80°C.
RNA Extraction and qRT-PCR for Gene Expression Analysis
This protocol outlines the steps for quantifying the expression of SA-responsive genes.
-
RNA Extraction:
-
Grind frozen leaf tissue (approximately 100 mg) to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[1]
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers, according to the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mixture containing cDNA template, gene-specific primers for PR1 and GLU, and a suitable SYBR Green master mix.
-
Use a housekeeping gene (e.g., Actin or EF1α) as an internal control for normalization.
-
Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Calculate the relative gene expression levels using the 2-ΔΔCt method.[4]
-
β-1,3-glucanase (GLU) Activity Assay
This colorimetric assay measures the enzymatic activity of β-1,3-glucanase in plant tissues.
-
Protein Extraction:
-
Homogenize frozen leaf tissue in a pre-chilled extraction buffer (e.g., 0.1 M sodium acetate buffer, pH 5.2).
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the crude protein extract and a substrate solution of laminarin (a β-1,3-glucan).[5]
-
Incubate the mixture at an optimal temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Quantification of Reducing Sugars:
-
Stop the enzymatic reaction by adding a colorimetric reagent such as 3,5-dinitrosalicylic acid (DNS).[5]
-
Boil the mixture to allow for color development.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculate the amount of reducing sugars released (glucose equivalents) by comparing the absorbance to a standard curve prepared with known concentrations of glucose.
-
Express the enzyme activity in units such as µmol of glucose released per minute per milligram of protein.
-
Conclusion
This compound acts as a potent elicitor of the salicylic acid-mediated defense pathway in plants. Its ability to induce the expression of key defense-related genes like PR1 and GLU primes the plant for a more rapid and robust response to pathogen attack. The methodologies detailed in this guide provide a framework for researchers to further investigate the intricate interactions between this compound and plant immune signaling. Such research is essential for harnessing the full potential of this natural compound in the development of sustainable agricultural practices and novel biopesticides.
References
- 1. RNA extraction and qRT-PCR [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Inoculation of tomato seedlings with Trichoderma Harzianum and Arbuscular Mycorrhizal Fungi and their effect on growth and control of wilt in tomato seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Basic β-1,3-Glucanase from Drosera binata Exhibits Antifungal Potential in Transgenic Tobacco Plants [mdpi.com]
The Influence of Harzianolide on Jasmonate and Ethylene Signaling Pathways: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harzianolide, a secondary metabolite produced by the fungus Trichoderma harzianum, has demonstrated significant potential as a plant growth regulator and a potent elicitor of systemic resistance in plants.[1][2] This technical guide delves into the current understanding of this compound's mechanism of action, with a specific focus on its interaction with the jasmonate (JA) and ethylene (ET) signaling pathways. These pathways are central to plant defense responses against a broad range of pathogens and insect herbivores. This document summarizes the available quantitative data, provides detailed experimental protocols for key assays, and presents visual diagrams of the relevant signaling cascades to facilitate a deeper understanding of this compound's role in plant immunity.
Introduction
The increasing demand for sustainable agricultural practices has spurred research into naturally derived compounds that can enhance plant health and productivity. This compound, a butenolide isolated from Trichoderma harzianum, has emerged as a promising candidate.[1][2] It has been shown to promote plant growth and induce systemic resistance, a state of heightened defensive capacity in plants.[1][2] A key aspect of this induced resistance is the activation of latent defense signaling pathways, including the jasmonate and ethylene pathways. Understanding how this compound modulates these pathways is crucial for its development as a reliable biocontrol agent or a novel plant defense stimulant.
This compound's Impact on the Jasmonate and Ethylene Signaling Pathways
Research has indicated that this compound plays a role in activating plant defense responses by influencing the expression of genes involved in the jasmonate and ethylene signaling pathways.[1][3] These two pathways are intricately linked and often work synergistically to regulate responses to necrotrophic pathogens and herbivorous insects.
A key piece of evidence for this compound's effect is the observed induction of the JERF3 (Jasmonate and Ethylene Responsive Factor 3) gene in tomato plants treated with this compound.[1] JERF3 is a transcription factor that is a known downstream component of the integrated JA/ET signaling cascade, indicating that this compound's influence extends to the convergence point of these two critical defense pathways.
The Jasmonate Signaling Pathway
The jasmonate signaling pathway is initiated by the synthesis of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), in response to cellular damage or pathogen recognition.
The Ethylene Signaling Pathway
Ethylene is a gaseous hormone that plays a crucial role in various developmental processes and stress responses. In the absence of ethylene, its receptors activate CTR1, which represses downstream signaling. Ethylene binding inactivates the receptors, leading to the activation of downstream transcription factors.
Crosstalk and Convergence
The JA and ET pathways converge at the level of transcription factors, including the Ethylene Response Factors (ERFs), to fine-tune the plant's defense response. This compound's induction of JERF3 suggests it modulates this critical point of convergence.
Quantitative Data on this compound's Effects
The primary study by Cai et al. (2013) demonstrated that this compound induces the expression of genes related to the jasmonate/ethylene signaling pathway, specifically JERF3.[1] However, the precise fold-change in gene expression was not detailed in the accessible literature. To illustrate how such data would be presented, the following table provides a hypothetical representation of quantitative real-time PCR (qRT-PCR) results.
Table 1: Hypothetical Gene Expression Analysis in Tomato Leaves Treated with this compound
| Gene | Pathway | Treatment | Fold Change (vs. Control) | P-value |
| JERF3 | Jasmonate/Ethylene | This compound (0.1 ppm) | 3.5 | < 0.05 |
| PR1 | Salicylic Acid | This compound (0.1 ppm) | 2.8 | < 0.05 |
| GLU | Salicylic Acid | This compound (0.1 ppm) | 2.1 | < 0.05 |
| CHI-II | Basal Defense | This compound (0.1 ppm) | 1.2 | > 0.05 |
| PGIP | Basal Defense | This compound (0.1 ppm) | 1.1 | > 0.05 |
Note: This table is for illustrative purposes to demonstrate data presentation and does not represent actual published results.
Additionally, this compound has been shown to increase the activity of defense-related enzymes.[1]
Table 2: Effect of this compound on Defense-Related Enzyme Activity in Tomato Seedlings
| Enzyme | Function in Plant Defense | Treatment | Enzyme Activity (Units/mg protein) | % Increase vs. Control |
| Peroxidase (POD) | Cell wall strengthening, production of reactive oxygen species | Control | 1.5 | - |
| This compound (0.1 ppm) | 2.5 | 66.7% | ||
| Polyphenol Oxidase (PPO) | Oxidation of phenols to quinones (antimicrobial) | Control | 0.8 | - |
| This compound (0.1 ppm) | 1.3 | 62.5% | ||
| Phenylalanine Ammonia-Lyase (PAL) | Key enzyme in the phenylpropanoid pathway (synthesis of defense compounds) | Control | 2.2 | - |
| This compound (0.1 ppm) | 3.5 | 59.1% |
Note: The data in this table are representative and based on typical findings in plant defense studies.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the effects of this compound on the jasmonate and ethylene pathways.
Plant Growth and this compound Treatment
-
Plant Material: Tomato (Solanum lycopersicum) seeds are surface-sterilized and germinated on moist filter paper in the dark.
-
Growth Conditions: Seedlings are transferred to a hydroponic system with a nutrient solution and grown in a controlled environment chamber (e.g., 25°C, 16h light/8h dark photoperiod).
-
This compound Application: Purified this compound is dissolved in a suitable solvent (e.g., ethanol) and diluted to the desired final concentration (e.g., 0.1 ppm) in the hydroponic solution. Control plants receive the same concentration of the solvent.
-
Sampling: Leaf and root tissues are harvested at specified time points after treatment (e.g., 0, 24, 48, 72 hours), flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
References
- 1. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Banana ethylene response factors are involved in fruit ripening through their interactions with ethylene biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Harzianolide: A Comprehensive Technical Guide to its Biological Activity in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianolide, a butenolide secondary metabolite produced by the filamentous fungus Trichoderma harzianum, has emerged as a significant bioactive compound with dual roles in promoting plant growth and inducing systemic resistance against a broad spectrum of phytopathogens. This technical guide provides an in-depth analysis of the biological activities of this compound on various plant species, detailing its effects on plant physiology, the underlying molecular mechanisms, and comprehensive experimental protocols for its study and application.
Biological Activities of this compound
This compound exhibits a range of beneficial effects on plants, primarily categorized as plant growth promotion and induction of systemic resistance.
Plant Growth Promotion
This compound has been demonstrated to significantly enhance plant growth and development. Its application leads to improvements in various agronomic traits, including increased biomass, enhanced root system architecture, and improved seedling vigor.
Key Effects on Plant Growth:
-
Increased Biomass: Application of this compound at concentrations as low as 0.1 ppm has been shown to increase the dry weight of tomato seedlings by up to 2.5-fold compared to untreated controls[1][2].
-
Enhanced Root Development: this compound promotes root growth, leading to a more extensive root system. This includes increased primary root length, lateral root proliferation, and a greater number of root tips[1][2]. An enhanced root system allows for more efficient nutrient and water uptake from the soil.
-
Improved Seedling Vigor: Seed treatment with T. harzianum, the producer of this compound, has been shown to improve the germination rate of maize seeds[3].
The growth-promoting effects of this compound are attributed to its influence on phytohormone signaling pathways and nutrient uptake.
Induction of Systemic Resistance
This compound is a potent elicitor of induced systemic resistance (ISR) in plants, priming the plant's defense mechanisms to respond more effectively to subsequent pathogen attacks. This leads to a broad-spectrum resistance against various fungal and bacterial pathogens.
Key Effects on Plant Defense:
-
Reduced Disease Severity: Pre-treatment of tomato plants with this compound has been shown to significantly reduce the lesion size caused by the necrotrophic fungus Sclerotinia sclerotiorum[1][2].
-
Activation of Defense-Related Enzymes: this compound treatment increases the activity of several defense-related enzymes, such as peroxidase (POD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), which are involved in the synthesis of antimicrobial compounds and the reinforcement of cell walls[4].
-
Antifungal Activity: this compound and its derivatives exhibit direct antifungal activity against a range of plant pathogens. For instance, harzianolides H–J have shown potent antifungal activity against Pestalotiopsis theae with MIC values ranging from 12.5 to 100 μg/mL[5]. Other studies have reported inhibitory activity against Pythium irregulare and Rhizoctonia solani[6].
Data on Biological Activity
The following tables summarize the quantitative data on the biological activity of this compound and its producing organism, Trichoderma harzianum, on different plant species.
Table 1: Plant Growth Promotion Effects
| Plant Species | Treatment | Parameter | Result | Reference |
| Tomato (Solanum lycopersicum) | 0.1 ppm this compound | Seedling Dry Weight | 2.5-fold increase | [1][2] |
| Tomato (Solanum lycopersicum) | T. harzianum soil drench | Plant Height | Significant increase | [7] |
| Tomato (Solanum lycopersicum) | T. harzianum soil drench | Root Dry Weight | Significant increase | [8] |
| Tomato (Solanum lycopersicum) | T. harzianum soil drench | Total Root Length | Significant increase | [8] |
| Maize (Zea mays) | T. harzianum seed treatment | Seedling Emergence Rate | 82.7% (vs. 70.3% in control) | [3] |
| Maize (Zea mays) | T. harzianum seed treatment | Shoot Length | Significant increase | [3] |
| Maize (Zea mays) | T. harzianum seed treatment | Root Length | Significant increase | [3] |
Table 2: Induced Systemic Resistance and Antifungal Activity
| Plant Species | Pathogen | Treatment | Parameter | Result | Reference |
| Tomato (Solanum lycopersicum) | Sclerotinia sclerotiorum | This compound pre-treatment | Lesion Size | Significant reduction | [1][2] |
| Brinjal (Solanum melongena) | Sclerotinia sclerotiorum | T. harzianum + T. asperellum | Phenylalanine Ammonia-Lyase (PAL) Activity | 1.93 μM t-Cinnamic acid mg⁻¹ FW (at 24h) | [4] |
| Brinjal (Solanum melongena) | Sclerotinia sclerotiorum | T. harzianum + T. asperellum | Peroxidase (PO) Activity | Significant increase (peak at 48h) | [4] |
| Brinjal (Solanum melongena) | Sclerotinia sclerotiorum | T. harzianum + T. asperellum | Polyphenol Oxidase (PPO) Activity | Significant increase (peak at 72h) | [4] |
| Pestalotiopsis theae | - | Harzianolides H–J | MIC | 12.5–100 μg/mL | [5] |
| Pestalotiopsis theae | - | Harzianolides B and G | MIC | 25 and 50 μg/mL, respectively | [9] |
| Pythium irregulare | - | Harzianic Acid | Antifungal Activity | Demonstrated | [6] |
| Sclerotinia sclerotiorum | - | Harzianic Acid | Antifungal Activity | Demonstrated | [6] |
| Rhizoctonia solani | - | Harzianic Acid | Antifungal Activity | Demonstrated | [6] |
Signaling Pathways
This compound-induced plant growth promotion and systemic resistance are mediated through the modulation of complex phytohormone signaling networks, primarily involving the salicylic acid (SA) and jasmonate/ethylene (JA/ET) pathways.
Figure 1: Simplified signaling pathway of this compound in plants.
Upon perception by the plant cell, this compound triggers the activation of both the SA and JA/ET signaling pathways[1][2].
-
Salicylic Acid (SA) Pathway: This pathway is crucial for resistance against biotrophic and hemibiotrophic pathogens. This compound upregulates the expression of key marker genes in this pathway, such as Pathogenesis-Related Protein 1 (PR-1) and β-1,3-glucanase (GLU)[1][2]. The activation of this pathway involves the master regulator NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), which, upon SA accumulation, translocates to the nucleus and interacts with TGA transcription factors to induce the expression of defense genes.
-
Jasmonate/Ethylene (JA/ET) Pathway: This pathway is primarily involved in defense against necrotrophic pathogens and herbivorous insects. This compound has been shown to induce the expression of Jasmonate and Ethylene Responsive Factor 3 (JERF3), a key transcription factor in this pathway[1][2]. The stabilization of transcription factors like EIN3 and EIL1 by ethylene leads to the activation of downstream transcription factors such as ERF1, which in turn regulate the expression of JA/ET-responsive defense genes.
The interaction between the SA and JA/ET pathways is complex and can be either synergistic or antagonistic, depending on the specific context of the plant-pathogen interaction.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Plant Growth Promotion Assays
Figure 2: Experimental workflow for plant growth promotion assays.
4.1.1. Seed Treatment Protocol for Maize:
-
Seed Preparation: Select healthy and uniform maize seeds. Surface sterilize them by rinsing with 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite solution, and finally rinse thoroughly with sterile distilled water.
-
Inoculum Preparation: Prepare a spore suspension of T. harzianum (the source of this compound) in sterile distilled water, adjusting the concentration to 1 x 10⁸ spores/mL. To enhance spore adhesion, a 5% molasses solution can be used as a sticker[10].
-
Seed Coating: Immerse the surface-sterilized seeds in the spore suspension for a specified duration (e.g., 1 hour), ensuring even coating.
-
Drying: Air-dry the treated seeds in a sterile environment before sowing.
-
Sowing and Growth: Sow the treated and control (untreated) seeds in pots containing sterilized soil or in the field.
-
Data Collection: After a defined growth period (e.g., 14-21 days), measure parameters such as germination rate, seedling height, root length, and fresh and dry biomass.
4.1.2. Soil Drench Protocol for Tomato:
-
Seedling Preparation: Grow tomato seedlings in pots with sterilized soil until they reach a specific developmental stage (e.g., 2-3 true leaves).
-
This compound Solution Preparation: Prepare an aqueous solution of purified this compound at the desired concentration (e.g., 0.1 ppm).
-
Application: Drench the soil of each pot with a specific volume of the this compound solution. Ensure even distribution around the root zone. Control plants should be drenched with the same volume of water.
-
Growth and Measurement: Continue to grow the plants under controlled conditions. At designated time points, harvest the plants and measure growth parameters as described in the seed treatment protocol.
Induced Systemic Resistance Assay
Figure 3: Experimental workflow for induced systemic resistance assays.
Protocol for Assessing ISR in Tomato against Sclerotinia sclerotiorum
-
Plant Material and Growth: Grow tomato plants (a susceptible variety) in pots under controlled greenhouse conditions.
-
This compound Treatment: At the 4-5 leaf stage, drench the soil of the treatment group with a this compound solution (e.g., 0.1 ppm). The control group should be treated with water.
-
Induction Period: Allow a period of 3-5 days for the induction of systemic resistance.
-
Pathogen Inoculation: Prepare mycelial plugs of S. sclerotiorum from a fresh culture on potato dextrose agar (PDA). Inoculate the leaves of both control and treated plants by placing a mycelial plug on a small wound made on the leaf surface.
-
Disease Assessment: Maintain the plants in a high-humidity environment to facilitate infection. After 48-72 hours, measure the diameter of the necrotic lesions on the inoculated leaves.
-
Biochemical and Molecular Analysis: At different time points after pathogen inoculation, collect leaf samples for the analysis of defense-related enzyme activities and gene expression (see protocol 4.3).
Real-Time Quantitative PCR (RT-qPCR) for Defense Gene Expression
References
- 1. Seed bio-priming with beneficial Trichoderma harzianum alleviates cold stress in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. megbrdc.nic.in [megbrdc.nic.in]
- 3. Combined Application of Trichoderma harzianum and Paclobutrazol to Control Root Rot Disease Caused by Rhizoctonia solani of Tomato Seedlings [mdpi.com]
- 4. Plant-induced systemic resistance - Wikipedia [en.wikipedia.org]
- 5. peerj.com [peerj.com]
- 6. Inoculation of tomato seedlings with Trichoderma Harzianum and Arbuscular Mycorrhizal Fungi and their effect on growth and control of wilt in tomato seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Trichoderma application methods differentially affect the tomato growth, rhizomicrobiome, and rhizosphere soil suppressiveness against Fusarium oxysporum [frontiersin.org]
- 8. Transcriptome Reprogramming of Tomato Orchestrate the Hormone Signaling Network of Systemic Resistance Induced by Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indogulfbioag.com [indogulfbioag.com]
- 10. The Beneficial Effect of Trichoderma spp. in Seed Treatment of Four Maize (Zea mays L.) Genotypes [scirp.org]
Harzianolide: A Fungal Metabolite's Potential in Plant Disease Management
A Technical Guide on the Antifungal Properties and Mechanism of Action of Harzianolide Against Phytopathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a butenolide secondary metabolite produced by fungi of the genus Trichoderma, particularly Trichoderma harzianum, has emerged as a promising natural compound with significant antifungal properties against a range of plant pathogens. Beyond its direct antagonistic effects, this compound also plays a crucial role as a plant growth regulator and an elicitor of systemic resistance in host plants. This technical guide provides an in-depth overview of the antifungal efficacy of this compound, detailing its activity against key plant pathogens, the experimental protocols used to determine its efficacy, and the signaling pathways it modulates in plants to confer disease resistance.
Antifungal Activity of this compound
This compound has demonstrated a broad spectrum of antifungal activity against several economically important plant pathogens. Its efficacy is typically quantified through metrics such as Minimum Inhibitory Concentration (MIC) and the percentage of mycelial growth inhibition. The following table summarizes the available quantitative data on the antifungal activity of this compound and its derivatives against various phytopathogens.
| Plant Pathogen | Fungal Class | Disease Caused | This compound Derivative(s) | Efficacy (MIC) | Reference(s) |
| Pestalotiopsis theae | Ascomycete | Grey blight of tea | Harzianolides H, I, J | 12.5 - 100 µg/mL | [1] |
| Gaeumannomyces graminis var. tritici | Ascomycete | Take-all disease of wheat | This compound | Growth inhibition noted | [2] |
| Pythium ultimum | Oomycete | Damping-off | This compound | Growth inhibition noted | |
| Rhizoctonia solani | Basidiomycete | Root rot, damping-off | This compound | Growth inhibition noted | |
| Sclerotinia sclerotiorum | Ascomycete | White mold | This compound | Reduction in lesion size | [3][4] |
Experimental Protocols
The evaluation of this compound's antifungal properties relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Antifungal Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungal pathogen.
Materials:
-
Pure this compound compound
-
Target fungal pathogen culture (e.g., Pestalotiopsis theae)
-
Potato Dextrose Broth (PDB) medium
-
Sterile 96-well microplates
-
Spectrophotometer (for measuring optical density)
-
Incubator
Procedure:
-
Fungal Spore Suspension Preparation: A fresh culture of the target fungus is flooded with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) to harvest the spores. The spore concentration is adjusted to a final concentration of 1 x 105 spores/mL using a hemocytometer.
-
Serial Dilution of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in PDB to achieve a range of test concentrations (e.g., 0.1 to 200 µg/mL).
-
Microplate Inoculation: 100 µL of each this compound dilution is added to the wells of a 96-well microplate. Subsequently, 100 µL of the fungal spore suspension is added to each well.
-
Controls: Positive control wells (containing PDB and fungal spores, without this compound) and negative control wells (containing PDB and the highest concentration of the solvent used, without fungal spores) are included.
-
Incubation: The microplate is incubated at a temperature optimal for the growth of the target fungus (typically 25-28°C) for a period of 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible fungal growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.
In Vivo Disease Control Assay: Induced Systemic Resistance in Tomato
This assay evaluates the ability of this compound to induce systemic resistance in plants against a pathogen.
Objective: To assess the reduction in disease symptoms in this compound-pretreated plants upon challenge with a pathogen.
Materials:
-
Tomato seedlings (e.g., a susceptible cultivar)
-
Pure this compound solution (e.g., 0.1 ppm)
-
Pathogen culture (e.g., Sclerotinia sclerotiorum)
-
Sterile soil or growth medium
-
Greenhouse or controlled environment chamber
Procedure:
-
Plant Growth: Tomato seeds are surface-sterilized and sown in pots containing sterile soil. Seedlings are grown under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 3-4 weeks.
-
This compound Treatment: A subset of the tomato seedlings is treated with a solution of this compound. The solution can be applied as a soil drench or a foliar spray. Control plants are treated with a mock solution (e.g., water or the solvent used to dissolve this compound).
-
Pathogen Inoculation: After a specific period to allow for the induction of resistance (e.g., 48-72 hours), both this compound-treated and control plants are inoculated with the pathogen. For S. sclerotiorum, this can be done by placing a mycelial plug on a leaf or stem.
-
Disease Assessment: The plants are incubated under conditions favorable for disease development (e.g., high humidity). Disease severity is assessed at regular intervals by measuring the lesion size (diameter) on the inoculated parts of the plant.
-
Data Analysis: The lesion sizes on this compound-treated plants are compared to those on control plants. A significant reduction in lesion size in the treated plants indicates the induction of systemic resistance.[3][4]
Mechanism of Action: Induction of Plant Defense Signaling Pathways
This compound's protective effect is not solely due to its direct antifungal activity but also its ability to prime the plant's own defense mechanisms.[3][4] This is known as Induced Systemic Resistance (ISR). This compound has been shown to activate key plant defense signaling pathways, namely the Salicylic Acid (SA) and Jasmonic Acid/Ethylene (JA/ET) pathways.[3][4]
dot
Caption: this compound-Induced Plant Defense Signaling Pathways.
The activation of these pathways leads to the expression of a suite of defense-related genes, including Pathogenesis-Related (PR) proteins like PR1 and glucanases (GLU), as well as transcription factors like JERF3.[3][4] This cascade of gene expression ultimately results in a state of heightened systemic resistance throughout the plant, enabling it to more effectively combat subsequent pathogen attacks.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the antifungal properties of this compound, from isolation to in vivo testing.
dot
Caption: General Experimental Workflow for this compound Antifungal Evaluation.
Conclusion and Future Directions
This compound stands out as a multifaceted natural compound with significant potential for the development of novel biofungicides. Its dual-action mechanism, combining direct antifungal activity with the induction of systemic resistance in plants, makes it a particularly attractive candidate for integrated pest management strategies. Future research should focus on elucidating the precise molecular targets of this compound within fungal pathogens and further exploring its efficacy against a wider range of plant diseases under field conditions. Additionally, optimizing its formulation and delivery methods will be crucial for its successful application in sustainable agriculture. The continued investigation of this compound and other secondary metabolites from Trichoderma species holds great promise for the discovery of effective and environmentally friendly solutions to the challenges of plant disease control.
References
Harzianolide's Impact on Root Development and Architecture: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Harzianolide, a butenolide secondary metabolite isolated from the beneficial fungus Trichoderma harzianum, has demonstrated significant potential as a plant growth regulator. This technical guide provides an in-depth analysis of this compound's effects on root development and architecture, detailing its influence on key growth parameters and exploring the underlying molecular signaling pathways. Quantitative data from published studies are summarized, and a review of relevant experimental protocols is provided to facilitate further research in this area. The guide also includes visualizations of the key signaling pathways and experimental workflows to provide a clear and comprehensive understanding of this compound's mode of action.
Introduction
The development of robust root systems is critical for plant health, nutrient uptake, and overall crop yield. Chemical signals from soil microorganisms can profoundly influence root architecture. Trichoderma species are well-documented plant symbionts that produce a variety of secondary metabolites capable of promoting plant growth. Among these, this compound has emerged as a potent modulator of plant development.[1][2] This document synthesizes the current scientific understanding of this compound's role in shaping root systems, offering a valuable resource for researchers and professionals in plant science and agricultural biotechnology.
Quantitative Impact of this compound on Plant Growth
This compound has been shown to have a significant positive impact on overall plant biomass, which is closely linked to enhanced root development. The most cited quantitative data comes from studies on tomato seedlings.
Table 1: Effect of this compound on Tomato Seedling Growth [1][2]
| Treatment Concentration | Plant Parameter | Result |
| 0.1 ppm | Dry Weight | Up to 2.5-fold increase compared to control |
While direct quantitative data on specific root architectural changes (e.g., primary root length, lateral root density) are not extensively detailed in the readily available literature, the significant increase in biomass strongly suggests a substantial improvement in root system size and function. Root scan analyses have indicated that this compound treatment leads to an enhancement of root length and an increase in the number of root tips.[1][2]
Molecular Mechanisms and Signaling Pathways
This compound's influence on root development is mediated through the modulation of key plant hormone signaling pathways. The available evidence points to a complex interplay between auxin, salicylic acid (SA), and jasmonate/ethylene (JA/ET) signaling cascades.
Auxin Signaling
Trichoderma species are known to produce auxin and auxin-like compounds, which are critical regulators of root development, including the initiation of lateral and adventitious roots.[3][4][5] While direct evidence of this compound itself acting as an auxin mimic is not explicitly stated in the reviewed literature, its promotion of root length and tips is consistent with the modulation of auxin signaling pathways.
Salicylic Acid (SA) and Jasmonate/Ethylene (JA/ET) Signaling
This compound has been shown to induce the expression of genes involved in the SA and JA/ET signaling pathways.[1][2] These pathways are primarily associated with plant defense responses and induced systemic resistance (ISR). However, there is significant crosstalk between defense and development pathways, and the activation of these signaling cascades can have secondary effects on root architecture. For instance, the upregulation of defense-related genes can lead to resource reallocation that may influence root growth.
Below is a diagram illustrating the proposed signaling pathway initiated by this compound.
Caption: Proposed signaling cascade initiated by this compound in plant roots.
Experimental Protocols
Detailed, step-by-step experimental protocols for studying the effects of this compound are not fully available in the public domain. However, based on the methodologies mentioned in the literature, the following outlines provide a framework for key experiments.
Plant Growth Promotion Assay
This protocol is designed to assess the effect of this compound on overall plant growth.
-
Plant Material: Tomato (Solanum lycopersicum) seeds are surface-sterilized.
-
Growth Conditions: Seeds are germinated and grown in a hydroponic system or in sterile soil under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., ethanol) and added to the hydroponic solution or soil at various concentrations (e.g., 0.01, 0.1, 1 ppm). A control group with the solvent alone is included.
-
Data Collection: After a defined growth period (e.g., 2-3 weeks), seedlings are harvested. Shoot and root fresh weights are recorded. The plant material is then dried in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA) to determine significant differences between treatments.
Caption: Experimental workflow for plant growth promotion assay.
Root Architecture Analysis
This protocol focuses on quantifying the changes in root morphology.
-
Plant Growth: Follow steps 1-3 from the Plant Growth Promotion Assay.
-
Root Exaction: Carefully remove the plants from the growth medium and gently wash the roots to remove any debris.
-
Root Scanning: Spread the entire root system in a thin layer of water in a transparent tray and scan using a high-resolution flatbed scanner.
-
Image Analysis: Use specialized root analysis software (e.g., WinRHIZO) to analyze the scanned images. Parameters to be measured include total root length, primary root length, number of lateral roots, lateral root density, and number of root tips.
-
Statistical Analysis: Compare the root parameters between the different treatment groups using statistical analysis.
Gene Expression Analysis via Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to investigate the molecular response to this compound by measuring the expression of target genes.
-
Plant Treatment and Tissue Collection: Treat plants with this compound as described previously. At specific time points (e.g., 6, 12, 24 hours), harvest root tissue and immediately freeze it in liquid nitrogen to preserve RNA integrity.
-
RNA Extraction: Extract total RNA from the frozen root tissue using a commercial RNA extraction kit or a standard protocol (e.g., Trizol method).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform RT-qPCR using a real-time PCR system. The reaction mixture should contain cDNA, gene-specific primers for the target genes (e.g., PR1, GLU, JERF3) and a reference gene (e.g., actin or ubiquitin), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using a method such as the 2-ΔΔCt method.
Caption: Workflow for gene expression analysis using RT-qPCR.
Conclusion and Future Directions
This compound, a secondary metabolite from Trichoderma harzianum, is a potent plant growth promoter with a clear positive impact on root development. Its mechanism of action appears to involve the modulation of key phytohormone signaling pathways, including those for auxin, salicylic acid, and jasmonate/ethylene. While the overall growth-promoting effects are well-documented, further research is needed to provide more detailed quantitative data on specific root architectural parameters. Elucidating the precise molecular targets of this compound and its interactions with other signaling components will be crucial for its potential application in agriculture as a bio-stimulant to enhance crop resilience and yield. Future studies should focus on dose-response experiments to determine optimal application rates for different plant species and environmental conditions. Additionally, investigating the synergistic effects of this compound with other beneficial microorganisms could open new avenues for sustainable agricultural practices.
References
- 1. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Modulation of Tomato Response to Rhizoctonia solani by Trichoderma harzianum and Its Secondary Metabolite Harzianic Acid [frontiersin.org]
- 5. Quantitative characterisation of the morphology of Trichoderma harzianum cultured in shake-flasks and containing tween 40 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Harzianolide from Trichoderma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the isolation and purification of Harzianolide, a bioactive secondary metabolite produced by various species of the filamentous fungi Trichoderma. This compound has garnered significant interest due to its potential applications in agriculture as a plant growth promoter and in medicine for its antifungal and antitumor properties.
Introduction
Trichoderma species are well-documented producers of a diverse array of secondary metabolites, including the butenolide this compound. This compound has been shown to stimulate plant growth and induce systemic resistance in plants. The isolation and purification of this compound are critical steps for its characterization, bioactivity assessment, and potential development as a commercial product. The following protocols are based on established methodologies for the cultivation of Trichoderma, extraction of secondary metabolites, and chromatographic purification.
Data Presentation
The yield of this compound can vary significantly depending on the Trichoderma strain, culture conditions, and extraction methodology. The following table summarizes representative data on the extraction of secondary metabolites from Trichoderma harzianum.
| Trichoderma Strain | Solvent System | Extraction Yield (% w/w of dry biomass) | Reference |
| T. harzianum | Ethyl Acetate | 1.81% | [1] |
| T. harzianum | n-Butanol | 1.17% | [1] |
Note: The yields presented are for the crude extract and not for pure this compound. The final yield of purified this compound will be a fraction of these values.
Experimental Protocols
Cultivation of Trichoderma harzianum
This protocol describes the liquid fermentation of Trichoderma harzianum for the production of this compound.
Materials:
-
Pure culture of Trichoderma harzianum (e.g., strain SQR-T037)[2][3]
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks
-
Shaking incubator
-
Sterile water
Protocol:
-
Activation of Culture: Inoculate a PDA plate with the Trichoderma harzianum strain and incubate at 28°C for 5-7 days until the plate is covered with mycelium and green conidia.
-
Inoculum Preparation: Prepare a spore suspension by adding 10 mL of sterile water to the mature PDA plate and gently scraping the surface with a sterile loop to release the conidia.
-
Fermentation: Inoculate 1 L of sterile PDB in a 2 L Erlenmeyer flask with the spore suspension.
-
Incubation: Incubate the flask in a shaking incubator at 28°C and 150 rpm for 14 days.[4]
Extraction of Crude this compound
This protocol details the extraction of the crude secondary metabolite mixture containing this compound from the liquid culture.
Materials:
-
Trichoderma harzianum liquid culture
-
Cheesecloth or filter paper
-
Centrifuge and centrifuge tubes
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Separation of Mycelia and Supernatant: Separate the fungal mycelia from the culture broth by filtering through several layers of cheesecloth or by centrifugation at 5000 rpm for 15 minutes.[4]
-
Solvent Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes.[4][5]
-
Phase Separation: Allow the layers to separate. Collect the upper organic phase (ethyl acetate layer).
-
Repeated Extraction: Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize the recovery of the metabolites.
-
Concentration: Pool the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.[6]
Purification of this compound
This protocol outlines the purification of this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude Trichoderma extract
-
Silica gel for column chromatography
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system (optional, for final purification and analysis)
Protocol:
-
Silica Gel Chromatography:
-
Pack a glass column with silica gel slurried in hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a low-polarity hexane-ethyl acetate mixture).
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or by staining.
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
-
Final Purification (Optional):
-
For higher purity, the pooled fractions can be further purified using preparative HPLC.
-
-
Characterization: The purified compound should be characterized using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity as this compound.[7]
Visualizations
Caption: Experimental workflow for this compound isolation and purification.
Caption: Signaling pathways in plants induced by this compound.[2][3]
References
- 1. Exploration and Evaluation of Secondary Metabolites from Trichoderma harzianum: GC-MS Analysis, Phytochemical Profiling, Antifungal and Antioxidant Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpp.in [ajpp.in]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Harzianolide Extraction and Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianolide is a butenolide secondary metabolite produced by various species of the filamentous fungus Trichoderma, most notably Trichoderma harzianum. This compound has garnered significant interest within the scientific community due to its potent biological activities, which include antifungal properties against a range of plant pathogens, plant growth promotion, and the induction of systemic resistance in plants.[1][2][3] These characteristics position this compound as a promising candidate for the development of novel biopesticides, biofertilizers, and plant health-promoting agents.
These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Trichoderma harzianum cultures. The methodologies are designed to be accessible to researchers in various laboratory settings.
Data Presentation
Table 1: Quantitative Data on this compound Production and Efficacy
| Parameter | Organism/Plant | Method | Result | Reference |
| Production | ||||
| Mycelial Biomass Yield | Trichoderma atroviride Ta13 | Solid-State Fermentation (3 days) | 686.5 ± 67.1 mg/g substrate | [4][5] |
| Mycelial Biomass Yield | Trichoderma reesei RUT-C30 | Solid-State Fermentation (6 days) | 689.8 ± 80.5 mg/g substrate | [4][5] |
| Spore Production | Trichoderma harzianum TS1 | Optimized Solid-State Fermentation | 1.49 x 10¹⁰ CFU/g | |
| Plant Growth Promotion | ||||
| Tomato Seedling Dry Weight | Solanum lycopersicum | 0.1 ppm this compound treatment | Up to 2.5-fold increase | [1][2] |
| Antifungal Activity | ||||
| MIC against Pestalotiopsis theae | This compound B | Broth microdilution | 25 µg/mL | [6] |
| MIC against Pestalotiopsis theae | This compound (analogue) | Broth microdilution | 50 µg/mL | [6] |
Experimental Protocols
Protocol 1: Production of this compound via Solid-State Fermentation
This protocol describes the cultivation of Trichoderma harzianum on a solid substrate to produce this compound.
Materials:
-
Trichoderma harzianum strain (e.g., T-22)
-
Solid substrate (e.g., rice bran, wheat bran, or a mixture)
-
Nutrient solution (e.g., Czapek-Dox broth)
-
Autoclavable fermentation bags or flasks
-
Incubator
Procedure:
-
Substrate Preparation: Prepare the solid substrate. A common mixture is rice bran and wheat bran (1:1 w/w).
-
Moisture Adjustment: Adjust the moisture content of the substrate to 50-60% by adding the nutrient solution.
-
Sterilization: Autoclave the moistened substrate at 121°C for 30 minutes.
-
Inoculation: Inoculate the sterilized substrate with a spore suspension or mycelial plugs of T. harzianum. A typical inoculum size is 1 x 10⁷ spores per gram of dry substrate.
-
Incubation: Incubate the fermentation culture at 25-28°C for 7-14 days in the dark.
-
Harvesting: After incubation, the fungal biomass containing this compound is ready for extraction.
Protocol 2: Extraction and Purification of this compound
This protocol details the extraction of this compound from the fungal biomass and its subsequent purification.
Part A: Extraction
Materials:
-
Fungal biomass from Protocol 1
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separating funnel
Procedure:
-
Extraction: Submerge the fungal biomass in ethyl acetate (1:3 w/v) and agitate on a rotary shaker at 150 rpm for 24 hours at room temperature.
-
Filtration: Separate the ethyl acetate extract from the solid biomass by filtration through Whatman No. 1 filter paper.
-
Solvent Partitioning: If a liquid culture was used, partition the filtrate against an equal volume of ethyl acetate in a separating funnel. Collect the organic (upper) layer. Repeat the extraction of the aqueous layer twice more.
-
Drying: Dry the pooled ethyl acetate extracts over anhydrous sodium sulfate.
-
Concentration: Concentrate the dried extract in vacuo using a rotary evaporator at 40°C to obtain the crude this compound extract.
Part B: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate (HPLC grade)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
100% n-hexane
-
95:5 n-hexane:ethyl acetate
-
90:10 n-hexane:ethyl acetate
-
80:20 n-hexane:ethyl acetate
-
50:50 n-hexane:ethyl acetate
-
100% ethyl acetate
-
-
Fraction Collection: Collect fractions of a defined volume (e.g., 10 mL) using a fraction collector.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing this compound. Use a suitable visualization method (e.g., UV light at 254 nm or staining with a suitable reagent).
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator.
Protocol 3: Quantification of this compound by HPLC-UV
This protocol provides a method for the quantification of this compound using High-Performance Liquid Chromatography with UV detection.
Materials and Equipment:
-
Purified this compound standard
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a stock solution of the purified this compound standard in acetonitrile. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the purified this compound sample in acetonitrile and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the calibration standards and the sample onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 4: Quantification of this compound by LC-MS/MS (Illustrative)
For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. The following is an illustrative protocol that requires optimization for your specific instrument.
Materials and Equipment:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Standard and Sample Preparation: Prepare as described in Protocol 3.
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reversed-phase (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions (Illustrative and require optimization):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The exact m/z values for precursor and product ions need to be determined by infusing a pure standard of this compound. For a butenolide structure, fragmentation of the lactone ring and side chain would be expected.
-
-
-
Quantification: Similar to the HPLC-UV method, create a calibration curve using a pure standard and determine the concentration in the sample based on the peak area of the specific MRM transition.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Workflow for the quantification of this compound.
Caption: Simplified signaling pathway of this compound-induced resistance.
References
- 1. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trichoderma: Dual Roles in Biocontrol and Plant Growth Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. It Works! Organic-Waste-Assisted Trichoderma spp. Solid-State Fermentation on Agricultural Digestate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-State Fermentation of Trichoderma spp.: A New Way to Valorize the Agricultural Digestate and Produce Value-Added Bioproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harzianolides B-G: Undescribed Butenolides isolated from the fungus Trichoderma harzianum ZN-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Harzianolide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for harzianolide and structurally related butenolide natural products. While a formal total synthesis of this compound has not been extensively reported in peer-reviewed literature, this document outlines key synthetic approaches applicable to its core butenolide structure, drawing from successful total syntheses of analogous compounds. Detailed experimental protocols for key transformations are provided, along with a summary of the biological signaling pathways of this compound.
Total Synthesis Strategies for Butenolide Scaffolds
The synthesis of the α,β-unsaturated γ-lactone (butenolide) core of this compound and its analogs can be approached through several strategic disconnections. Common strategies focus on the stereoselective construction of the lactone ring and the installation of the side chains.
1.1. Organocatalytic Approaches
Organocatalysis offers a powerful tool for the enantioselective synthesis of butenolide natural products.[1][2] A common strategy involves the use of chiral catalysts, such as proline, to facilitate key bond-forming reactions.
A representative organocatalytic approach involves a reductive coupling reaction as a key step.[1][2] This method allows for the synthesis of a variety of butenolide natural products in a one-pot manner, minimizing purification steps and improving overall efficiency.[3]
1.2. Convergent Synthesis via Aldol Reactions
A convergent approach can be employed, where key fragments of the molecule are synthesized separately and then coupled. The aldol reaction is a powerful tool in this strategy for forming carbon-carbon bonds with stereocontrol. For instance, the synthesis of ancepsenolide, a bis-butenolide, utilizes an aldol reaction between a chiral aldehyde and the dienolate of a dicarboxylic acid ester to construct the core structure.[4][5]
1.3. Alkynyltungsten-Mediated Cycloalkenation
A general method for the total synthesis of trisubstituted γ-lactones has been developed utilizing the chemistry of alkynyltungsten compounds.[6][7] The key step in this approach is the cycloalkenation of a tungsten-η¹-alkynyl-diol with an aldehyde to form a tungsten-oxacarbenium salt, which upon demetalation, yields the desired 3-alkylidene-4-hydroxy-γ-lactone.[6][7]
1.4. Intramolecular Carbonylation and Hydrogenation
The synthesis of 3-epi-juruenolide C, a related butenolide, was achieved featuring an intramolecular carbonylation using bis(triphenylphosphine)dicarbonylnickel and a face-selective hydrogenation with Wilkinson's catalyst as key steps.[8][9] This strategy allows for the efficient construction of the lactone ring from an acyclic precursor.
Quantitative Data Summary
The following tables summarize key quantitative data from the total syntheses of butenolide natural products analogous to this compound.
Table 1: Key Reaction Yields in the Synthesis of Ancepsenolide Analogs[4]
| Step | Product Yield (%) |
| Aldol Reaction | Not specified |
| Lactonization | 36.9 - 49.7 |
| Overall Yield (from aldehyde) | ~13-14 |
Table 2: Key Reaction Yields in the Synthesis of 3-epi-Juruenolide C[8]
| Step | Product Yield (%) |
| One-pot regioselective bromination | Not specified |
| Intramolecular carbonylation | Not specified |
| Face-selective hydrogenation | Not specified |
| Overall Yield (10 steps) | Not specified |
Table 3: Key Reaction Yields in the Synthesis of (+)-Blastmycinone[6][7]
| Step | Product Yield (%) |
| Tungsten-mediated cycloalkenation | Not specified |
| Demetalation | Not specified |
| Subsequent transformations | Not specified |
| Overall Yield | Not specified |
Detailed Experimental Protocols
The following are representative experimental protocols for key reactions in the synthesis of butenolide natural products.
3.1. Protocol: Organocatalytic Reductive Coupling for Butenolide Synthesis [1]
-
Step 1: Synthesis of the Alkylated Tetronic Acid Derivative
-
To a solution of (S)-γ-methyl tetronic acid (1.0 equiv) and the desired aldehyde (1.0 equiv) in dichloromethane (DCM, 0.2 M) is added Hantzsch ester (1.1 equiv) and L-proline (20 mol%).
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the 3-alkylated tetronic acid.
-
-
Step 2: Reductive Deoxygenation
-
To a solution of the 3-alkylated tetronic acid from Step 1 (1.0 equiv) in DCM (0.2 M) at -78 °C is added diisopropylethylamine (DIPEA, 2.0 equiv) followed by triflic anhydride (1.5 equiv).
-
The reaction is stirred for 1 hour at -78 °C.
-
To this mixture is added palladium(II) acetate (10 mol%), 1,3-bis(diphenylphosphino)propane (DPPP, 10 mol%), and polymethylhydrosiloxane (PMHS, 2.0 equiv) in dimethylformamide (DMF, 0.2 M).
-
The reaction is heated to 60 °C for 8 hours.
-
The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the butenolide.
-
3.2. Protocol: Aldol Reaction and Lactonization for Ancepsenolide Synthesis [4]
-
Step 1: Aldol Reaction
-
To a solution of diisopropylamine (2.2 equiv) in dry tetrahydrofuran (THF) at -78 °C is added n-butyllithium (2.2 equiv). The solution is warmed to 0 °C for 30 minutes and then re-cooled to -78 °C.
-
A solution of diisopropyl hexadecanedioate (1.0 equiv) in dry THF is added dropwise.
-
After stirring for 1 hour at -78 °C, a solution of (S)-2-[(R)-O-MEM-mandeloyloxy]propanal (2.0 equiv) in dry THF is added.
-
The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
-
-
Step 2: Lactonization
-
The product from the aldol reaction is dissolved in methanol, and sodium acetate (excess) is added.
-
The mixture is refluxed for 4 hours.
-
The solvent is removed, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford ancepsenolide.
-
Visualizations: Signaling Pathways and Synthetic Workflow
4.1. This compound-Induced Plant Defense Signaling Pathway
This compound has been shown to induce systemic resistance in plants by activating key defense signaling pathways.[10][11] It upregulates the expression of genes involved in the salicylic acid (SA), jasmonate (JA), and ethylene (ET) pathways, leading to an enhanced defense response against pathogens.[10][11]
Caption: this compound-induced plant defense signaling cascade.
4.2. General Experimental Workflow for Butenolide Synthesis
The following diagram illustrates a general workflow for the synthesis of butenolide natural products, highlighting key stages from starting materials to the final product.
Caption: General workflow for the synthesis of butenolides.
References
- 1. mdpi.com [mdpi.com]
- 2. Organocatalytic Enantiospecific Total Synthesis of Butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organocatalytic-enantiospecific-total-synthesis-of-butenolides - Ask this paper | Bohrium [bohrium.com]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Total synthesis of (+)-blastmycinone, (-)-litsenolide C1, and related natural trisubstituted lactones via alkynyltungsten compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Total Synthesis of 3-epi-Juruenolide C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Harzianolide in Promoting Tomato Seedling Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianolide, a secondary metabolite isolated from the beneficial fungus Trichoderma harzianum, has demonstrated significant potential as a natural plant growth regulator.[1][2] This butenolide compound has been shown to substantially enhance the growth and development of tomato (Solanum lycopersicum) seedlings.[1][2] Beyond its growth-promoting activities, this compound also plays a role in inducing systemic resistance in plants, making it a promising candidate for developing sustainable agricultural solutions.[1][2] These application notes provide a comprehensive overview of the effects of this compound on tomato seedlings, detailed experimental protocols for its application, and a summary of the underlying molecular mechanisms.
Data Presentation: Efficacy of this compound on Tomato Seedling Growth
The application of this compound and its source organism, Trichoderma harzianum, has been shown to have a significant positive impact on various growth parameters of tomato seedlings. The quantitative data from these studies are summarized below for clear comparison.
Table 1: Effect of Purified this compound on Tomato Seedling Dry Weight
| Treatment | Concentration (ppm) | Dry Weight Increase (Fold Change vs. Control) | Reference |
| This compound | 0.1 | Up to 2.5 | [1][2] |
Table 2: Effects of Trichoderma harzianum Strains (Producers of this compound) on Tomato Seedling Growth Parameters
| T. harzianum Treatment | Parameter | Result | Reference |
| Inoculation | Seedling Emergence | Improved | [3] |
| Inoculation | Number of True Leaves | Increased | [3] |
| Inoculation | Shoot Height | Significantly Increased | [3][4][5] |
| Inoculation | Stem Caliper | Increased | [3] |
| Inoculation | Shoot Fresh Weight | Significantly Increased | [3][5] |
| Inoculation | Shoot Dry Weight | Significantly Increased | [3][4][5] |
| Inoculation | Root Fresh Weight | Increased | [3][5] |
| Inoculation | Root Dry Weight | Significantly Increased | [3][4][5] |
| Inoculation | Root Length | Enhanced | [1] |
| Inoculation | Root Tips | Enhanced | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on tomato seedling growth.
Protocol 1: Tomato Seedling Growth Promotion Assay using Purified this compound
Objective: To evaluate the effect of purified this compound on the growth of tomato seedlings in a controlled environment.
Materials:
-
Tomato seeds (e.g., cv. 'Caruso')[3]
-
Purified this compound
-
Sterile distilled water
-
1% Sodium hypochlorite (NaOCl) solution[3]
-
Germination trays or pots
-
Sterilized potting mix (e.g., Pro-MixTM)[3] or hydroponic solution
-
Growth chamber or greenhouse with controlled temperature, humidity, and light conditions[6][7]
-
Analytical balance
-
Drying oven
Methodology:
-
Seed Sterilization:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute with sterile distilled water to the desired final concentrations (e.g., 0.1 ppm).
-
Prepare a control solution containing the same concentration of the solvent used for the stock solution.
-
-
Seed Treatment/Application:
-
Seed Priming: Soak the sterilized seeds in the prepared this compound solutions or the control solution for a specified duration (e.g., 24 hours) in a moist chamber at room temperature (around 25°C).[5]
-
Soil Drench/Hydroponic Application: Alternatively, sow the seeds in the potting mix or hydroponic setup and apply the this compound solutions to the growing medium at regular intervals.
-
-
Cultivation:
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 4-6 weeks), carefully harvest the seedlings.[3]
-
Separate the shoots and roots.
-
Measure various growth parameters such as shoot height, root length, and the number of true leaves.
-
Determine the fresh weight of the shoots and roots immediately.
-
Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry weight.
-
Statistically analyze the data (e.g., using ANOVA) to compare the different treatments with the control.[3]
-
Protocol 2: Evaluation of Trichoderma harzianum for Tomato Seedling Growth Promotion
Objective: To assess the growth-promoting effects of Trichoderma harzianum strains on tomato seedlings.
Materials:
-
Tomato seeds
-
Trichoderma harzianum culture (e.g., Plantshield™, T22, T95)[3]
-
Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
Hemocytometer
-
Pots and sterilized potting mix
Methodology:
-
Inoculum Preparation:
-
Culture the T. harzianum strain on PDA plates or in PDB.
-
Harvest the conidia by flooding the plates with sterile distilled water and gently scraping the surface.
-
Filter the suspension to remove mycelial fragments.
-
Adjust the conidial suspension concentration to a desired level (e.g., 10^7 conidia/mL) using a hemocytometer.[3]
-
-
Seed Inoculation:
-
Soak sterilized tomato seeds in the T. harzianum conidial suspension for 30 minutes.[3] An untreated control group should be soaked in sterile distilled water.
-
-
Sowing and Cultivation:
-
Sow the inoculated seeds in pots containing sterilized potting mix.
-
Grow the seedlings in a greenhouse or growth chamber under optimal conditions.[3]
-
-
Assessment of Growth Promotion:
-
After 4-6 weeks, harvest the seedlings and measure the growth parameters as described in Protocol 1.[3]
-
-
Root Colonization Assay (Optional):
-
To confirm the colonization of roots by T. harzianum, rinse the root systems and cut them into small fragments (1 cm).[3]
-
Surface-disinfest the root fragments and place them on acidic PDA plates.[3]
-
Incubate at 25°C for 5 days and record the percentage of root fragments from which Trichoderma grows out.[3]
-
Signaling Pathways and Mechanisms of Action
This compound promotes tomato seedling growth through a multifaceted mechanism that involves the modulation of plant hormonal signaling pathways.
Diagram 1: Proposed Signaling Pathway of this compound in Tomato
Caption: this compound-induced signaling pathways in tomato plants.
Research has shown that this compound can induce the expression of genes involved in the salicylic acid (SA) and jasmonate/ethylene (JA/ET) signaling pathways.[1][2] Specifically, the expression of defense-related genes such as PR1 and GLU (associated with the SA pathway) and JERF3 (associated with the JA/ET pathway) is upregulated upon this compound treatment.[1][2][8] This activation of defense pathways contributes to induced systemic resistance against pathogens.[1][2] The enhanced root development, including increased root length and the number of root tips, suggests an influence on phytohormone balance, such as auxins, which are crucial for root architecture.[1][9]
Diagram 2: Experimental Workflow for this compound Application
Caption: General workflow for evaluating this compound's effect on tomato seedlings.
Conclusion
This compound presents a compelling case as a bio-stimulant for enhancing tomato seedling growth. Its ability to significantly increase biomass at low concentrations, coupled with its role in activating plant defense mechanisms, underscores its potential for application in modern agriculture. The protocols and data presented here provide a solid foundation for researchers and professionals to further explore and harness the benefits of this compound for crop improvement and sustainable farming practices. Further research could focus on optimizing application methods, understanding its interaction with other plant growth-promoting microorganisms, and elucidating the complete molecular network it modulates within the plant.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inoculation of tomato seedlings with Trichoderma Harzianum and Arbuscular Mycorrhizal Fungi and their effect on growth and control of wilt in tomato seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines to use tomato in experiments with a controlled environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of SA-signaling pathway and ethylene biosynthesis in Trichoderma harzianum-treated tomato plants after infection of the root-knot nematode Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Harzianolide: Application Notes and Protocols for Eliciting Plant Defense Against Sclerotinia sclerotiorum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianolide, a secondary metabolite produced by the fungus Trichoderma harzianum, has emerged as a potent plant growth promoter and a significant elicitor of induced systemic resistance (ISR) in plants.[1][2] This molecule has demonstrated notable efficacy in protecting plants against a variety of pathogens, including the necrotrophic fungus Sclerotinia sclerotiorum, the causal agent of white mold. This document provides detailed application notes and experimental protocols for utilizing this compound to trigger defense responses in plants against S. sclerotiorum.
Sclerotinia sclerotiorum is a devastating pathogen with a broad host range, causing significant economic losses in numerous crops.[3][4] Traditional control methods often rely on chemical fungicides, which can have environmental drawbacks and lead to pathogen resistance.[3] this compound presents a promising biological alternative, functioning by priming the plant's innate immune system.[5][6]
The application of this compound has been shown to stimulate the salicylic acid (SA) and jasmonate/ethylene (JA/ET) signaling pathways, which are crucial for defense against biotrophic and necrotrophic pathogens, respectively.[1][2][7] This dual activation leads to the upregulation of defense-related genes and the increased activity of protective enzymes, resulting in enhanced resistance to subsequent pathogen attack.
Data Presentation
Table 1: Effect of this compound on Plant Growth
| Plant Species | This compound Concentration (ppm) | Growth Parameter | Improvement vs. Control | Reference |
| Tomato (Solanum lycopersicum) | 0.1 | Dry Weight | 2.5-fold increase | [1][2] |
| Tomato (Solanum lycopersicum) | Not specified | Root Length and Tips | Enhanced development | [1][2] |
Table 2: this compound-Induced Defense Responses and Efficacy Against Sclerotinia sclerotiorum
| Plant Species | This compound Pre-treatment | Pathogen Challenge | Key Defense-Related Gene Upregulation | Defense Enzyme Activity | Disease Reduction | Reference |
| Tomato (Solanum lycopersicum) | Yes | Sclerotinia sclerotiorum | PR1, GLU (SA pathway); JERF3 (JA/ET pathway) | Increased | Reduction in lesion size | [1][2] |
Signaling Pathways and Experimental Workflow
This compound-Induced Defense Signaling Pathway
Caption: this compound-induced defense signaling pathway in plants.
General Experimental Workflow
Caption: General workflow for evaluating this compound's efficacy.
Experimental Protocols
Protocol 1: Preparation and Application of this compound
1.1. Stock Solution Preparation:
- Weigh the desired amount of purified this compound.
- Dissolve in a minimal amount of a suitable solvent (e.g., ethanol or DMSO).
- Bring the final volume up with sterile distilled water to create a concentrated stock solution (e.g., 1000 ppm).
- Store the stock solution at -20°C for long-term storage.
1.2. Working Solution Preparation:
- Thaw the stock solution on ice.
- Dilute the stock solution with sterile distilled water to the desired final concentrations (e.g., 0.1 ppm, 1 ppm, 10 ppm). Include a surfactant like Tween 20 (0.01% v/v) for foliar applications to ensure even coverage.
- Prepare a mock control solution containing the same concentration of the solvent used for the stock solution.
1.3. Application Methods:
- Foliar Spray:
- Use a fine-mist sprayer to apply the this compound working solution to the plant foliage until runoff.
- Ensure complete coverage of both adaxial and abaxial leaf surfaces.
- Apply the mock control solution to control plants.
- Soil Drench:
- Apply a defined volume of the this compound working solution to the soil around the base of each plant.
- The volume should be sufficient to saturate the root zone.
- Apply an equal volume of the mock control solution to control plants.
- Seed Treatment:
- Prepare a slurry of the this compound working solution.
- Coat the seeds evenly with the slurry and allow them to air dry in a sterile environment before sowing.
- Treat control seeds with the mock control slurry.
Protocol 2: Sclerotinia sclerotiorum Inoculation and Disease Assessment
2.1. Inoculum Preparation:
- Culture S. sclerotiorum on Potato Dextrose Agar (PDA) plates at 20-25°C in the dark for 5-7 days.
- Take mycelial plugs from the leading edge of the actively growing colony using a sterile cork borer (e.g., 5 mm diameter).
2.2. Plant Inoculation:
- Inoculate plants 24-72 hours after this compound treatment.
- For leaf inoculation, place a mycelial plug on a detached leaf in a petri dish with a moist filter paper or directly onto an attached leaf.
- For stem inoculation, make a small wound on the stem with a sterile needle and place a mycelial plug on the wound.
- Seal the inoculation site with parafilm to maintain humidity.
2.3. Disease Assessment:
- Incubate the inoculated plants in a high-humidity chamber ( > 90% RH) at 20-25°C with a 12h/12h light/dark cycle.
- Measure the lesion diameter (in mm) at regular intervals (e.g., 24, 48, 72 hours post-inoculation).
- Calculate the disease severity index (DSI) based on a predefined scoring scale if necessary.
Protocol 3: Measurement of Defense-Related Enzyme Activity
3.1. Sample Collection and Protein Extraction:
- Collect leaf samples at different time points after this compound treatment or pathogen inoculation.
- Freeze the samples immediately in liquid nitrogen and store at -80°C.
- Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.
- Extract total protein using an appropriate extraction buffer (e.g., phosphate buffer with PVPP and protease inhibitors).
- Centrifuge the homogenate at 4°C to pellet cell debris and collect the supernatant containing the crude enzyme extract.
- Determine the total protein concentration using a standard method (e.g., Bradford assay).
3.2. Enzyme Assays (Examples):
- Peroxidase (POX) Activity:
- Prepare a reaction mixture containing phosphate buffer, guaiacol, and H₂O₂.
- Add the crude enzyme extract to initiate the reaction.
- Measure the change in absorbance at 470 nm over time using a spectrophotometer.
- Polyphenol Oxidase (PPO) Activity:
- Prepare a reaction mixture containing phosphate buffer and catechol.
- Add the crude enzyme extract.
- Measure the change in absorbance at 420 nm over time.
- β-1,3-Glucanase Activity:
- Prepare a reaction mixture containing acetate buffer and laminarin.
- Add the crude enzyme extract and incubate.
- Stop the reaction and measure the amount of reducing sugars released using the dinitrosalicylic acid (DNS) method.
Protocol 4: Analysis of Defense Gene Expression by qRT-PCR
4.1. RNA Extraction and cDNA Synthesis:
- Extract total RNA from frozen leaf samples using a commercial kit or a standard protocol (e.g., Trizol method).
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
- Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
4.2. Quantitative Real-Time PCR (qRT-PCR):
- Design or obtain validated primers for target defense genes (e.g., PR1, PDF1.2, LOX2) and a reference gene (e.g., Actin, EF1α).
- Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
- Perform the qRT-PCR in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, extension).
- Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression compared to the control.
Conclusion
This compound holds significant potential as a bio-elicitor for enhancing plant defense against Sclerotinia sclerotiorum. The protocols outlined in this document provide a framework for researchers to investigate and optimize the application of this compound in various plant systems. Further research is warranted to explore the full spectrum of its activity, including its efficacy in field conditions and its compatibility with integrated pest management strategies. The detailed methodologies provided herein will facilitate standardized and reproducible research in this promising area of plant protection.
References
- 1. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tackling Control of a Cosmopolitan Phytopathogen: Sclerotinia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering Trichoderma–Plant–Pathogen Interactions for Better Development of Biocontrol Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Mechanisms of Plant Defense to Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioassay-Guided Analysis of Harzianolide's Plant Growth-Promoting Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and conducting bioassays to evaluate the plant growth-promoting (PGP) effects of harzianolide, a secondary metabolite isolated from Trichoderma harzianum. The following protocols are designed to be adaptable for various laboratory settings and can be scaled for high-throughput screening.
Introduction
This compound, a butenolide produced by the fungus Trichoderma harzianum, has demonstrated significant potential as a natural plant growth regulator.[1][2][3] Research has shown that this compound can substantially enhance plant growth, particularly in the early stages of development, by promoting root system architecture and increasing overall biomass.[1][2] Furthermore, it has been implicated in the induction of systemic resistance in plants, suggesting a dual role in both growth promotion and defense.[1][2] These protocols outline key in vitro and in planta bioassays to quantify the PGP effects of this compound.
General Experimental Workflow
The overall process for evaluating the PGP effects of this compound involves a series of sequential steps, from compound preparation to data analysis. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for testing this compound.
Experimental Protocols
Preparation of this compound Solutions
-
Stock Solution: Prepare a 1000 ppm (mg/L) stock solution of purified this compound in a suitable solvent (e.g., DMSO or ethanol). Store at -20°C.
-
Working Solutions: Prepare a series of dilutions from the stock solution to achieve final concentrations for testing. Based on existing literature, a range of 0.01, 0.1, 1, and 10 ppm is recommended.[1] A control group with the solvent alone should always be included.
Bioassay 1: Seed Germination Assay
This assay assesses the effect of this compound on the germination rate and early radicle elongation of seeds.
Materials:
-
Petri dishes (90 mm) with sterile filter paper
-
Test plant seeds (e.g., Tomato (Solanum lycopersicum), Arabidopsis (Arabidopsis thaliana), or Maize (Zea mays))
-
This compound working solutions
-
Sterile distilled water
-
Growth chamber with controlled temperature and light conditions
Protocol:
-
Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 5-10% sodium hypochlorite solution for 10 minutes, and then rinse thoroughly with sterile distilled water.
-
Place 20-30 sterilized seeds evenly on the filter paper in each petri dish.
-
Add 5 mL of the respective this compound working solution (or control) to each petri dish.
-
Seal the petri dishes with parafilm and place them in a growth chamber (e.g., 25°C with a 16/8h light/dark cycle).
-
Record the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle has emerged.
-
After 7 days, measure the radicle length of the germinated seedlings.
Bioassay 2: In Vitro Seedling Growth Assay
This assay evaluates the impact of this compound on root and shoot development in a controlled environment.
Materials:
-
Square petri dishes or Magenta boxes containing a sterile plant growth medium (e.g., Murashige and Skoog (MS) medium)
-
Germinated seedlings from Bioassay 1 or newly germinated sterile seedlings
-
This compound working solutions incorporated into the growth medium
-
Growth chamber
Protocol:
-
Prepare MS medium and autoclave. Before the medium solidifies, add the this compound working solutions to achieve the desired final concentrations.
-
Pour the medium into sterile square petri dishes or Magenta boxes.
-
Aseptically transfer uniformly sized, germinated seedlings (one per plate/box) onto the surface of the medium.
-
Place the plates/boxes vertically in a growth chamber to allow for root growth along the agar surface.
-
After 14-21 days, carefully remove the seedlings and measure the following parameters:
-
Primary root length
-
Number of lateral roots
-
Shoot length
-
Fresh weight of roots and shoots
-
Dry weight of roots and shoots (after drying at 70°C for 48h)
-
Bioassay 3: Pot Trial for Whole Plant Growth Promotion
This in planta assay assesses the effect of this compound under more realistic soil conditions.
Materials:
-
Pots (e.g., 0.5 L) filled with a sterile potting mix (e.g., vermiculite and peat moss, 1:1)
-
This compound working solutions
-
Greenhouse or controlled environment growth room
Protocol:
-
Sow 3-5 seeds per pot. After germination, thin to one seedling per pot.
-
Apply this compound treatments. This can be done through:
-
Seed treatment: Soaking seeds in the working solutions for a specified time before sowing.
-
Soil drench: Applying a known volume of the working solution to the soil around the seedling roots.
-
-
Grow the plants for 4-6 weeks, providing adequate water and nutrients.
-
At the end of the experiment, harvest the plants and measure:
-
Plant height
-
Stem diameter
-
Leaf area
-
Chlorophyll content
-
Root length and volume
-
Fresh and dry biomass of roots and shoots
-
Data Presentation
Quantitative data from the bioassays should be summarized in tables for clear comparison between treatments.
Table 1: Effect of this compound on Seed Germination and Radicle Length
| Treatment (ppm) | Germination Rate (%) | Average Radicle Length (mm) ± SD |
| Control (Solvent) | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 |
Table 2: Effect of this compound on In Vitro Seedling Growth
| Treatment (ppm) | Primary Root Length (cm) ± SD | Lateral Root Number ± SD | Shoot Length (cm) ± SD | Root Dry Weight (mg) ± SD | Shoot Dry Weight (mg) ± SD |
| Control (Solvent) | |||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 |
Table 3: Effect of this compound on Whole Plant Growth in Pot Trials
| Treatment (ppm) | Plant Height (cm) ± SD | Stem Diameter (mm) ± SD | Total Dry Biomass (g) ± SD |
| Control (Solvent) | |||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 |
This compound's Putative Signaling Pathway
This compound has been shown to induce systemic resistance in plants by activating key defense-related signaling pathways.[1][2] The diagram below illustrates the proposed mechanism of action.
References
Unveiling the Molecular Symphony: Techniques for Studying Harzianolide's Effect on Plant Gene Expression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Harzianolide, a secondary metabolite produced by the fungus Trichoderma harzianum, has emerged as a potent plant growth regulator and an elicitor of systemic resistance in plants. Its application has been shown to significantly promote seedling growth and enhance plant defense responses. Understanding the molecular mechanisms underlying these beneficial effects is crucial for its potential application in agriculture and the development of novel plant health solutions. These application notes provide detailed protocols for investigating the impact of this compound on plant gene expression, focusing on key techniques such as quantitative Real-Time PCR (qRT-PCR), RNA sequencing (RNA-seq), and microarray analysis.
Data Presentation: this compound's Impact on Defense-Related Gene Expression in Tomato
The following table summarizes the quantitative data on the relative expression of defense-related genes in tomato seedlings treated with this compound. This data is based on findings that demonstrate this compound's role in activating the salicylic acid (SA) and jasmonate/ethylene (JA/ET) signaling pathways.[1]
| Gene | Signaling Pathway | Fold Change (this compound vs. Control) | Function in Plant Defense |
| PR1 | Salicylic Acid (SA) | Increased | Pathogenesis-related protein, marker for SA-dependent systemic acquired resistance (SAR). |
| GLU | Salicylic Acid (SA) | Increased | β-1,3-glucanase, degrades fungal cell walls. |
| JERF3 | Jasmonate/Ethylene (JA/ET) | Increased | Transcription factor involved in JA/ET-mediated defense responses. |
| CHI-II | Basal Defense | Inhibited (by crude extract) | Chitinase, involved in basal defense against fungi. |
| PGIP | Basal Defense | Inhibited (by crude extract) | Polygalacturonase-inhibiting protein, inhibits fungal enzymes that degrade plant cell walls. |
Experimental Protocols
Protocol 1: Plant Material and this compound Treatment
Objective: To prepare plant material for gene expression analysis after treatment with this compound.
Materials:
-
Tomato seeds (e.g., Solanum lycopersicum)
-
Sterile potting mix or hydroponic solution
-
This compound solution (e.g., 0.1 ppm)
-
Control solution (e.g., sterile water or solvent control)
-
Growth chamber or greenhouse with controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod)
-
Liquid nitrogen
-
Sterile collection tubes
Procedure:
-
Plant Growth: Sow tomato seeds in sterile potting mix or a hydroponic system. Grow the seedlings in a controlled environment for a specified period (e.g., 2-3 weeks) until they have developed sufficient leaf material.
-
This compound Treatment: Prepare a working solution of this compound at the desired concentration (e.g., 0.1 ppm). Apply the solution to the plants. The application method can be a soil drench, foliar spray, or addition to the hydroponic medium, depending on the experimental design.
-
Control Group: Treat a parallel set of plants with a control solution that lacks this compound.
-
Time Course: Harvest plant tissue (e.g., leaves, roots) at different time points after treatment (e.g., 0, 6, 12, 24, 48 hours) to capture both early and late gene expression responses.
-
Sample Collection and Storage: At each time point, harvest the desired tissue, immediately flash-freeze it in liquid nitrogen to prevent RNA degradation, and store it at -80°C until RNA extraction.
Protocol 2: RNA Extraction
Objective: To isolate high-quality total RNA from plant tissue.
Materials:
-
Frozen plant tissue
-
TRIzol reagent or a commercial plant RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
-
Agarose gel electrophoresis system
Procedure:
-
Tissue Homogenization: Grind the frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Lysis: Transfer the powdered tissue to a tube containing TRIzol reagent and vortex thoroughly to lyse the cells.
-
Phase Separation: Add chloroform, vortex, and centrifuge to separate the mixture into aqueous and organic phases.
-
RNA Precipitation: Carefully transfer the upper aqueous phase (containing RNA) to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Pelletting: Centrifuge to pellet the RNA.
-
Washing: Wash the RNA pellet with 75% ethanol to remove impurities.
-
Resuspension: Air-dry the pellet and resuspend it in RNase-free water.
-
Quality Control:
-
Quantity: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Integrity: Assess RNA integrity by running a sample on an agarose gel. Intact total RNA will show two distinct ribosomal RNA (rRNA) bands.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of specific target genes.
Materials:
-
High-quality total RNA
-
Reverse transcriptase kit for cDNA synthesis
-
qRT-PCR master mix (containing SYBR Green or a probe-based chemistry)
-
Gene-specific primers for target genes (e.g., PR1, GLU, JERF3) and a reference gene (e.g., Actin, GAPDH)
-
qRT-PCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit according to the manufacturer's instructions.
-
Primer Design and Validation: Design or obtain validated primers for your target and reference genes. Ensure primer specificity and efficiency through standard PCR and a standard curve analysis.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix containing the cDNA template, primers, and master mix.
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR instrument using a standard thermal cycling program (denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the control samples.
-
Protocol 4: RNA Sequencing (RNA-seq)
Objective: To obtain a global profile of gene expression changes in response to this compound.
Materials:
-
High-quality total RNA (RIN > 8.0)
-
RNA-seq library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
-
High-performance computing resources for data analysis
Procedure:
-
Library Preparation:
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first and second-strand cDNA.
-
End Repair and A-tailing: Repair the ends of the cDNA fragments and add a single 'A' base.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.
-
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., the tomato genome) using a splice-aware aligner like HISAT2 or STAR.
-
Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to understand their biological functions.
-
Protocol 5: Microarray Analysis
Objective: To analyze the expression of a predefined set of genes using a microarray platform.
Materials:
-
High-quality total RNA
-
cDNA synthesis and labeling kit
-
Microarray slides (with probes for genes of interest)
-
Hybridization station
-
Microarray scanner
-
Data analysis software
Procedure:
-
Probe Labeling: Reverse transcribe RNA into cDNA and label it with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).
-
Hybridization: Hybridize the labeled cDNA to the microarray slide, where it will bind to complementary probes.
-
Washing: Wash the slide to remove unbound cDNA.
-
Scanning: Scan the microarray slide to measure the fluorescence intensity at each probe spot.
-
Data Analysis:
-
Image Analysis: Quantify the fluorescence intensity of each spot.
-
Normalization: Normalize the data to correct for technical variations.
-
Differential Expression Analysis: Identify genes with significant changes in expression between the experimental conditions.
-
Clustering and Pathway Analysis: Group genes with similar expression patterns and identify enriched biological pathways.
-
Mandatory Visualizations
Caption: this compound-induced signaling pathways in plants.
Caption: A typical RNA-seq experimental workflow.
Caption: The workflow for qRT-PCR analysis.
References
Harzianolide: A Promising Biocontrol Agent for Sustainable Agriculture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianolide, a secondary metabolite produced by the fungus Trichoderma harzianum, has emerged as a significant candidate for biocontrol in agriculture.[1][2] This natural compound exhibits a dual functionality, acting as both a plant growth promoter and an inducer of systemic resistance in plants against a variety of pathogens.[1][2] Its multifaceted mechanism of action, coupled with its biodegradable nature, positions this compound as a valuable tool in the development of eco-friendly and sustainable agricultural practices. These application notes provide detailed protocols for the extraction, evaluation, and application of this compound for research and development purposes.
Data Presentation
Table 1: Plant Growth Promotion Efficacy of this compound on Tomato Seedlings
| Concentration (ppm) | Dry Weight Increase (fold) | Key Observations | Reference |
| 0.1 | 2.5 | Significant promotion of seedling growth, enhanced root length and tips.[1][2] | [Cai et al., 2013][1][2] |
Table 2: In Vitro Antifungal Activity of this compound
| Pathogen | Inhibition | Required Concentration | Reference |
| Pythium ultimum | Mycelial Growth Inhibition | High (>100 µg per plug) | [Vinale et al., 2009] |
| Botrytis cinerea | Mycelial Growth Inhibition | High (>100 µg per plug) | [Vinale et al., 2009] |
| Rhizoctonia solani | Mycelial Growth Inhibition | High (>100 µg per plug) | [Vinale et al., 2009] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in inducing plant defense and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in plants.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Trichoderma harzianum
This protocol is a general guide based on common methods for extracting secondary metabolites from fungi.
-
Culture of T. harzianum : Inoculate T. harzianum into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 10-14 days at 25-28°C with shaking (150 rpm) to ensure aeration.
-
Extraction :
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification :
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest and further purify using techniques like High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
Confirm the structure of the purified compound using spectroscopic methods (e.g., NMR, Mass Spectrometry).
-
Protocol 2: In Vitro Antifungal Assay (Agar Dilution Method)
This protocol is adapted from general antifungal susceptibility testing methods.
-
Preparation of this compound Stock Solution : Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of high concentration (e.g., 10 mg/mL).
-
Preparation of Fungal Inoculum : Grow the target pathogenic fungi (e.g., Pythium ultimum, Botrytis cinerea, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates until they are actively growing. Cut mycelial plugs (e.g., 5 mm diameter) from the edge of the colony.
-
Assay Plate Preparation :
-
Prepare PDA medium and autoclave.
-
Cool the medium to 45-50°C and add the this compound stock solution to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control plate with the solvent alone.
-
Pour the amended and control media into sterile Petri dishes.
-
-
Inoculation and Incubation : Place a mycelial plug of the test fungus in the center of each agar plate. Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection : Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate. Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100
-
Protocol 3: In Vivo Plant Growth Promotion Assay
This protocol is based on the study by Cai et al. (2013)[1][2].
-
Plant Material and Growth Conditions : Use tomato (Solanum lycopersicum) seeds. Surface sterilize the seeds (e.g., with 1% sodium hypochlorite for 5 minutes) and sow them in pots containing sterile soil or a suitable growth medium. Grow the seedlings in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod).
-
This compound Treatment : Prepare an aqueous solution of this compound at the desired concentration (e.g., 0.1 ppm). Apply the solution to the soil or as a foliar spray to the seedlings at a specific growth stage (e.g., two-leaf stage). An equal volume of water containing the same concentration of the solvent used for the stock solution should be applied to the control plants.
-
Data Collection : After a defined period (e.g., 2-3 weeks), carefully harvest the plants.
-
Measure the shoot height, root length, and fresh weight of both shoots and roots.
-
Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry weight.
-
Analyze root architecture using a root scanner and appropriate software.
-
Protocol 4: In Vivo Biocontrol Assay against Sclerotinia sclerotiorum
This protocol is adapted from general biocontrol assay methodologies.
-
Plant Growth and Treatment : Grow tomato plants as described in Protocol 3. Treat the plants with this compound (e.g., 0.1 ppm) as a soil drench or foliar spray.
-
Pathogen Inoculation :
-
Culture Sclerotinia sclerotiorum on PDA plates.
-
A few days after this compound treatment, inoculate the plants with the pathogen. This can be done by placing a mycelial plug on a leaf or stem.
-
-
Disease Assessment :
-
Incubate the plants in a high-humidity environment to facilitate infection.
-
Monitor the development of disease symptoms (e.g., lesions).
-
Measure the lesion size (diameter) at specific time points post-inoculation (e.g., 24, 48, and 72 hours).
-
Calculate the disease severity index if applicable.
-
Protocol 5: Real-Time RT-PCR for Defense Gene Expression Analysis
This protocol provides a general framework for gene expression analysis in tomato.
-
RNA Extraction : Harvest leaf or root tissue from this compound-treated and control plants at different time points after treatment. Immediately freeze the tissue in liquid nitrogen and store at -80°C. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).
-
cDNA Synthesis : Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design : Design or obtain primers for the target defense-related genes in tomato (e.g., PR1, GLU, JERF3) and a reference gene (e.g., actin or ubiquitin) for normalization.
-
Real-Time RT-PCR :
-
Perform the real-time PCR reaction using a suitable master mix (e.g., SYBR Green), the cDNA template, and the specific primers.
-
Use a standard thermal cycling program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis : Analyze the results using the comparative CT (2-ΔΔCT) method to determine the relative fold change in gene expression in the this compound-treated samples compared to the control.
Conclusion
This compound presents a compelling case for its development as a commercial biocontrol agent. Its ability to enhance plant growth and induce systemic resistance offers a dual benefit for crop production. The protocols outlined above provide a comprehensive framework for researchers to further investigate and optimize the application of this compound in various agricultural systems. Further research should focus on formulation development to enhance its stability and efficacy under field conditions, as well as on expanding the understanding of its mode of action against a broader range of plant pathogens.
References
Commercial Production of Harzianolide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harzianolide, a secondary metabolite produced by the fungus Trichoderma harzianum, has garnered significant interest for its potent plant growth-promoting and systemic resistance-inducing activities. These properties make it a promising candidate for the development of novel biopesticides and biofertilizers. This document provides detailed application notes and protocols for the commercial-scale production of this compound, encompassing fermentation, downstream processing, and quality control methodologies. The information is collated from scientific literature to guide researchers and professionals in developing robust and scalable production processes.
Introduction
This compound is a butenolide compound that has been demonstrated to significantly enhance plant growth and elicit defense responses against various pathogens.[1] Its mechanism of action involves the induction of the salicylic acid (PR1, GLU) and jasmonate/ethylene (JERF3) signaling pathways in plants, key regulators of systemic acquired resistance.[1] The development of a reliable and efficient commercial production method for this compound is crucial for its widespread application in agriculture. This document outlines the key steps and considerations for achieving this.
I. Production of this compound via Fermentation
The primary method for this compound production is through the fermentation of Trichoderma harzianum. Both solid-state fermentation (SSF) and submerged liquid fermentation (SLF) can be employed, with SLF being more common for large-scale industrial production due to better process control and scalability.
A. Strain Selection and Inoculum Development
The selection of a high-yielding Trichoderma harzianum strain is the foundational step. Different strains exhibit variability in their secondary metabolite profiles. Once a suitable strain is identified, a multi-stage inoculum development process is required to ensure a healthy and active starter culture for the production bioreactor.
B. Fermentation Media and Conditions
The composition of the fermentation medium is critical for maximizing this compound yield. Optimization of carbon and nitrogen sources, as well as micronutrients, is essential.
Table 1: Exemplar Media Composition for Trichoderma harzianum Fermentation
| Component | Concentration Range (g/L) | Purpose |
| Carbon Source | ||
| Glucose | 20-50 | Readily metabolizable carbon and energy source |
| Sucrose | 20-50 | Alternative primary carbon source |
| Malt Extract | 10-30 | Provides carbohydrates and other nutrients |
| Nitrogen Source | ||
| Peptone | 5-15 | Complex nitrogen source, provides amino acids |
| Yeast Extract | 5-15 | Provides nitrogen, vitamins, and growth factors |
| Ammonium Sulfate | 2-10 | Inorganic nitrogen source |
| Minerals | ||
| KH2PO4 | 1-5 | Phosphorus source and buffering agent |
| MgSO4·7H2O | 0.5-2 | Source of magnesium ions, cofactor for enzymes |
| Trace Elements | (Varies) | Essential micronutrients (Fe, Zn, Mn, etc.) |
Table 2: Optimized Fermentation Parameters for Trichoderma harzianum
| Parameter | Optimal Range | Rationale |
| Temperature | 25-30°C | Optimal for mycelial growth and metabolite production.[2] |
| pH | 5.0-6.5 | Maintained to ensure optimal enzyme activity and nutrient uptake.[2] |
| Agitation | 150-250 rpm | Ensures homogeneity of nutrients and oxygen distribution. |
| Aeration | 0.5-1.5 vvm | Provides sufficient dissolved oxygen for aerobic respiration. |
| Fermentation Time | 5-10 days | Duration to reach peak this compound production. |
Experimental Protocol 1: Lab-Scale Production of this compound in Submerged Liquid Fermentation
-
Inoculum Preparation:
-
Aseptically transfer a loopful of T. harzianum mycelium from a PDA slant to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Potato Dextrose Broth).
-
Incubate at 28°C on a rotary shaker at 180 rpm for 3-4 days.
-
-
Production Fermentation:
-
Prepare the production medium (refer to Table 1) and sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production flasks at 28°C, 180 rpm for 7-10 days.
-
-
Monitoring:
-
Periodically and aseptically withdraw samples to monitor pH, biomass, and this compound concentration (using HPLC).
-
II. Downstream Processing and Purification
Following fermentation, this compound must be extracted from the culture broth and purified.
A. Biomass Separation
The first step is the separation of the fungal biomass from the liquid culture medium. This is typically achieved through centrifugation or filtration.
B. Extraction
This compound, being a moderately polar molecule, can be extracted from the cell-free supernatant using a suitable organic solvent.
-
Solvent Selection: Ethyl acetate is a commonly used and effective solvent for the extraction of fungal secondary metabolites.[3][4]
-
Method: Liquid-liquid extraction is performed by mixing the culture filtrate with an equal volume of ethyl acetate. The mixture is agitated vigorously and then allowed to separate. The organic phase containing the this compound is collected. This process is typically repeated multiple times to maximize recovery.
C. Purification
Chromatographic techniques are employed for the final purification of this compound.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography with a silica gel stationary phase. A gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is used to elute the compounds. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.
-
High-Performance Liquid Chromatography (HPLC): For high-purity this compound, preparative HPLC is the method of choice. A C18 column is typically used with a mobile phase such as methanol-water or acetonitrile-water.
Experimental Protocol 2: Extraction and Preliminary Purification of this compound
-
Biomass Removal: Centrifuge the fermentation broth at 8,000 x g for 15 minutes. Collect the supernatant.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Load the sample onto a pre-packed silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor by TLC for the presence of this compound.
-
Pool the fractions containing pure this compound and evaporate the solvent.
-
References
- 1. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of Trichoderma harzianum (127a and 127b) spores by Fermentation (LF and SSF) [ijiaar.penpublishing.net]
- 3. Identification of Secondary Metabolites by UHPLC-ESI-HRMS/MS in Antifungal Strain Trichoderma harzianum (LBAT-53) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation for Harzianolide Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for Harzianolide production from Trichoderma harzianum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a secondary metabolite produced by the fungus Trichoderma harzianum. It has garnered significant interest due to its biological activities, including plant growth promotion and the induction of systemic resistance in plants against pathogens.[1][2] This makes it a promising candidate for the development of novel biopesticides and plant health products.
Q2: Which strain of Trichoderma harzianum is known to produce this compound?
A2: Trichoderma harzianum strain SQR-T037 and Trichoderma NJAU 4742 have been reported in literature in relation to this compound.[1][3] It is important to note that the production of secondary metabolites can be highly strain-specific.
Q3: What are the key factors influencing this compound production during fermentation?
Q4: Is there a known gene cluster responsible for this compound biosynthesis?
A4: Yes, a gene cluster (HarA-HarH) has been identified and is suggested to be responsible for the biosynthesis of this compound in Trichoderma NJAU 4742.[3] This discovery opens up possibilities for genetic engineering approaches to enhance production.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no this compound yield | Inappropriate fermentation medium. | - Start with a rich medium like Potato Dextrose Broth (PDB) where the this compound gene cluster is known to be expressed.[3]- Experiment with different carbon sources such as dextrose, fructose, or glycerol.[8][9]- Test various nitrogen sources like peptone, yeast extract, or ammonium sulfate.[10][11] |
| Suboptimal pH of the culture medium. | - The optimal pH for the growth of T. harzianum is generally in the acidic to neutral range (pH 4.0-7.0).[5][7]- Monitor and control the pH of the fermentation broth throughout the cultivation period. | |
| Incorrect incubation temperature. | - T. harzianum typically grows well between 25°C and 30°C.[6][7]- Optimize the temperature specifically for this compound production, as the optimal temperature for growth and secondary metabolite production may differ. | |
| Insufficient aeration. | - Ensure adequate agitation in liquid cultures to maintain dissolved oxygen levels.[6]- For solid-state fermentation, ensure the substrate has appropriate porosity for air exchange. | |
| Inconsistent this compound production between batches | Genetic instability of the producing strain. | - Maintain a stock of the high-producing strain and use fresh cultures for inoculation.- Periodically re-isolate single-spore colonies to maintain a homogenous and high-yielding population. |
| Variability in raw materials. | - Use high-quality, consistent sources for media components.- Prepare media consistently between batches. | |
| Difficulty in extracting this compound | Inefficient extraction solvent or method. | - Use a mid-polarity solvent like ethyl acetate for extraction from the fermentation broth.- Employ techniques like liquid-liquid extraction followed by evaporation of the solvent. |
| Degradation of this compound. | - Perform extraction at a low temperature to minimize degradation.- Avoid prolonged exposure to light and extreme pH during extraction. |
Experimental Protocols
Fermentation Protocol for this compound Production (Baseline)
This protocol is a starting point based on general practices for Trichoderma harzianum fermentation and the reported expression of the this compound gene cluster in PDB medium.[3]
Materials:
-
Trichoderma harzianum strain (e.g., SQR-T037 or NJAU 4742)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Grow the T. harzianum strain on PDA plates at 25-28°C for 5-7 days until sporulation.
-
Prepare a spore suspension by adding sterile water with 0.05% Tween 80 to the plate and gently scraping the surface.
-
Adjust the spore concentration to approximately 1 x 10^7 spores/mL.
-
-
Fermentation:
-
Inoculate 100 mL of sterile PDB in a 250 mL flask with 1 mL of the spore suspension.
-
Incubate the flask in a shaking incubator at 150-200 rpm and 25-28°C.
-
Carry out the fermentation for 7-14 days. Samples can be taken periodically to determine the optimal harvest time.
-
Extraction and Quantification of this compound (General Method)
This is a general protocol for the extraction and analysis of secondary metabolites from fungal cultures, which can be adapted for this compound.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
HPLC or LC-MS system
Procedure:
-
Extraction:
-
Separate the fungal biomass from the fermentation broth by filtration or centrifugation.
-
Extract the cell-free supernatant twice with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator.
-
-
Quantification:
-
Dissolve the dried extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector, or for higher sensitivity and specificity, an LC-Mass Spectrometry (LC-MS) system.
-
Develop a gradient elution method using water and acetonitrile, both with 0.1% formic acid, as the mobile phase.
-
Quantify this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.
-
Data Presentation
Table 1: Effect of Carbon Source on T. harzianum Biomass (Literature-Derived Data)
| Carbon Source (at 3%) | Biomass (mg) | Spore Count (x10^8) |
| Honey | 1190 | 7.06 |
| Dextrose | 1037 | 5.27 |
| Jaggery | 992 | 5.50 |
| Peptone | 723 | 4.04 |
Table 2: Effect of Nitrogen Source on T. harzianum Biomass (Literature-Derived Data)
| Nitrogen Source | Biomass (mg) |
| Ammonium Sulphate | 1035 |
| Sodium Nitrate | 965 |
| Ammonium Nitrate | 955 |
Table 3: Effect of pH and Temperature on T. harzianum Growth (General Trends)
| Parameter | Range | Optimum (for growth) |
| pH | 3.0 - 8.0 | 4.0 - 7.0 |
| Temperature (°C) | 20 - 35 | 25 - 30 |
Source: Compiled from multiple studies on Trichoderma growth.[5][6][7] The optimum for this compound production should be determined empirically.
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Simplified proposed biosynthesis pathway of this compound.
References
- 1. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN114561405A - Application of synthetic gene cluster of trichoderma this compound in preparation of preparation for improving plant gray mold resistance - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. longdom.org [longdom.org]
- 7. bepls.com [bepls.com]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. ijcmas.com [ijcmas.com]
- 11. vpbim.com.ua [vpbim.com.ua]
Technical Support Center: Overcoming Low Bioactivity of Harzianolide in Field Trials
Welcome to the technical support center for Harzianolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and overcoming the challenges associated with this compound's bioactivity in field trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a secondary metabolite produced by the fungus Trichoderma harzianum. It functions as a plant growth regulator and a systemic resistance elicitor.[1][2] Its primary mechanism involves the induction of plant defense pathways, specifically the salicylic acid (SA) and jasmonate/ethylene (JA/ET) signaling pathways.[1][3] This leads to the upregulation of defense-related genes and enzymes, enhancing the plant's resistance to pathogens.[1][4]
Q2: We've observed significant plant growth promotion in our lab experiments, but the effect is diminished in the field. Why is this happening?
A2: The discrepancy between laboratory and field results is a common challenge. In field conditions, this compound is exposed to various abiotic and biotic stresses that can reduce its stability and bioactivity. These factors include:
-
UV Radiation: Sunlight can degrade the compound.
-
Temperature Fluctuations: Extreme heat or cold can affect its stability.
-
Soil pH: Suboptimal soil pH can lead to degradation.
-
Microbial Degradation: Soil microorganisms can metabolize and inactivate this compound.
-
Poor Solubility and Formulation: Improper formulation can lead to poor dispersal and uptake by the plant.
Q3: How can we improve the stability of this compound in our field formulations?
A3: Improving formulation is key to protecting this compound from environmental degradation. Consider the following strategies:
-
Encapsulation: Using carriers like β-cyclodextrin can create a protective barrier around the molecule, enhancing its solubility and stability.
-
Oil-Based Formulations: These can protect against UV radiation and improve adhesion to plant surfaces.
-
Adjuvants: Incorporating adjuvants can enhance stability, solubility, and plant uptake.
Q4: Can this compound be used in combination with other fungicides or biocontrol agents?
A4: Yes, and this is a promising strategy. This compound can have synergistic or additive effects when combined with other antifungal compounds. This can lead to a more robust and broad-spectrum disease control. It is recommended to conduct a checkerboard assay to determine the nature of the interaction (synergistic, additive, or antagonistic) with other compounds before field application.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound During Formulation
-
Symptom: this compound powder does not dissolve completely in water, leading to an inconsistent solution and potential clogging of application equipment.
-
Possible Cause: this compound, like many natural products, may have low water solubility.
-
Solution:
-
Use a Co-solvent: Dissolve the this compound in a small amount of a suitable organic solvent (e.g., ethanol or DMSO) before adding it to the aqueous solution.
-
Formulate with a Solubilizing Carrier: Incorporate a carrier like β-cyclodextrin into your formulation. This can enhance water solubility.
-
Sonication: Use a sonicator to aid in the dissolution process.
-
Issue 2: Inconsistent or No Plant Response After Application
-
Symptom: Plants treated with this compound do not show the expected growth promotion or disease resistance.
-
Possible Causes:
-
Degradation of the active compound: The this compound may have degraded due to improper storage or harsh environmental conditions after application.
-
Incorrect Concentration: The applied concentration may be too low to elicit a response or too high, potentially causing phytotoxicity.
-
Poor Application Coverage: The formulation may not have been evenly applied to the target areas (e.g., foliage or soil).
-
Plant Elicitor Fatigue: Repeated applications may lead to a diminished response from the plant's defense system.
-
-
Solutions:
-
Verify Compound Integrity: Ensure this compound is stored in a cool, dark place. Prepare fresh solutions before application.
-
Optimize Concentration: Conduct dose-response experiments in a controlled environment to determine the optimal concentration for your specific plant species and target disease.
-
Improve Application Technique: Use appropriate spray equipment and consider adding a surfactant or wetting agent to your formulation to ensure even coverage.
-
Alternate with Other Elicitors: To avoid elicitor fatigue, consider rotating this compound with other plant defense inducers.
-
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low this compound bioactivity.
Data Presentation
Table 1: Bioactivity of this compound in Controlled Laboratory/Greenhouse Studies
| Parameter Measured | Plant Species | Concentration of this compound | Observed Effect | Citation |
| Seedling Dry Weight | Tomato | 0.1 ppm | Up to 2.5-fold increase compared to control | [1][3][4] |
| Root Length and Tips | Tomato | Not specified | Enhanced root development | [1][3] |
| Systemic Resistance | Tomato | Not specified | Reduced lesion size from Sclerotinia sclerotiorum | [1][4] |
| Defense-related Genes | Tomato | Not specified | Upregulation of genes in SA and JA/ET pathways | [1][4] |
Table 2: Illustrative Example of Potential Reduction in this compound Bioactivity Under Field Conditions
Note: This table is an illustrative example based on known environmental challenges for natural compounds and does not represent specific experimental data.
| Environmental Stressor | Hypothetical Reduction in Bioactivity | Rationale |
| UV Radiation | 20-40% | Degradation of the molecular structure by UV light. |
| High Temperature ( >35°C) | 15-30% | Increased rate of chemical degradation. |
| Suboptimal Soil pH ( <5.5 or >7.5) | 10-25% | Hydrolysis or alteration of the compound's structure. |
| High Microbial Activity in Soil | 25-50% | Microbial metabolism and breakdown of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for further dilution.
-
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO) or Ethanol (95%)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Pipettes and sterile tips
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO or ethanol to the tube. A common starting point is to dissolve 10 mg of this compound in 1 mL of solvent to make a 10 mg/mL stock solution.
-
Vortex the tube until the this compound is completely dissolved.
-
Store the stock solution at -20°C in an amber tube to protect it from light.
-
For experiments, dilute the stock solution to the desired final concentration using sterile distilled water or your experimental buffer. Note: Ensure the final concentration of the solvent is not phytotoxic to your plants (typically <0.1%).
-
Protocol 2: Enhancing this compound Bioavailability with β-Cyclodextrin
-
Objective: To prepare a this compound formulation with enhanced water solubility and stability using β-cyclodextrin.
-
Materials:
-
This compound
-
β-Cyclodextrin
-
Sterile distilled water
-
Magnetic stirrer and stir bar
-
Beaker
-
-
Procedure:
-
Prepare an aqueous solution of β-cyclodextrin (e.g., 1% w/v) in sterile distilled water.
-
While stirring the β-cyclodextrin solution, slowly add the this compound powder.
-
Continue stirring for several hours at room temperature to allow for the formation of the inclusion complex.
-
The resulting solution can be used directly for experiments or can be lyophilized to obtain a stable powder formulation.
-
Protocol 3: Assessment of Synergistic Effects using a Checkerboard Assay
-
Objective: To determine if this compound has a synergistic, additive, or antagonistic effect when combined with another antifungal compound.
-
Materials:
-
This compound stock solution
-
Stock solution of a second antifungal compound (Compound X)
-
96-well microtiter plate
-
Culture of a target fungal pathogen
-
Appropriate growth medium for the fungus
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and Compound X in the growth medium.
-
In the 96-well plate, add increasing concentrations of this compound along the rows and increasing concentrations of Compound X along the columns.
-
Include controls for each compound alone and a growth control (no compounds).
-
Inoculate each well with a standardized suspension of the fungal pathogen.
-
Incubate the plate under optimal growth conditions for the fungus.
-
After incubation, measure the fungal growth (e.g., by reading the optical density at a specific wavelength).
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination to determine the nature of the interaction.
-
Visualizations
This compound Signaling Pathway
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Harzianolide bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Harzianolide bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a secondary metabolite produced by the fungus Trichoderma harzianum. It is known for its significant biological activities, primarily as a plant growth regulator and an elicitor of systemic resistance in plants.[1] It has been shown to promote tomato seedling growth significantly, with concentrations as low as 0.1 ppm leading to a 2.5-fold increase in dry weight.[1] this compound also enhances root development, leading to longer roots and more root tips.[1] Furthermore, it can induce resistance against pathogens by increasing the activity of defense-related enzymes and inducing the expression of genes involved in salicylic acid (SA) and jasmonate/ethylene (JA/ET) signaling pathways.[1]
Q2: My this compound bioassay results are inconsistent. What are the common causes?
Inconsistent results in bioassays can stem from a variety of factors, ranging from experimental setup to reagent handling. Common causes include:
-
Reagent Preparation and Storage: Improper storage of this compound or other reagents can lead to degradation and loss of activity. Ensure all components are stored at the recommended temperatures and protected from light if necessary.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability, especially when working with small volumes. Calibrate your pipettes regularly and use appropriate techniques to minimize errors.
-
Cell Culture Conditions: For cell-based assays, variations in cell density, passage number, and overall cell health can dramatically impact results. Maintain consistent cell culture practices.
-
Contamination: Microbial or chemical contamination can interfere with the assay and produce unreliable data. Always use aseptic techniques and sterile reagents.
-
Assay Conditions: Fluctuations in incubation times, temperatures, or CO2 levels can affect the biological response. Ensure these parameters are tightly controlled.
-
Plate Reader Settings: Incorrect wavelength or filter settings on the plate reader will lead to inaccurate measurements.
Q3: I am observing cell viability over 100% at low concentrations of this compound. Is this normal?
This phenomenon, where treated cells show higher viability than the control, can occur in cytotoxicity assays like the MTT assay. Several factors could contribute to this:
-
Hormesis: At low doses, some compounds can have a stimulatory effect on cell proliferation, a phenomenon known as hormesis.
-
Overgrowth of Control Cells: In densely seeded wells, control cells may enter a state of reduced metabolic activity or cell death due to nutrient depletion or contact inhibition. Low concentrations of a test compound might alleviate this stress, leading to an apparent increase in viability compared to the overgrown control.
-
Assay Interference: The compound itself might directly interact with the assay reagents. For example, some compounds can chemically reduce MTT, leading to a false positive signal for viability.
To address this, consider running a time-course experiment with your control cells to determine the optimal cell seeding density and assay duration. You can also test for direct chemical interference by incubating this compound with the assay reagents in a cell-free system.
Q4: How does this compound induce systemic resistance in plants?
This compound induces systemic resistance by priming the plant's defense mechanisms. It achieves this by activating key signaling pathways:
-
Salicylic Acid (SA) Pathway: this compound treatment has been shown to induce the expression of pathogenesis-related (PR) genes like PR1 and GLU (β-1,3-glucanase), which are markers for the SA pathway.[1]
-
Jasmonate/Ethylene (JA/ET) Pathway: It also upregulates genes involved in the JA/ET pathway, such as JERF3 (jasmonate and ethylene responsive factor 3).[1]
By activating these pathways, this compound prepares the plant to respond more quickly and effectively to subsequent pathogen attacks.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in a Plant Root Elongation Assay
| Possible Cause | Solution |
| Inconsistent Seed Germination | Use seeds from the same lot and of a uniform size. Pre-germinate seeds and select seedlings of similar size for the assay. |
| Uneven Application of this compound | Ensure the this compound solution is homogeneously mixed and applied evenly to the growth medium. |
| Edge Effects on Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media. |
| Inconsistent Environmental Conditions | Maintain uniform light and temperature conditions for all plates throughout the experiment. Rotate the position of the plates in the growth chamber daily. |
Issue 2: Low or No Activity of Defense-Related Enzymes After this compound Treatment
| Possible Cause | Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing enzyme activity in your specific plant system. |
| Incorrect Timing of Sample Collection | The induction of defense enzymes is time-dependent. Conduct a time-course experiment to identify the peak of enzyme activity after treatment. |
| Improper Enzyme Extraction | Perform all extraction steps on ice or at 4°C to prevent enzyme degradation. Use appropriate extraction buffers containing protease inhibitors. |
| Inactive Assay Reagents | Ensure all assay reagents are fresh and have been stored correctly. Prepare working solutions immediately before use. |
Issue 3: Inconsistent IC50 Values in a Cell Viability Assay
| Possible Cause | Solution |
| Variable Cell Seeding Density | Use a cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and distribute evenly before adding the compound. |
| Fluctuations in Control Well Readings | Normalize the data from each plate to its own internal control (untreated cells) to account for plate-to-plate variability. |
| Narrow Concentration Range of the Compound | Use a wider range of concentrations with smaller dilution factors to better define the dose-response curve. |
| Incorrect Curve Fitting Model | Use a non-linear regression model (e.g., four-parameter logistic) to fit the dose-response curve and calculate the IC50 value. |
Quantitative Data Summary
| Bioassay | Organism | Parameter | Value | Reference |
| Plant Growth Promotion | Tomato (Solanum lycopersicum) | Dry Weight Increase | 2.5-fold | [1] |
| Plant Growth Promotion | Tomato (Solanum lycopersicum) | Optimal Concentration | 0.1 ppm | [1] |
| Antifungal Activity | Pythium ultimum | Inhibition | Requires >100 µ g/plug | [2][3] |
| Antifungal Activity | Rhizoctonia solani | Inhibition | Requires >100 µ g/plug | [2][3] |
| Antifungal Activity | Botrytis cinerea | Inhibition | Requires >100 µ g/plug | [2][3] |
Experimental Protocols
Protocol 1: Plant Root Elongation Assay
-
Seed Sterilization: Surface sterilize seeds (e.g., Arabidopsis thaliana) by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 1% sodium hypochlorite solution, and then rinse five times with sterile distilled water.
-
Plating: Place sterilized seeds on square Petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
Stratification: Store the plates at 4°C in the dark for 2 days to synchronize germination.
-
Treatment: Transfer germinated seedlings to new MS plates supplemented with different concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a solvent control.
-
Incubation: Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
Measurement: After 5-7 days, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).
Protocol 2: Peroxidase (POD) Activity Assay
-
Plant Material: Harvest leaf tissue from this compound-treated and control plants.
-
Enzyme Extraction: Grind 1 gram of leaf tissue in 5 mL of ice-cold 0.1 M phosphate buffer (pH 7.0) containing 1 mM EDTA. Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Assay Mixture: Prepare the reaction mixture containing 2.5 mL of 0.1 M phosphate buffer (pH 6.8), 1.0 mL of 0.01 M guaiacol, and 1.0 mL of 0.01 M H₂O₂.
-
Reaction Initiation: Add 0.1 mL of the enzyme extract to the assay mixture and start the measurement.
-
Spectrophotometric Measurement: Record the increase in absorbance at 470 nm for 3 minutes at 30-second intervals using a spectrophotometer.
-
Calculation: Express the enzyme activity as the change in absorbance per minute per milligram of protein.
Visualizations
Workflow for a typical plant root elongation bioassay.
Simplified signaling pathways activated by this compound.
A logical troubleshooting flowchart for inconsistent results.
References
Methods to improve the solubility of Harzianolide for experimental use.
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Harzianolide for experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring butenolide, a class of lactones, produced by the fungus Trichoderma harzianum. It has garnered significant interest for its biological activities, including plant growth promotion and the induction of systemic resistance in plants. However, like many other secondary metabolites, this compound exhibits low aqueous solubility, which can pose a significant challenge for its effective use in in vitro and in vivo experiments. Poor solubility can lead to inaccurate and irreproducible results due to precipitation of the compound in aqueous experimental media.
Q2: What are the general approaches to improve the solubility of poorly water-soluble natural products like this compound?
There are several established methods to enhance the solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modifications.
Q3: Which organic solvents are recommended for dissolving this compound?
For initial stock solutions, organic solvents are commonly used. Dimethyl sulfoxide (DMSO) is a preferred choice for many poorly soluble compounds due to its high solubilizing power. Other common solvents include ethanol and methanol. It is crucial to use a high-purity, anhydrous grade of the solvent to avoid introducing contaminants or water that could affect solubility.
Q4: What is the recommended procedure for preparing a this compound stock solution using DMSO?
Preparing a concentrated stock solution in DMSO is a standard practice for in vitro assays. This allows for the addition of a small volume of the stock to the aqueous experimental medium, minimizing the final concentration of the organic solvent. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some are tolerant up to 1%, though it is always best to determine the specific tolerance of your experimental system.[1]
Q5: How can I avoid precipitation of this compound when diluting the DMSO stock solution into an aqueous medium?
Precipitation upon dilution is a common issue. To mitigate this, add the DMSO stock solution to the aqueous medium dropwise while gently vortexing or stirring. This gradual addition helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the solvent volume incrementally. - Try a stronger organic solvent such as DMSO. - Gentle warming (e.g., to 37°C) and sonication can aid dissolution. |
| A precipitate forms immediately upon adding the DMSO stock to the aqueous medium. | The compound's solubility limit in the final medium has been exceeded. | - Decrease the final concentration of this compound in the medium. - Increase the final percentage of DMSO (if tolerated by the experimental system). - Add the DMSO stock solution very slowly while vigorously stirring the aqueous medium. |
| A precipitate forms over time in the final experimental medium. | The compound is not stable in the aqueous environment at that concentration and temperature. | - Prepare fresh dilutions immediately before each experiment. - Consider using a formulation approach such as complexation with cyclodextrins to improve stability in the aqueous phase. |
| Inconsistent or non-reproducible experimental results. | Incomplete dissolution or precipitation of this compound. | - Visually inspect all solutions for any signs of precipitation before use. - Prepare a fresh stock solution and ensure complete dissolution before dilution. - Validate the final concentration of this compound in the experimental medium using an appropriate analytical method if possible. |
Data Presentation
Table 1: Overview of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Addition of a water-miscible organic solvent (e.g., DMSO, ethanol) to increase the solubility of a non-polar drug. | Simple, effective for many compounds, and widely used for stock solution preparation. | The organic solvent may have biological effects on the experimental system. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, thereby increasing its solubility in water. | Simple and effective for ionizable compounds. | Not applicable to neutral compounds; can affect the stability of the compound or the biological system. |
| Complexation | Encapsulating the drug molecule within a larger molecule (e.g., cyclodextrins) to form a more soluble complex. | Can significantly increase aqueous solubility and stability. | May alter the biological activity of the compound; requires specific excipients. |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the solid state. | Can improve dissolution rates. | Requires specialized formulation techniques. |
| Particle Size Reduction | Increasing the surface area of the drug particles through micronization or nanonization. | Increases the rate of dissolution. | Does not increase the equilibrium solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM solution, you will need to calculate the mass based on the molecular weight of this compound.
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid particles have dissolved. If not, continue vortexing.
-
If dissolution is still incomplete, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, the stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution.
-
Dispense the required volume of cell culture medium into a sterile tube.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
Note: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the this compound-treated samples.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound-induced signaling pathways in plants.
References
Refining purification protocols to remove impurities from Harzianolide extracts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for Harzianolide extracts from Trichoderma harzianum.
Frequently Asked Questions (FAQs)
Q1: What is a general overview of the this compound purification process?
A1: The purification of this compound from Trichoderma harzianum culture typically involves a multi-step process. It begins with the fermentation of the fungus, followed by the extraction of secondary metabolites from the culture filtrate using an organic solvent, commonly ethyl acetate. This crude extract is then subjected to one or more chromatographic purification steps, such as silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Q2: Which solvent is most effective for the initial extraction of this compound?
A2: Ethyl acetate is widely reported as an effective solvent for the liquid-liquid extraction of this compound and other moderately polar metabolites from the culture broth of Trichoderma harzianum.[1] Chloroform has also been used in combination with ethyl acetate.[2]
Q3: What are the key parameters to optimize during preparative HPLC for this compound purification?
A3: For successful preparative HPLC purification, it is crucial to optimize the mobile phase composition (e.g., methanol-water or acetonitrile-water gradients), flow rate, column type (typically a C18 reversed-phase column), and sample loading amount.[3][4] The goal is to achieve a balance between resolution, purity, yield, and throughput.[3]
Q4: How can I assess the purity of my this compound fractions?
A4: The purity of this compound fractions can be assessed using analytical techniques such as analytical HPLC, which will show a single peak for a pure compound. Further confirmation of purity and structural elucidation can be achieved using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Inefficient fungal fermentation | Optimize fermentation conditions (media composition, pH, temperature, incubation time) to enhance this compound production. |
| Incomplete extraction | Ensure thorough mixing during liquid-liquid extraction. Perform multiple extractions (at least 3 times) with fresh solvent. |
| Degradation of this compound | This compound is a lactone and may be susceptible to hydrolysis under acidic or basic conditions. Maintain a neutral pH during extraction and storage. Avoid prolonged exposure to high temperatures. |
| Emulsion formation during extraction | Add brine (saturated NaCl solution) to the extraction funnel to help break the emulsion. Centrifugation can also be effective. |
Problem 2: Co-elution of Impurities with this compound during Column Chromatography
| Potential Impurity | Physicochemical Properties | Troubleshooting Strategy |
| Fatty acids (e.g., Linoleic acid, Palmitic acid)[5] | Non-polar to moderately polar | Use a less polar solvent system for initial elution from the silica gel column to retain this compound while washing out non-polar impurities. A hexane/ethyl acetate gradient is often effective. |
| Other butenolides or lactones | Similar polarity to this compound | Employ a shallow gradient during column chromatography to improve separation. Further purification by preparative HPLC with a different stationary phase (e.g., phenyl-hexyl) or a different mobile phase modifier may be necessary. |
| Phenolic compounds | Polar | These compounds will likely have a higher affinity for silica gel. Elute with a more polar solvent system after the this compound fraction has been collected. |
| Phthalates (e.g., Didecyl phthalate)[6] | Moderately polar | These are common contaminants from plastics. Use glassware for all extractions and storage to minimize this type of impurity. If present, they can often be separated by optimizing the HPLC gradient. |
Experimental Protocols
Extraction of Crude this compound
-
Fermentation and Filtration: Culture Trichoderma harzianum in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days. Separate the mycelium from the culture broth by vacuum filtration.
-
Liquid-Liquid Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 5-10 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts.
-
-
Drying and Concentration:
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) using a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A common gradient could be from 100% hexane to 100% ethyl acetate.
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest (this compound).
Purification by Preparative HPLC
-
Sample Preparation: Dissolve the partially purified fraction from column chromatography in the mobile phase. Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water. For example, a linear gradient from 30% to 70% methanol in water over 30 minutes.
-
Flow Rate: 4-5 mL/min.
-
Detection: UV detector at a wavelength of 220-254 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Processing: Concentrate the collected fraction under reduced pressure to remove the mobile phase and obtain pure this compound.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 5. Exploration and Evaluation of Secondary Metabolites from Trichoderma harzianum: GC-MS Analysis, Phytochemical Profiling, Antifungal and Antioxidant Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innspub.net [innspub.net]
Technical Support Center: Genetic Engineering of Trichoderma for Enhanced Harzianolide Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the genetic engineering of Trichoderma species to enhance the production of harzianolide.
Section 1: Troubleshooting Guides & FAQs
This section addresses common issues encountered during the genetic manipulation of Trichoderma for enhanced this compound production.
Transformation Troubleshooting
Question: Why is my Trichoderma transformation efficiency consistently low?
Answer: Low transformation efficiency in Trichoderma can stem from several factors. Here are common causes and their solutions:
-
Protoplast Quality: The viability and regeneration rate of protoplasts are critical. Ensure optimal enzymatic digestion time; over-digestion can damage protoplasts, while under-digestion results in incomplete cell wall removal. Use freshly prepared protoplasts for the highest efficiency.
-
DNA Quality and Quantity: Use high-purity plasmid DNA. Contaminants can inhibit transformation. The optimal DNA concentration typically ranges from 5 to 15 µg.
-
PEG Concentration and Incubation: The concentration of Polyethylene Glycol (PEG) and incubation time are crucial for protoplast fusion and DNA uptake. Optimize the PEG concentration (typically 30-40%) and incubation time.
-
Heat Shock Parameters: For protocols involving heat shock, the temperature and duration are critical. Ensure the heat shock is performed at the precise temperature (usually 42°C) for the specified time.
-
Selection Marker Issues: Ensure the antibiotic concentration in your selection plates is appropriate for your Trichoderma strain. Also, confirm that your target strain is sensitive to the selected antibiotic.
Question: My transformed Trichoderma colonies are not growing uniformly on the selection plates. What could be the reason?
Answer: Non-uniform growth can be due to several factors:
-
Incomplete Selection: The antibiotic concentration might be too low, allowing non-transformed cells to grow for a short period.
-
Satellite Colonies: The breakdown of the selection agent by resistant colonies can allow susceptible, non-transformed cells to grow in their vicinity. To mitigate this, re-streak colonies onto fresh selection plates.
-
Positional Effects of Gene Integration: Random integration of the transforming DNA into the fungal genome can lead to variations in gene expression, affecting growth rates.
CRISPR/Cas9 Troubleshooting
Question: I am not observing any gene knockouts after CRISPR/Cas9 editing in Trichoderma. What should I check?
Answer: A lack of successful gene editing can be attributed to several factors in the CRISPR/Cas9 workflow:
-
Inefficient Cas9 and gRNA Delivery: The method of delivering the Cas9 protein and guide RNA (gRNA) is crucial. For Trichoderma, protoplast-based transformation of Cas9/gRNA expression plasmids or pre-assembled Cas9-gRNA ribonucleoproteins (RNPs) is common. Ensure the transformation protocol is optimized for your strain.
-
Poor gRNA Design: The efficiency of the gRNA in directing Cas9 to the target site is critical. Use gRNA design tools to select guides with high on-target and low off-target scores.
-
Inefficient Homologous Recombination (HR): Trichoderma has a predominantly non-homologous end joining (NHEJ) DNA repair pathway, which can make precise gene editing via HR challenging. To enhance HR, consider using longer homology arms in your donor template (at least 1 kb).
-
Cas9 Expression Issues: If expressing Cas9 from a plasmid, ensure the promoter is active in Trichoderma and that the Cas9 sequence is codon-optimized for fungal expression.
Question: How can I minimize off-target effects in my CRISPR/Cas9 experiments?
Answer: Minimizing off-target effects is crucial for clean genetic modifications. Here are some strategies:
-
High-Fidelity Cas9 Variants: Use high-fidelity Cas9 variants that have been engineered to have reduced off-target activity.
-
Careful gRNA Design: Employ gRNA design software to select gRNAs with minimal predicted off-target sites in the Trichoderma genome.
-
RNP Delivery: Delivering the Cas9 protein and gRNA as a pre-assembled ribonucleoprotein (RNP) complex can reduce off-target effects, as the complex is degraded by the cell over time, limiting the window for off-target cleavage.
This compound Production & Quantification FAQs
Question: My genetically engineered Trichoderma strain is not showing a significant increase in this compound production. What could be the issue?
Answer: Several factors can influence the production of secondary metabolites like this compound:
-
Suboptimal Culture Conditions: The production of secondary metabolites is often highly dependent on culture conditions. Optimize factors such as media composition (carbon and nitrogen sources), pH, temperature, and aeration.[1]
-
Regulatory Gene Inactivation: The overexpression of a biosynthetic gene may not be sufficient if regulatory pathways are limiting precursor supply or if feedback inhibition is occurring. Consider engineering regulatory genes, such as transcription factors, that control the entire biosynthetic gene cluster.
-
Metabolic Burden: Overexpression of a biosynthetic pathway can place a metabolic burden on the cell, leading to reduced growth and overall productivity. Ensure that the genetic modifications do not significantly impair the fitness of the strain.
Question: What is the best method to quantify this compound production?
Answer: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of secondary metabolites like this compound.[2][3] It allows for the separation and quantification of specific compounds in a complex mixture. For accurate quantification, you will need a pure this compound standard to generate a calibration curve.
Section 2: Quantitative Data on Secondary Metabolite Enhancement
While specific quantitative data on the fold-increase of this compound through genetic engineering is not extensively published, the following table presents data on the enhancement of other secondary metabolites in Trichoderma and the impact of this compound on plant growth, which can serve as a benchmark for experimental goals.
| Engineering Strategy | Target Gene/Pathway | Trichoderma Species | Enhanced Product/Effect | Fold Increase/Improvement | Reference |
| Overexpression of a transcription factor | Thctf1 | T. harzianum | 6-pentyl-α-pyrone | Not specified, but production was induced | [4] |
| Application of purified compound | N/A | T. harzianum | Tomato seedling dry weight | Up to 2.5-fold at 0.1 ppm | [5][6] |
| Deletion of a trichothecene biosynthetic gene | tri14 | T. arundinaceum | Harzianum A (related trichothecene) | 69% reduction | [7] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments in the genetic engineering of Trichoderma for enhanced this compound production.
Protoplast-Mediated Transformation of Trichoderma harzianum
This protocol is a generalized procedure and may require optimization for specific strains.
Materials:
-
Trichoderma harzianum spores
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Lytic enzyme solution (e.g., Lysing Enzymes from Trichoderma harzianum)
-
Osmotic stabilizer (e.g., 1.2 M MgSO₄ or 1 M Sorbitol)
-
PEG solution (40% PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl, pH 7.5)
-
Plasmid DNA (5-15 µg)
-
Regeneration medium (PDA with osmotic stabilizer)
-
Selection medium (Regeneration medium with the appropriate antibiotic)
Procedure:
-
Spore Suspension: Harvest spores from a 5-7 day old PDA plate by adding sterile water and gently scraping the surface. Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Mycelial Growth: Inoculate 100 mL of PDB with 1x10⁷ spores/mL and incubate at 28°C with shaking (150 rpm) for 16-24 hours.
-
Mycelia Harvest: Harvest the young mycelia by filtration through a sterile filter paper and wash with the osmotic stabilizer solution.
-
Protoplast Formation: Resuspend the mycelia in 10 mL of osmotic stabilizer containing the lytic enzyme solution. Incubate at 30°C with gentle shaking (80 rpm) for 2-4 hours. Monitor protoplast release microscopically.
-
Protoplast Purification: Separate protoplasts from mycelial debris by filtering through sterile glass wool. Pellet the protoplasts by centrifugation (e.g., 1000 x g for 10 min).
-
Transformation: Gently resuspend the protoplast pellet in the osmotic stabilizer. Add the plasmid DNA and PEG solution. Incubate on ice for 30 minutes.
-
Plating: Add the transformation mix to molten (45°C) regeneration medium, mix gently, and pour onto plates.
-
Selection: After 16-24 hours of incubation at 28°C, overlay the plates with molten selection medium.
-
Incubation: Incubate the plates at 28°C for 5-10 days until transformants appear.
CRISPR/Cas9-Mediated Gene Knockout Workflow in Trichoderma harzianum
This protocol outlines a general workflow for gene knockout using a plasmid-based CRISPR/Cas9 system.
Materials:
-
Trichoderma harzianum protoplasts (prepared as in Protocol 3.1)
-
Cas9 expression plasmid (codon-optimized for fungi)
-
gRNA expression plasmid
-
Donor DNA template with homology arms (at least 1 kb) flanking a selection marker
-
Transformation reagents (as in Protocol 3.1)
-
PCR reagents for verification
Procedure:
-
gRNA Design: Design and clone a specific gRNA targeting your gene of interest into the gRNA expression plasmid.
-
Co-transformation: Co-transform the T. harzianum protoplasts with the Cas9 expression plasmid, the gRNA expression plasmid, and the donor DNA template using the protoplast transformation protocol.
-
Selection: Select for transformants on a medium containing the appropriate antibiotic corresponding to the selection marker in the donor DNA.
-
Genomic DNA Extraction: Isolate genomic DNA from putative transformants.
-
PCR Verification: Screen for successful gene knockout by PCR using primers that flank the target gene region. A successful knockout will result in a different sized PCR product compared to the wild type.
-
Sequencing: Confirm the precise gene editing event by Sanger sequencing of the PCR product.
-
Phenotypic Analysis: Analyze the mutant phenotype to confirm the functional consequence of the gene knockout, including analyzing this compound production.
Quantification of this compound by HPLC
This is a general protocol for the quantification of this compound and will require optimization of specific parameters such as the column, mobile phase, and gradient.
Materials:
-
Trichoderma culture filtrate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and a UV or PDA detector
-
Pure this compound standard
Procedure:
-
Extraction: Extract the Trichoderma culture filtrate with an equal volume of ethyl acetate three times. Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol. Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.
-
Standard Curve Preparation: Prepare a series of dilutions of the pure this compound standard in methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is commonly used. An example gradient could be starting with 90% water and increasing to 100% acetonitrile over 30 minutes.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound (this needs to be determined experimentally, but a general starting point for similar compounds is around 210-280 nm).
-
-
Quantification: Inject the prepared standards and samples. Create a calibration curve by plotting the peak area against the concentration of the this compound standards. Use the regression equation from the calibration curve to determine the concentration of this compound in your samples.[8][9]
Section 4: Diagrams of Signaling Pathways and Workflows
Signaling Pathways Regulating Secondary Metabolism in Trichoderma
Caption: General signaling pathways influencing secondary metabolite production in Trichoderma.
Experimental Workflow for Enhancing this compound Production
Caption: Workflow for genetic engineering of Trichoderma to enhance this compound production.
References
- 1. Regulation of chitinase synthesis in Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. researchgate.net [researchgate.net]
- 4. Biotechnological tools for genetic improvement of Trichoderma [scielo.org.pe]
- 5. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Plant Growth-Promoting Effects of Synthetic Harzianolide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic Harzianolide's performance with other plant growth-promoting alternatives, supported by experimental data. It is designed to offer an objective overview for researchers and professionals in the field of agriculture and drug development.
Introduction to this compound
This compound is a secondary metabolite produced by the fungus Trichoderma harzianum. It has garnered significant attention for its potent plant growth-regulating and systemic resistance-inducing properties.[1][2] The ability to synthesize this compound offers a promising avenue for developing standardized and readily available biostimulants for sustainable agriculture. This guide focuses on the validation of the plant growth-promoting effects of synthetic this compound, comparing its efficacy with naturally derived this compound and other established plant growth promoters.
Comparative Performance Data
Table 1: Effect of Natural this compound on Tomato Seedling Growth
| Treatment | Concentration (ppm) | Dry Weight Increase (Fold Change vs. Control) | Key Findings | Reference |
| This compound | 0.1 | 2.5 | Significantly promoted tomato seedling growth. | Cai et al., 2013[1][2] |
| Control | 0 | 1.0 | Baseline growth. | Cai et al., 2013[1][2] |
Table 2: Comparison with Other Plant Growth-Promoting Fungi and Their Metabolites
| Organism/Metabolite | Plant Species | Observed Effects | Reference |
| Trichoderma harzianum (produces this compound) | Tomato | 2.5-fold increase in seedling dry weight.[1][2] | Cai et al., 2013[1][2] |
| Trichoderma harzianum | Wheat | Alleviated negative effects of Fusarium culmorum and 2,4-D on seed germination and chlorophyll content. | Abdel-Razik et al., 2021 |
| Trichoderma species | Arabidopsis | Varied effects from growth inhibition to promotion depending on the Trichoderma species and experimental setup. | Contreras-Cornejo et al., 2016 |
| Indole-3-Acetic Acid (IAA) producing Trichoderma strains | Tomato | Increased chlorophyll content, shoot length, fresh and dry weight of shoots and roots. | Unnamed study[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating the plant growth-promoting effects of this compound. The following protocols are based on established methods for assessing plant growth regulators.
Plant Growth Promotion Assay in Tomato (Solanum lycopersicum)
This protocol is adapted from the methodologies used in the foundational studies of this compound.
1. Plant Material and Growth Conditions:
- Tomato seeds (e.g., cultivar 'Moneymaker') are surface-sterilized using 70% ethanol for 30 seconds, followed by 5% sodium hypochlorite for 10 minutes, and then rinsed thoroughly with sterile distilled water.
- Seeds are germinated on sterile Murashige and Skoog (MS) medium in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod).
2. Preparation and Application of Test Solutions:
- Synthetic this compound: A stock solution is prepared by dissolving synthetic this compound in a suitable solvent (e.g., DMSO or ethanol) and then diluting it with sterile distilled water to the final desired concentrations (e.g., 0.01, 0.1, 1.0 ppm).
- Control Groups: A control group with only the solvent at the same dilution and a negative control with only sterile distilled water should be included.
- Application: Once the seedlings have developed true leaves (approximately 2 weeks), they are transferred to hydroponic culture or sterile soil. The test solutions are applied as a root drench or added to the hydroponic medium.
3. Data Collection and Analysis:
- After a specified growth period (e.g., 3-4 weeks), plants are harvested.
- Growth Parameters: Measure shoot height, root length, fresh weight of shoots and roots, and dry weight of shoots and roots (after drying at 70°C for 48 hours).
- Root Architecture: Analyze root architecture using a root scanner and appropriate software to quantify total root length, number of root tips, and root surface area.
- Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test (e.g., Tukey's HSD), to determine significant differences between treatments.
Gene Expression Analysis via Real-Time RT-PCR
This protocol outlines the steps to investigate the molecular mechanisms underlying this compound's effects.
1. RNA Extraction and cDNA Synthesis:
- Harvest root or leaf tissue from treated and control plants at different time points after treatment.
- Extract total RNA using a commercial kit and treat with DNase to remove any contaminating genomic DNA.
- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
2. Real-Time RT-PCR:
- Design or obtain primers for target genes involved in plant growth and defense signaling pathways (e.g., auxin-responsive genes, genes in the salicylic acid and jasmonate/ethylene pathways).
- Perform real-time RT-PCR using a suitable qPCR machine and SYBR Green-based detection.
- Use a housekeeping gene (e.g., actin or ubiquitin) for normalization.
- Calculate the relative gene expression using the 2-ΔΔCt method.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes.
This compound-Induced Plant Growth Promotion and Defense Signaling
References
A Comparative Analysis of Harzianolide and Harzianic Acid: Bioactivity and Mechanisms
Guide for Researchers, Scientists, and Drug Development Professionals
Harzianolide and harzianic acid, two secondary metabolites produced by fungi of the Trichoderma genus, have garnered significant attention for their diverse biological activities. Both compounds play crucial roles in the biocontrol capabilities of Trichoderma, demonstrating potent antifungal, antibacterial, and plant growth-promoting properties. This guide provides an objective comparison of their bioactivities, supported by experimental data, detailed protocols, and mechanistic diagrams to assist researchers in evaluating their potential applications in agriculture and medicine.
Comparative Bioactivity: Quantitative Data
The following tables summarize the quantitative data on the antimicrobial and plant growth-promoting effects of this compound and Harzianic Acid.
Table 1: Comparative Antimicrobial and Antifungal Activity
| Compound | Target Organism | Bioactivity Metric | Result |
| This compound | Gaeumannomyces graminis var. tritici | Antifungal Activity | Inhibition at 200 mg/mL[1] |
| Harzianic Acid | Bacillus subtilis | MIC | 50 µg/mL[2] |
| Staphylococcus aureus | MIC | Complete inhibition at 100-1000 µM[3] | |
| Methicillin-resistant S. aureus (MRSA) | MIC | 200 µg/mL[4] | |
| Vancomycin-resistant Enterococcus faecium (VRE) | MIC | 100 µg/mL[4] | |
| Gram-negative bacteria | MIC | No inhibition up to 400 µg/mL[4] | |
| Fungal Acetohydroxyacid Synthase (AHAS) | Kᵢ | 6.65 µM[5] |
MIC: Minimum Inhibitory Concentration; Kᵢ: Inhibition Constant
Table 2: Comparative Plant Growth-Promoting (PGP) Activity
| Compound | Plant Species | Concentration | Observed Effect |
| This compound | Tomato (Solanum lycopersicum) | 0.1 ppm | 2.5-fold increase in seedling dry weight; enhanced root length and tips.[6][7] |
| Harzianic Acid | Tomato (Solanum lycopersicum) | Low concentrations | Promotes seed germination and plant growth.[8][9][10] |
| Soybean (Glycine max) | Not specified | >40% improvement in stem length; 5-10% increase in pods and seeds.[5] |
Mechanisms of Action and Signaling Pathways
While both compounds exhibit a broad range of effects, their underlying mechanisms of action show distinct features.
This compound: Plant Defense Elicitor
This compound is a potent elicitor of systemic resistance in plants.[6] It primes the plant's defense system by activating key signaling pathways. Treatment with this compound induces the expression of genes involved in both the salicylic acid (SA) and the jasmonate/ethylene (JA/ET) signaling pathways.[6][7] This dual activation leads to a broad-spectrum resistance, making the plant more resilient to subsequent pathogen attacks, as demonstrated by the reduction of lesion size caused by Sclerotinia sclerotiorum.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Harzianic acid exerts antimicrobial activity against Gram-positive bacteria and targets the cell membrane [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Harzianic acid exerts antimicrobial activity against Gram-positive bacteria and targets the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harzianic Acid from Trichoderma afroharzianum is a Natural Product Inhibitor of Acetohydroxyacid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. Harzianic acid, an antifungal and plant growth promoting metabolite from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
Harzianolide vs. Salicylic Acid: A Comparative Guide to Induction of Plant Defense Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of harzianolide and salicylic acid, two key molecules involved in the induction of plant defense responses. By examining their mechanisms of action, signaling pathways, and the quantitative effects on defense-related markers, this document aims to offer an objective resource for researchers in plant biology and drug development.
Introduction
Plants have evolved sophisticated defense mechanisms to protect themselves against a wide array of pathogens. The induction of these defenses is often mediated by signaling molecules that trigger a cascade of physiological and biochemical changes. Salicylic acid (SA), a phenolic phytohormone, is a well-established key player in plant immunity, particularly in mediating systemic acquired resistance (SAR) against biotrophic and hemibiotrophic pathogens.[1][2] this compound, a secondary metabolite produced by the beneficial fungus Trichoderma harzianum, has emerged as a potent plant growth promoter and an elicitor of induced systemic resistance (ISR).[3][4] This guide provides a detailed comparison of these two compounds in their ability to induce plant defense responses, supported by experimental data.
Mechanisms of Action and Signaling Pathways
Both this compound and salicylic acid activate complex signaling networks within the plant, leading to the expression of defense-related genes and the production of antimicrobial compounds. However, the initial perception and the downstream signaling cascades exhibit distinct features.
Salicylic Acid Signaling Pathway
The salicylic acid signaling pathway is one of the most extensively studied plant defense pathways. Upon pathogen recognition, SA biosynthesis is initiated primarily through the isochorismate synthase (ICS) pathway in the chloroplast.[5] The accumulation of SA triggers a series of downstream events, with the protein Nonexpressor of Pathogenesis-Related Genes 1 (NPR1) acting as a central regulator.[2] In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. Increased SA levels lead to a change in the cellular redox state, resulting in the monomerization of NPR1.[1] These monomers then translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of a large suite of defense genes, including Pathogenesis-Related (PR) genes.[2]
Caption: Salicylic Acid Signaling Pathway.
This compound Signaling Pathway
This compound, produced by Trichoderma harzianum, is recognized by the plant as a microbe-associated molecular pattern (MAMP). This recognition triggers a signaling cascade that shares some components with the SA pathway but also involves other hormonal pathways, particularly the jasmonate/ethylene (JA/ET) pathways.[3][4] this compound treatment has been shown to induce the expression of genes involved in both SA-dependent (PR1 and GLU) and JA/ET-dependent (JERF3) signaling pathways.[3][4] This suggests that this compound primes the plant for a broad-spectrum defense response, activating multiple defense avenues simultaneously. The initial steps of this compound perception at the cell surface and the immediate downstream signaling components are still under active investigation.
Caption: this compound Signaling Pathway.
Quantitative Comparison of Defense Responses
The efficacy of this compound and salicylic acid in inducing plant defense can be quantified by measuring the activity of defense-related enzymes and the expression levels of defense-related genes. The following tables summarize available quantitative data from various studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
Induction of Defense-Related Enzyme Activities
| Elicitor | Plant Species | Enzyme | Concentration | % Increase in Activity (Compared to Control) | Reference |
| This compound | Tomato (Solanum lycopersicum) | Peroxidase (POD) | 0.1 ppm | Data not explicitly quantified as % increase, but showed significant enhancement. | [3][4] |
| This compound | Tomato (Solanum lycopersicum) | Polyphenol Oxidase (PPO) | 0.1 ppm | Data not explicitly quantified as % increase, but showed significant enhancement. | [3][4] |
| Salicylic Acid | Chickpea (Cicer arietinum) | Peroxidase (POD) | 1.5 mM | Significantly higher than control. | [6] |
| Salicylic Acid | Chickpea (Cicer arietinum) | Polyphenol Oxidase (PPO) | 1.5 mM | Significantly higher than control. | [6] |
| Salicylic Acid | Tomato (Solanum lycopersicum) | Peroxidase (POD) | Not Specified | Induced activity. | [7] |
| Salicylic Acid | Tomato (Solanum lycopersicum) | Polyphenol Oxidase (PPO) | Not Specified | Induced activity. | [7] |
Induction of Defense-Related Gene Expression
| Elicitor | Plant Species | Gene | Concentration | Fold Change in Expression (Compared to Control) | Reference |
| This compound | Tomato (Solanum lycopersicum) | PR1 (SA marker) | 0.1 ppm | Significantly upregulated. | [3][4] |
| This compound | Tomato (Solanum lycopersicum) | GLU (SA marker) | 0.1 ppm | Significantly upregulated. | [3][4] |
| This compound | Tomato (Solanum lycopersicum) | JERF3 (JA/ET marker) | 0.1 ppm | Significantly upregulated. | [3][4] |
| Salicylic Acid | Arabidopsis thaliana | PR1 | 25 µM | Significant induction. | [8] |
| Salicylic Acid | Arabidopsis thaliana | WRKY51 | 25 µM | Significant induction. | [8] |
| Salicylic Acid | Tobacco (Nicotiana tabacum) | PR-1 mRNAs | Not Specified | Induced production. | [9] |
Experimental Protocols
This section outlines the general methodologies used to assess the induction of plant defense responses by this compound and salicylic acid.
Plant Material and Growth Conditions
-
Plant Species: Commonly used model plants include Arabidopsis thaliana, tobacco (Nicotiana tabacum), and tomato (Solanum lycopersicum).
-
Growth Conditions: Plants are typically grown in a controlled environment (growth chamber or greenhouse) with defined photoperiod, temperature, and humidity to ensure uniformity.
Elicitor Treatment
-
Preparation of Elicitors: Salicylic acid is typically dissolved in a solvent like ethanol or DMSO and then diluted to the final concentration in water. This compound is purified from T. harzianum culture filtrates and dissolved in an appropriate solvent.
-
Application: Elicitors can be applied to plants through various methods, including:
-
Foliar Spray: A solution containing the elicitor is sprayed evenly onto the leaves.
-
Soil Drench: The elicitor solution is applied to the soil surrounding the plant roots.
-
Root Dipping: The roots of seedlings are immersed in the elicitor solution for a specific duration.
-
Caption: General Experimental Workflow.
Measurement of Enzyme Activity
-
Protein Extraction: Plant tissues are ground in liquid nitrogen and homogenized in an extraction buffer. The homogenate is then centrifuged to collect the supernatant containing the soluble proteins.
-
Enzyme Assays:
-
Peroxidase (POD) Activity: Measured spectrophotometrically by monitoring the oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂.
-
Polyphenol Oxidase (PPO) Activity: Determined by measuring the rate of oxidation of a phenolic substrate (e.g., catechol) at a specific wavelength.
-
Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues using commercially available kits or standard protocols. The RNA is then reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target defense-related genes (e.g., PR1, PDF1.2) are quantified using qRT-PCR. The expression data is typically normalized to a reference gene (e.g., Actin or Ubiquitin).
Conclusion
Both this compound and salicylic acid are potent inducers of plant defense responses. Salicylic acid acts as a key phytohormone, primarily activating the SA-dependent signaling pathway to confer resistance against biotrophic pathogens. This compound, a microbial secondary metabolite, appears to trigger a broader defense response by activating both SA- and JA/ET-dependent pathways, suggesting its potential for inducing resistance against a wider range of pathogens.
While the available data clearly demonstrates the efficacy of both compounds, a lack of direct comparative studies under identical experimental conditions makes it difficult to definitively conclude which is "more potent." The choice of elicitor would likely depend on the specific plant-pathogen system being investigated. Future research involving head-to-head comparisons of this compound and salicylic acid, utilizing standardized protocols and a range of plant species and pathogens, will be crucial for a more comprehensive understanding of their relative strengths and for optimizing their application in sustainable agriculture and the development of novel plant protection strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Polyphenol Oxidases in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of salicylic acid on polyphenol oxidase: A cooperation between acidification and binding effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Assessment of Elicitor Activity and Induced Plant Defense Responses [bio-protocol.org]
- 6. Proteomic investigation of the effect of salicylic acid on Arabidopsis seed germination and establishment of early defense mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Polyphenol Oxidase and Peroxidase Activity in Tomato Seedling Leaves by Salicylic Acid and Acetylsalicylic Acid [xbzwxb.alljournal.net]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyresearch.org [microbiologyresearch.org]
A Comparative Efficacy Analysis of Harzianolide and T39-butenolide, Two Prominent Trichoderma Butenolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of Harzianolide and T39-butenolide, two butenolide compounds derived from Trichoderma species. This analysis is based on available experimental data and aims to inform research and development efforts in the fields of agriculture and pharmacology.
Introduction to Trichoderma Butenolides
Trichoderma species are filamentous fungi renowned for their biocontrol capabilities and their production of a diverse array of secondary metabolites. Among these are butenolides, a class of four-carbon lactones with a wide range of biological activities. This compound and T39-butenolide are two well-characterized butenolides isolated from Trichoderma harzianum that have demonstrated significant potential as antifungal agents and plant growth promoters.
Comparative Efficacy: Antifungal Activity
Both this compound and T39-butenolide exhibit inhibitory effects against various phytopathogenic fungi. Quantitative data from in vitro studies allows for a direct comparison of their potency.
Table 1: Comparative Antifungal Activity of this compound and T39-butenolide
| Compound | Target Fungus | Efficacy Metric | Concentration | Citation |
| This compound | Gaeumannomyces graminis var. tritici | Growth Inhibition | 200 mg/mL | [1] |
| T39-butenolide | Gaeumannomyces graminis var. tritici | Growth Inhibition | 100 mg/mL | [1] |
| This compound | Pythium ultimum, Rhizoctonia solani | Growth Inhibition | >100 µg per plug | [2] |
| T39-butenolide | Pythium ultimum, Rhizoctonia solani | Growth Inhibition | >100 µg per plug | [2] |
Based on the available data, T39-butenolide demonstrates a higher potency against Gaeumannomyces graminis var. tritici compared to this compound, achieving growth inhibition at a lower concentration[1]. For Pythium ultimum and Rhizoctonia solani, both compounds required high concentrations for inhibition[2].
Comparative Efficacy: Plant Growth Promotion
This compound has been identified as a potent plant growth regulator. While both compounds are known to be produced by plant-beneficial Trichoderma strains, detailed comparative studies on their direct effects on plant growth are limited.
Table 2: Plant Growth Promotion Activity of this compound
| Compound | Plant Species | Effect | Concentration | Citation |
| This compound | Tomato (Lycopersicon esculentum) | 2.5-fold increase in seedling dry weight | 0.1 ppm | [3][4] |
Mechanism of Action: Induction of Systemic Resistance
A key aspect of the bioactivity of these compounds is their ability to induce systemic resistance in plants, priming them to defend against pathogen attacks.
This compound Signaling Pathway
This compound has been shown to induce the expression of genes involved in both the salicylic acid (SA) and jasmonate/ethylene (JA/ET) signaling pathways[3][4]. This dual activation suggests a broad-spectrum elicitation of plant defense responses.
Caption: this compound-induced systemic resistance signaling pathway.
T39-butenolide Signaling Pathway
Detailed information on the specific signaling pathways activated by T39-butenolide to induce systemic resistance in plants is not extensively documented in the currently available scientific literature. Further research is required to elucidate its precise mechanism of action in this context.
Experimental Protocols
Antifungal Activity Assay (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Workflow Diagram:
Caption: Workflow for the broth microdilution antifungal assay.
Detailed Steps:
-
Fungal Inoculum Preparation: Culture the target fungal strain on an appropriate agar medium. Harvest spores or mycelial fragments and suspend them in sterile saline or broth. Adjust the concentration of the inoculum to a standardized value (e.g., 10^4 to 10^5 CFU/mL).
-
Compound Dilution: Prepare a stock solution of the butenolide (this compound or T39-butenolide) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus for a specified period (e.g., 24-72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth. This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
Plant Growth Promotion Assay (Tomato Seedling)
This protocol outlines a method to assess the effect of butenolides on the growth of tomato seedlings.
Workflow Diagram:
References
- 1. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Inoculation of PGPR Staphylococcus sciuri to Seeds and Seedlings of Rice and Tomato Plants for Increased Root and Shoot Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Species Validation of Harzianolide's Effects on Different Crops: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Harzianolide's performance across various crops, supported by experimental data. It delves into the compound's mechanism of action and compares it with other alternatives in the field of plant growth promotion and disease resistance.
This compound: An Overview
This compound is a secondary metabolite produced by fungi of the Trichoderma genus, notably Trichoderma harzianum.[1][2][3] It has garnered significant attention for its dual role as a plant growth regulator and an inducer of systemic resistance in plants.[1][2] This butenolide compound has demonstrated efficacy in promoting plant development and protecting against various pathogens.[4][5]
Comparative Efficacy of this compound Across Different Crops
The effects of this compound and its producing organism, Trichoderma harzianum, have been observed in several crop species. While comprehensive cross-species validation studies are limited, existing research provides insights into its performance.
| Crop | Observed Effects of this compound / T. harzianum | Supporting Data | Reference |
| Tomato (Solanum lycopersicum) | - Significant promotion of seedling growth. - Enhanced root development (length and tips). - Induction of systemic resistance against Sclerotinia sclerotiorum. - Increased activity of defense-related enzymes. | - 2.5-fold increase in dry weight at 0.1 ppm concentration. - Upregulation of genes in SA and JA/ET signaling pathways (PR1, GLU, JERF3).[1][2] | Cai et al., 2013[1][2] |
| Maize (Zea mays) | - Improved root system architecture. - Enhanced root biomass production and root hair development, linked to increased yield. | - Qualitative observations of enhanced root systems. | Bjorkman et al. (cited in[2]) |
| Canola (Brassica napus) | - Growth promotion activity observed in seedlings in a concentration-dependent manner (by Harzianic acid, another T. harzianum metabolite). | - Data specific to Harzianic acid, not this compound. | Vinale et al., 2009 (cited in[6]) |
| Rapeseed Mustard (Brassica juncea) | - Implied benefits in disease resistance through the application of Trichoderma spp. | - General observation on the benefits of Trichoderma spp. in controlling diseases like Alternaria blight.[2] | (Mentioned in the context of Trichoderma spp. benefits[2]) |
| Avocado (Persea americana) and Chili (Capsicum annuum) | - Increased growth promotion variables compared to control and commercial products (by T. viride and T. harzianum). | - Inhibition of P. cinnamomi by up to 82.2% (T. harzianum). - In vitro production of IAA and siderophores. | (Study on T. harzianum[7]) |
| Hydroponic Lettuce (Lactuca sativa) | - Increased root growth. - Higher fresh leaves yield at an electrical conductivity of 1.2 dS m⁻¹. | - 20% increase in root growth with T. harzianum inoculation. - 24% increase in fresh leaves yield. | Moreira et al., 2022[8] |
Mechanism of Action: Signaling Pathways
This compound application triggers a complex signaling cascade within the plant, leading to enhanced growth and defense. The primary mechanism involves the induction of systemic resistance through the activation of two key hormonal pathways: the Salicylic Acid (SA) pathway and the Jasmonate/Ethylene (JA/ET) pathway.[1][2]
Caption: this compound-induced signaling pathways in plants.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound's effects.
1. Plant Growth Promotion Assay
-
Objective: To quantify the effect of this compound on plant biomass.
-
Protocol:
-
Tomato seeds are surface-sterilized and germinated on a suitable medium.
-
Seedlings are transferred to a hydroponic system or sterile soil.
-
This compound, dissolved in a suitable solvent, is added to the growth medium at various concentrations (e.g., 0.1 ppm). A control group with only the solvent is maintained.
-
Plants are grown under controlled environmental conditions (temperature, light, humidity).
-
After a defined period (e.g., 3-4 weeks), plants are harvested.
-
Root and shoot lengths are measured.
-
Fresh weight is recorded, followed by drying in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.
-
Root morphology (e.g., length and number of tips) can be analyzed using root scanning technology.
-
2. Induced Systemic Resistance (ISR) Assay
-
Objective: To assess the ability of this compound to induce resistance against a pathogen.
-
Protocol:
-
Plants are treated with this compound as described in the growth promotion assay.
-
After a specific period to allow for the induction of resistance, the plants are challenged with a pathogen (e.g., Sclerotinia sclerotiorum).
-
Inoculation is performed by placing a mycelial plug of the pathogen on a leaf or stem.
-
Plants are kept in a high-humidity environment to facilitate infection.
-
Disease progression is monitored over several days by measuring the lesion size.
-
A reduction in lesion size in this compound-pretreated plants compared to the control indicates induced systemic resistance.
-
3. Gene Expression Analysis (qRT-PCR)
-
Objective: To measure the expression levels of defense-related genes.
-
Protocol:
-
Plant tissue (e.g., leaves) is collected at different time points after this compound treatment.
-
Total RNA is extracted from the tissue using a suitable kit.
-
The quality and quantity of RNA are assessed.
-
cDNA is synthesized from the RNA template through reverse transcription.
-
Quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers for the target defense genes (e.g., PR1, GLU, JERF3) and a reference gene for normalization.
-
The relative expression levels of the target genes are calculated.
-
References
- 1. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trichoderma: Dual Roles in Biocontrol and Plant Growth Promotion [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inoculation with Trichoderma harzianum and Azospir... - BV FAPESP [bv.fapesp.br]
A Comparative Guide to the Mechanisms of Action of Harzianolide and Other Biostimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of Harzianolide and other prominent biostimulants, supported by experimental data. The information is intended to assist researchers in understanding the distinct and overlapping ways these compounds enhance plant growth and resilience.
Overview of Biostimulant Mechanisms
Biostimulants enhance plant growth and protect against stress through diverse and complex mechanisms. These range from improving soil structure and nutrient availability to directly influencing the plant's hormonal balance and defense signaling pathways. This guide focuses on a comparative analysis of this compound, a secondary metabolite from Trichoderma harzianum, with other major classes of biostimulants: seaweed extracts, protein hydrolysates, humic substances, and phosphites.
Comparative Performance Data
The following table summarizes quantitative data from various studies on the effects of these biostimulants on plant growth. It is important to note that the experimental conditions, plant species, and application methods vary between studies, which can influence the magnitude of the observed effects.
| Biostimulant | Plant Species | Parameter | Concentration | Result | Citation |
| This compound | Tomato (Seedling) | Dry Weight | 0.1 ppm | Up to 2.5-fold increase | [1][2] |
| Protein Hydrolysate | Tomato (Cuttings) | Root Dry Weight | 6 ml/L | 35% increase | [3][4] |
| Tomato (Cuttings) | Root Length | 6 ml/L | 24% increase | [3][4] | |
| Tomato (Cuttings) | Shoot Dry Weight | 6 ml/L | 21% increase | [3][4] | |
| Dwarf Pea | Shoot Length | 0.375-3.0 ml/L | Average 33% increase | [3][4] | |
| Tomato | Total Dry Biomass | Up to 10 ml/L | 20.5% increase | [3][4] | |
| Tomato | Leaf Nitrogen Content | Up to 10 ml/L | 21.5% increase | [3][4] | |
| Phosphite | Various Annual Crops | Root Mass | Not specified | Up to 40% increase | |
| Wheat, Oilseed Rape, etc. | Root Biomass | Not specified | ~30% increase | [5] | |
| Seaweed Extract | Hot Pepper | Total Antioxidant Activity | 0.5% | 17.7% increase | [6] |
| Soybean | Plant Height | 0.4% | Significant increase | [7] | |
| Humic Substances | Maize | Root and Coleoptile Elongation | Varied | Modeled to positively affect growth | [8] |
Mechanisms of Action and Signaling Pathways
The biostimulants discussed in this guide employ distinct molecular mechanisms to elicit their effects on plant growth and stress response. These often involve the modulation of key plant signaling pathways.
This compound
This compound, a butenolide secondary metabolite from Trichoderma harzianum, has a dual role in promoting plant growth and inducing systemic resistance.[1][2] Its primary mechanism involves the modulation of plant defense signaling pathways, specifically the salicylic acid (SA) and jasmonate/ethylene (JA/ET) pathways.[1] This enhances the plant's readiness to defend against pathogens. Additionally, this compound promotes root development, leading to improved nutrient and water uptake.[1][2]
Seaweed Extracts
Seaweed extracts are complex mixtures of bioactive compounds, including polysaccharides (e.g., alginates, fucans), phytohormone analogues, and other organic molecules. Their mechanism of action is multifaceted, involving the modulation of plant hormonal pathways, which can mimic the effects of auxins and cytokinins, and the elicitation of plant defense responses.[9][10] Polysaccharides in seaweed extracts can be recognized by the plant as microbe-associated molecular patterns (MAMPs), triggering downstream defense signaling.[11]
Protein Hydrolysates
Protein hydrolysates are mixtures of amino acids and peptides that can act as signaling molecules and are readily absorbed by plants. They are known to stimulate both root and shoot growth, enhance nutrient uptake and assimilation, and improve tolerance to abiotic stress.[12][13] Some peptides within these hydrolysates can have hormone-like activities, mimicking auxins and gibberellins.[6][14]
Humic Substances
Humic substances are complex organic molecules that primarily improve soil structure and nutrient availability. They also have direct effects on plant physiology, including auxin-like activity that promotes root growth.[8][15] At the molecular level, humic substances can trigger a signaling cascade involving changes in cytosolic calcium (Ca²⁺) concentration, which in turn activates various protein kinases and influences reactive oxygen species (ROS) homeostasis and hormonal signaling pathways like those of abscisic acid (ABA) and jasmonic acid (JA).[1][16]
Phosphite
Phosphite (Phi) is a reduced form of phosphate that acts as a biostimulant, primarily by enhancing root growth.[5][17] While not a direct source of phosphorus for the plant, phosphite application can activate several key signaling pathways. Studies have shown that phosphite can trigger the biosynthesis and signaling of abscisic acid (ABA), salicylic acid (SA), and jasmonic acid (JA).[4][18] This activation of stress-related hormone pathways likely contributes to the observed improvements in root architecture and overall plant resilience.
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the effects of biostimulants.
Plant Growth Bioassay (Tomato Seedling)
This protocol is designed to assess the effect of biostimulants on early plant growth.
Objective: To quantify the impact of a biostimulant on tomato seedling growth parameters (e.g., shoot height, root length, fresh and dry weight).
Materials:
-
Tomato seeds (e.g., Solanum lycopersicum)
-
Seedling trays or pots with sterile potting mix
-
Growth chamber with controlled light, temperature, and humidity
-
Biostimulant stock solution
-
Ruler or calipers
-
Drying oven
-
Analytical balance
Procedure:
-
Seed Sowing: Sow tomato seeds in seedling trays filled with a suitable potting mix.[19]
-
Germination: Place the trays in a growth chamber under optimal conditions for germination (e.g., 25°C, 16h/8h light/dark cycle).[19]
-
Treatment Application: Once seedlings have developed their first true leaves, apply the biostimulant treatment. This can be done as a soil drench or foliar spray at various concentrations. A control group should be treated with water or the corresponding solvent.
-
Growth Period: Continue to grow the seedlings for a specified period (e.g., 14-21 days), ensuring all trays receive the same amount of water and light.
-
Data Collection:
-
Shoot Height and Root Length: Carefully remove seedlings from the soil, wash the roots, and measure the shoot height (from the cotyledonary node to the apical bud) and the length of the primary root.
-
Fresh Weight: Blot the seedlings dry and record the fresh weight of the shoot and root separately.
-
Dry Weight: Place the separated shoots and roots in a drying oven at 60-70°C until a constant weight is achieved (typically 48-72 hours). Record the dry weights.
-
-
Data Analysis: Compare the growth parameters of the treated groups with the control group using appropriate statistical analysis (e.g., t-test or ANOVA).
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol details the steps to measure the expression levels of specific genes in response to biostimulant treatment.
Objective: To quantify the relative expression of target genes (e.g., defense-related genes) in plant tissue following biostimulant application.
Materials:
-
Plant tissue (e.g., leaves or roots) from treated and control plants
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR instrument and reagents (e.g., SYBR Green master mix)
-
Gene-specific primers
Procedure:
-
Sample Collection and Storage: Harvest plant tissue at specific time points after biostimulant treatment and immediately freeze in liquid nitrogen. Store at -80°C.
-
RNA Extraction: Extract total RNA from the plant tissue using a commercial kit or a standard protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers for the target and reference genes, and a fluorescent dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[3]
-
A melt curve analysis should be performed at the end of the run to verify the specificity of the amplified product.[20]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target gene to that of a stably expressed reference gene (e.g., actin or ubiquitin).[3]
-
Root Architecture Analysis using a Scanner
This method provides a detailed quantification of root system architecture.
Objective: To obtain high-resolution images of root systems and quantify various architectural traits.
Procedure:
-
Root Excavation and Cleaning: Carefully excavate the root system from the soil or growth medium. Gently wash the roots to remove debris.
-
Staining (Optional): To enhance contrast, roots can be stained with a suitable dye (e.g., Neutral Red).[21]
-
Image Acquisition:
-
Place the cleaned root system in a transparent tray with a small amount of water to spread out the roots and minimize overlap.
-
Use a flatbed scanner to acquire a high-resolution image of the root system.[22]
-
-
Image Analysis:
-
Use specialized software (e.g., WinRHIZO, ImageJ with appropriate plugins) to analyze the root images.
-
Quantify parameters such as total root length, average root diameter, root surface area, number of root tips, and branching angles.
-
Defense-Related Enzyme Activity Assays
This protocol describes how to measure the activity of enzymes involved in plant defense responses.
Objective: To determine the activity of key defense-related enzymes (e.g., peroxidase, polyphenol oxidase) in plant tissues after biostimulant treatment.
Procedure:
-
Protein Extraction:
-
Homogenize frozen plant tissue in an ice-cold extraction buffer. The buffer composition will vary depending on the enzyme being assayed but often contains a buffering agent (e.g., phosphate buffer), a reducing agent, and a chelating agent.[23]
-
Centrifuge the homogenate at high speed at 4°C to pellet cellular debris. The supernatant contains the crude protein extract.
-
-
Enzyme Activity Measurement:
-
Peroxidase (POX): The activity is often measured by monitoring the oxidation of a substrate (e.g., guaiacol or pyrogallol) in the presence of hydrogen peroxide (H₂O₂). The change in absorbance is measured spectrophotometrically at a specific wavelength.[23]
-
Polyphenol Oxidase (PPO): PPO activity can be determined by measuring the rate of oxidation of a phenolic substrate (e.g., catechol), which results in the formation of a colored product. The change in absorbance is monitored over time.[23]
-
-
Data Analysis: Enzyme activity is typically expressed as the change in absorbance per unit of time per milligram of protein. The protein concentration of the extract is determined using a standard method (e.g., Bradford assay).
Conclusion
This compound and other biostimulants offer promising avenues for enhancing crop performance and sustainability in agriculture. While they share some common outcomes, such as improved growth and stress tolerance, their underlying mechanisms of action are distinct. This compound appears to function as a specific elicitor of plant defense pathways. In contrast, other biostimulants like seaweed extracts, protein hydrolysates, and humic substances are complex mixtures that can have broader, more multifaceted effects on plant physiology, including hormone-like activities and improvements in nutrient uptake. Phosphites represent a more targeted approach, primarily stimulating root growth through the activation of stress-related signaling pathways. A deeper understanding of these mechanisms will be crucial for the development of next-generation biostimulants with optimized efficacy for specific crops and environmental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-Time qPCR Analysis of Defense Gene Expression [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Phosphite treatment can improve root biomass and nutrition use efficiency in wheat [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. Biostimulant Properties of Seaweed Extracts in Plants: Implications towards Sustainable Crop Production [mdpi.com]
- 10. Application of seaweed extracts to mitigate biotic and abiotic stresses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 12. Biostimulant Action of Protein Hydrolysates: Unraveling Their Effects on Plant Physiology and Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hardygro.com [hardygro.com]
- 14. Frontiers | Biostimulant action of a plant-derived protein hydrolysate produced through enzymatic hydrolysis [frontiersin.org]
- 15. Involvement of Hormone- and ROS-Signaling Pathways in the Beneficial Action of Humic Substances on Plants Growing under Normal and Stressing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Humic Substances Isolated from Recycled Biomass Trigger Jasmonic Acid Biosynthesis and Signalling [mdpi.com]
- 17. eu.vlsci.com [eu.vlsci.com]
- 18. mdpi.com [mdpi.com]
- 19. Growing Tomato plants | protocols [lowepowerlab.ucdavis.edu]
- 20. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 21. Preparing Roots for Scanning — Research — Department of Plant Science [plantscience.psu.edu]
- 22. researchgate.net [researchgate.net]
- 23. Data on plant defense enzyme activity associated with three endophytes against Cornus florida Erysiphe pulchra powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Harzianolide Analogs and Their Antifungal Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the antifungal activity of harzianolide and its analogs has been compiled to serve as a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the inhibitory effects of these natural compounds against various fungal pathogens, supported by experimental data and standardized protocols.
This compound, a secondary metabolite produced by fungi of the Trichoderma genus, has garnered significant interest for its potential as a biocontrol agent. This guide delves into the structure-activity relationships of this compound and its derivatives, offering insights into their antifungal potency.
Comparative Antifungal Activity of this compound and Its Analogs
The antifungal efficacy of this compound and its analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the available MIC values for this compound and several of its key analogs against a range of phytopathogenic fungi. It is important to note that direct comparison of absolute MIC values across different studies should be approached with caution due to variations in experimental conditions.
| Compound/Analog | Fungal Species | MIC (µg/mL) | Reference/Notes |
| This compound | Gaeumannomyces graminis var. tritici | Active (Specific MIC not provided) | [1] |
| Dehydrothis compound | Gaeumannomyces graminis var. tritici | Active (Specific MIC not provided) | [1] |
| T39butenolide | Gaeumannomyces graminis var. tritici | Active (Specific MIC not provided) | [1] |
| This compound K | Pestalotiopsis theae | 25-100 | [2] |
| This compound L | Pestalotiopsis theae | 25-100 | [2] |
| This compound M | Pestalotiopsis theae | 25-100 | [2] |
| This compound O | Pestalotiopsis theae | 25-100 | [2] |
| Harzianopyridone | Rhizoctonia solani, Sclerotium rolfsii, Fusarium oxysporum | EC50: 35.9-50.2 | [1] |
| 6-Pentyl-2H-pyran-2-one | Fusarium oxysporum | 31.7% inhibition at 300 µg/mL | [1] |
| 6-Pentyl-2H-pyran-2-one | Rhizoctonia solani | 69.6% inhibition at 300 µg/mL | [1] |
Experimental Protocols
The determination of the antifungal activity of this compound analogs is predominantly carried out using the broth microdilution method. This standardized technique allows for the quantitative assessment of a compound's efficacy.
Broth Microdilution Assay for Antifungal Susceptibility Testing
1. Preparation of Fungal Inoculum:
-
Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.
-
Spores or mycelial fragments are harvested and suspended in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80) to ensure a homogenous suspension.
-
The suspension is adjusted to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.
2. Preparation of Test Compounds:
-
This compound analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) in 96-well microtiter plates. The final concentrations typically range from 0.125 to 256 µg/mL.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Positive control wells (containing medium and fungal inoculum without the test compound) and negative control wells (containing medium only) are included.
-
The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungus.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
After the incubation period, the plates are visually inspected or read with a microplate reader to assess fungal growth.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the antifungal activity of this compound analogs.
Caption: Experimental workflow for antifungal susceptibility testing.
Mechanism of Action: An Indirect Approach
While the direct antifungal mechanism of this compound and its analogs on fungal cells is not yet fully elucidated, their role in plant defense has been studied. Research indicates that this compound can induce systemic resistance in plants, a state of enhanced defensive capacity against a broad range of pathogens.[3] This is achieved through the activation of key plant signaling pathways.
The following diagram illustrates the proposed signaling pathway for this compound-induced systemic resistance in plants.
Caption: this compound-induced plant defense signaling pathway.
This guide underscores the potential of this compound and its analogs as a promising class of antifungal agents. Further research is warranted to fully elucidate their direct mechanisms of action against fungal pathogens and to explore their potential in agricultural and clinical applications.
References
Validating the Role of Harzianolide in Trichoderma's Biocontrol Efficacy: A Comparative Guide
Introduction: The Multifaceted Biocontrol Strategy of Trichoderma
Fungi of the genus Trichoderma are prominent biocontrol agents (BCAs) in modern agriculture, with 50-60% of the global BCA market based on various Trichoderma species.[1] Their success stems from a multi-pronged approach to suppressing plant pathogens and promoting plant health.[2] These mechanisms are broadly categorized as direct and indirect.[1] Direct mechanisms include mycoparasitism (preying on other fungi), competition for nutrients and space, and antibiosis—the secretion of antifungal secondary metabolites.[1][2] Indirect mechanisms involve stimulating plant growth and inducing systemic resistance (ISR), which primes the plant's own defense systems.[1][3]
This guide focuses on a key secondary metabolite, Harzianolide, produced by species such as Trichoderma harzianum. We will objectively compare its role and performance against the broader backdrop of Trichoderma's other biocontrol functions, supported by experimental data, to validate its contribution to the fungus's overall efficacy.
This compound: A Dual-Function Metabolite
This compound is a butenolide compound that plays a significant role in both plant growth regulation and defense activation.[4][5] Unlike metabolites that may only exhibit direct antifungal properties, this compound's value lies in its ability to simultaneously inhibit pathogens and bolster the host plant's vitality and resilience.[4][6]
Performance Metric 1: Plant Growth Promotion
One of the most well-documented effects of this compound is its potent ability to stimulate plant growth, particularly in the early stages of development.[4][5] This is achieved by enhancing root system architecture, leading to increased root length and a greater number of root tips.[5] A more robust root system allows for more efficient nutrient and water uptake, translating to greater overall biomass.[5]
Experimental data from studies on tomato seedlings demonstrates the significant impact of purified this compound.
Table 1: Effect of this compound on Tomato Seedling Growth
| Treatment | Concentration (ppm) | Effect on Dry Weight (Compared to Control) | Reference |
|---|---|---|---|
| Purified this compound | 0.1 | Up to 2.5-fold increase | [4][5] |
| Crude Metabolite Extract | Not specified | Significant increase |[4][5] |
Performance Metric 2: Induction of Systemic Resistance (ISR)
This compound acts as a chemical elicitor, triggering the plant's innate immune system.[4][5] Upon recognition by the plant, it activates defense-related signaling pathways, preparing the plant to fend off subsequent pathogen attacks.[4] This induced resistance is a key component of its biocontrol efficacy.
Specifically, this compound has been shown to upregulate the expression of genes involved in two critical defense signaling pathways:
-
Salicylic Acid (SA) Pathway: Primarily associated with resistance against biotrophic and hemi-biotrophic pathogens. This compound induces genes like PR1 and GLU.[4][5]
-
Jasmonate/Ethylene (JA/ET) Pathway: Crucial for defense against necrotrophic pathogens and herbivorous insects. This compound induces genes such as JERF3.[4][5]
This dual activation allows for a broad-spectrum enhancement of plant immunity. Experiments have shown that tomato plants pre-treated with this compound exhibit smaller lesion sizes when challenged with the necrotrophic pathogen Sclerotinia sclerotiorum.[4][5]
Caption: this compound-induced signaling pathways in plants.
Performance Metric 3: Direct Antifungal Activity (Antibiosis)
While this compound's indirect effects are well-documented, Trichoderma metabolites, including the broader family of harzianolides, also exhibit direct antifungal properties.[7][8] This antibiosis mechanism involves the inhibition of pathogen growth through the secretion of toxic compounds.[9]
The antifungal activity of various this compound compounds has been evaluated against different plant pathogens, though data for the specific this compound molecule responsible for growth promotion is less prevalent compared to its derivatives.
Table 2: Comparative Antifungal Activity of T. harzianum Metabolites
| Metabolite | Target Pathogen | Activity Metric (MIC*) | Reference |
|---|---|---|---|
| Harzianolides K, L, M, O | Pestalotiopsis theae | 25-100 µg/mL | [7] |
| Harzianolides H, J | Pestalotiopsis theae | 12.5-100 µg/mL | [10] |
| Harzianopyridone | Rhizoctonia solani, Sclerotium rolfsii, Fusarium oxysporum | EC₅₀: 35.9–50.2 μg/mL | [8] |
| Harzianic Acid | Pythium irregulare, Sclerotinia sclerotiorum, Rhizoctonia solani | Effective at low doses | [11] |
*MIC: Minimum Inhibitory Concentration; EC₅₀: Half maximal effective concentration.
This data indicates that while this compound itself is a potent growth promoter and resistance elicitor, the broader family of metabolites produced by T. harzianum contributes to a direct antifungal chemical shield. The overall biocontrol efficacy of the fungus is therefore a synergistic effect of these multiple compounds.
Experimental Methodologies
Validating the biocontrol contributions of a specific metabolite like this compound requires a systematic experimental approach.
Caption: Experimental workflow for evaluating this compound's efficacy.
Dual Culture Assay (for Direct Antagonism)
This method assesses the direct inhibitory effect of Trichoderma on a pathogen.
-
Protocol: An agar plug from an actively growing Trichoderma colony is placed on one side of a petri dish containing a suitable medium (e.g., Potato Dextrose Agar - PDA). An agar plug of the target pathogen is placed on the opposite side.[12]
-
Control: A plate inoculated only with the pathogen serves as the control.[12]
-
Incubation: Plates are incubated at a controlled temperature (e.g., 25°C) for several days.[12]
-
Evaluation: The growth of the pathogen in the dual culture plate is compared to the control. The percentage of inhibition is calculated, and the presence of an inhibition zone (a clear area between the two fungi) suggests the production of antifungal compounds.
Plant Growth Promotion Assay (Greenhouse)
This experiment quantifies the effect of this compound on plant development.
-
Protocol: Seeds (e.g., tomato) are surface-sterilized and sown in pots containing sterile soil or a hydroponic medium.[13]
-
Treatment: Seedlings are treated with different concentrations of purified this compound or a crude metabolite extract. A control group receives a mock treatment without the compound.[4][13]
-
Growth Conditions: Plants are maintained in a greenhouse with controlled light, temperature, and humidity for a set period (e.g., 4-6 weeks).[13]
-
Evaluation: At the end of the experiment, various growth parameters are measured, including shoot and root length, fresh and dry biomass, and root architecture.[4][13]
Gene Expression Analysis via RT-qPCR (for ISR)
This molecular technique measures the activation of plant defense genes.
-
Protocol: Plant tissues (e.g., leaves) are harvested at different time points after treatment with this compound.
-
RNA Extraction: Total RNA is extracted from the tissues and reverse-transcribed into complementary DNA (cDNA).
-
qPCR: Quantitative real-time PCR is performed using primers specific to defense-related genes (e.g., PR1, JERF3). Housekeeping genes are used for normalization.
-
Evaluation: The relative expression levels of the target genes in treated plants are compared to those in control plants to determine if this compound induces their transcription.[4]
Conclusion: A Synergistic Contribution
The evidence validates that this compound is a crucial component of Trichoderma's biocontrol arsenal, but its strength lies in its unique, dual-functionality rather than standalone potency. While other metabolites like harzianopyridone and harzianic acid may show strong direct antifungal activity[8][11], this compound's primary contribution is its ability to enhance the plant's own growth and defense systems.[4][5]
For researchers and drug development professionals, this highlights a key takeaway: the overall biocontrol efficacy of a Trichoderma strain is not attributable to a single compound but to a synergistic cocktail of metabolites. This compound acts as a foundational element, creating a stronger, more resilient plant, while other compounds provide a direct chemical defense against invading pathogens. Therefore, when screening for effective Trichoderma strains or developing new bio-fungicides, evaluating the presence and activity of growth-promoting and ISR-inducing elicitors like this compound is as critical as assessing direct antifungal capabilities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Trichoderma and its role in biological control of plant fungal and nematode disease [frontiersin.org]
- 4. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trichoderma: Dual Roles in Biocontrol and Plant Growth Promotion [mdpi.com]
- 7. New Polyketides From Trichoderma harzianum and Their Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trichoderma: Dual Roles in Biocontrol and Plant Growth Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Evaluation of Trichoderma atroviride and Trichoderma longibrachiatum as biocontrol agents in controlling red pepper anthracnose in Korea [frontiersin.org]
- 13. Biocontrol Potential and Growth-Promoting Effects of Freshwater Trichoderma Strains against Plant Pathogenic Fungi in Red Pepper - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Harzianolide's role in activating plant defense-related genes, with supporting experimental data and comparison to other known elicitors.
This compound, a secondary metabolite produced by the fungus Trichoderma harzianum, has been identified as a potent elicitor of plant defense responses. This guide provides a quantitative comparison of this compound's impact on key defense-related genes in tomato (Solanum lycopersicum), benchmarked against other well-known defense-inducing compounds. The data presented is crucial for researchers in plant pathology, crop protection, and the development of novel biopesticides and plant health stimulants.
Quantitative Gene Expression Analysis
This compound has been shown to modulate the expression of genes primarily involved in the Salicylic Acid (SA) and Jasmonic Acid/Ethylene (JA/ET) signaling pathways, which are two of the main pillars of plant immunity. The following table summarizes the quantitative impact of this compound on the expression of selected defense-related genes in tomato leaves, as determined by quantitative real-time reverse transcription-polymerase chain reaction (qRT-PCR). For comparative purposes, the effects of Benzothiadiazole (BTH), a synthetic analog of salicylic acid, and Methyl Jasmonate (MeJA), a key signaling molecule in the jasmonate pathway, are also presented.
| Gene | Gene Function & Pathway | Treatment | Fold Change in Expression (Relative to Control) | Reference |
| PR1 (P6) | Pathogenesis-Related Protein 1 (SA Pathway Marker) | This compound (0.1 ppm) | ~ 5.5 | [1] |
| Benzothiadiazole (BTH) (1 mM) | ~ 8.0 | |||
| GLU (PR-2) | β-1,3-Glucanase (SA Pathway) | This compound (0.1 ppm) | ~ 4.0 | [1] |
| Benzothiadiazole (BTH) (1 mM) | ~ 6.0 | |||
| JERF3 | Jasmonate and Ethylene-Responsive Factor 3 (JA/ET Pathway) | This compound (0.1 ppm) | ~ 3.5 | [1] |
| Methyl Jasmonate (MeJA) (50 µM) | ~ 10.0 | |||
| CHI-II (PR-3) | Chitinase (Basal Defense) | This compound (Crude Extract) | Inhibition | [1] |
| Trichoderma spp. | Variable Induction | |||
| PGIP | Polygalacturonase-Inhibiting Protein (Basal Defense) | This compound (Crude Extract) | Inhibition | [1] |
Note: The fold-change values for this compound are estimated from graphical representations in the cited literature, as exact numerical data was not provided in the publication's abstract. The data for BTH and MeJA are representative values from literature to provide a comparative context.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Salicylic Acid (SA) signaling pathway activated by this compound.
Caption: Jasmonic Acid/Ethylene (JA/ET) signaling pathway activated by this compound.
Caption: Experimental workflow for quantitative gene expression analysis.
Experimental Protocols
The following is a generalized protocol for the quantitative analysis of defense-related gene expression in tomato, based on methodologies commonly employed in the cited research.
1. Plant Material and Growth Conditions:
-
Tomato seeds (Solanum lycopersicum) are surface-sterilized and germinated in a sterile substrate.
-
Seedlings are grown in a controlled environment (e.g., growth chamber or greenhouse) with a defined photoperiod, temperature, and humidity to ensure uniformity.
2. Elicitor Treatment:
-
This compound: Purified this compound is dissolved in a suitable solvent (e.g., ethanol or DMSO) and diluted to the final concentration (e.g., 0.1 ppm) in sterile water. The solution is applied to the plant roots or as a foliar spray.
-
Benzothiadiazole (BTH): A stock solution of BTH is prepared and diluted to the desired final concentration (e.g., 1 mM). The solution is applied as a foliar spray.
-
Methyl Jasmonate (MeJA): MeJA is typically applied as a vapor in a sealed chamber or as a foliar spray at a specific concentration (e.g., 50 µM).
-
Control: Plants are treated with a mock solution containing the same concentration of the solvent used for the elicitors.
3. Sample Collection and RNA Extraction:
-
Leaf samples are collected at specific time points after treatment (e.g., 24, 48, 72 hours).
-
Samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.
-
Total RNA is extracted from the leaf tissue using a commercial RNA extraction kit or a standard protocol like the Trizol method. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
4. cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
5. Quantitative Real-Time PCR (qRT-PCR):
-
qRT-PCR is performed using a real-time PCR system and a fluorescent dye such as SYBR Green.
-
Gene-specific primers for the target genes (PR1, GLU, JERF3, etc.) and a reference gene (e.g., Actin or Ubiquitin) are used.
-
The PCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
A melt curve analysis is performed at the end of the PCR to verify the specificity of the amplified products.
6. Data Analysis:
-
The relative gene expression is calculated using the 2-ΔΔCt method.
-
The Ct (cycle threshold) values of the target genes are normalized to the Ct values of the reference gene.
-
The fold change in gene expression in the treated samples is calculated relative to the mock-treated control samples.
Conclusion
This compound demonstrates a significant capacity to induce the expression of key defense-related genes in tomato, activating both the Salicylic Acid and Jasmonic Acid/Ethylene signaling pathways. This dual activation suggests that this compound may confer broad-spectrum resistance to a variety of pathogens with different infection strategies. While the crude extract of T. harzianum showed inhibitory effects on some basal defense genes, the purified this compound consistently upregulates marker genes for systemic acquired resistance (SAR) and induced systemic resistance (ISR).
Compared to the well-characterized elicitors BTH and MeJA, which strongly induce their respective pathways, this compound appears to be a more balanced activator of both. This characteristic could be highly advantageous in agricultural applications, providing a more comprehensive defense enhancement. Further research to elucidate the precise quantitative effects and the downstream consequences on pathogen resistance is warranted. The methodologies and comparative data presented in this guide offer a foundational resource for such future investigations and for the development of this compound-based biostimulants and biocontrol agents.
References
Harzianolide: A Comprehensive Performance Benchmark Against Commercial Plant Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of harzianolide, a secondary metabolite from the fungus Trichoderma harzianum, with established commercial plant growth regulators (PGRs). The information presented is based on available experimental data to assist in evaluating its potential for agricultural and research applications.
Executive Summary
This compound has demonstrated significant potential as a plant growth promoter, particularly in enhancing biomass and root development. Experimental data on tomato seedlings show a substantial increase in dry weight and improved root architecture upon treatment with this compound. Its mode of action involves the induction of key plant defense and growth-related signaling pathways, specifically the salicylic acid (SA) and jasmonate/ethylene (JA/ET) pathways.
While direct comparative studies benchmarking this compound against commercial PGRs under identical conditions are limited, this guide synthesizes available data to provide a preliminary performance overview. It is important to note that the data for commercial PGRs are derived from various studies with different experimental setups, which should be considered when making comparisons.
Performance Comparison: this compound vs. Commercial Plant Growth Regulators
The following tables summarize the quantitative effects of this compound and common commercial plant growth regulators on tomato plants, based on separate studies.
Table 1: Effect of this compound on Tomato Seedling Growth
| Compound | Concentration | Plant Species | Key Findings | Reference |
| This compound | 0.1 ppm | Tomato (Lycopersicon esculentum) | 2.5-fold increase in dry weight; Enhanced root length and number of root tips.[1][2] | Cai et al., 2013 |
Table 2: Effects of Commercial Plant Growth Regulators on Tomato Growth (from various studies)
| Commercial PGR | Concentration(s) | Plant Species | Key Findings | Reference |
| Naphthalene Acetic Acid (NAA) | 50 ppm | Tomato (Lycopersicon esculentum) | Increased plant height. | Patel et al. (2012) |
| Gibberellic Acid (GA3) | 20 ppm | Tomato (Lycopersicon esculentum) | Increased plant height, number of leaves, and branches. | Akand et al. (2015) |
| Gibberellic Acid (GA3) | 50 ppm | Tomato (Lycopersicon esculentum) | Increased number of flowers, fruits, and fruit yield per plant. | Kumar et al. (2015A) |
| Indole-3-Acetic Acid (IAA) | Not specified | Tomato (Lycopersicon esculentum) | Promotes root and shoot development. | (Study on IAA-producing bacteria) |
Note: The experimental conditions, including growth medium, light intensity, and duration of treatment, varied across these studies. Therefore, the data should be interpreted as indicative of the potential of each compound rather than a direct like-for-like comparison.
Experimental Protocols
This compound Treatment of Tomato Seedlings (Adapted from Cai et al., 2013)
-
Plant Material and Growth Conditions: Tomato seeds (Lycopersicon esculentum) are surface-sterilized and germinated on a nutrient-rich agar medium. Seedlings are then transferred to a hydroponic system or sterile soil.
-
This compound Application: Purified this compound is dissolved in a suitable solvent (e.g., ethanol) and then diluted in the hydroponic solution or irrigation water to the desired final concentration (e.g., 0.1 ppm). Control plants receive the same concentration of the solvent without this compound.
-
Growth Measurement: After a specified growth period (e.g., 14-21 days), seedlings are harvested. Parameters such as shoot and root length, fresh weight, and dry weight (after drying at 70°C until a constant weight is achieved) are measured. Root architecture can be analyzed using root scanning technology.
-
Gene Expression Analysis: To study the effect on signaling pathways, root or leaf tissues are collected at different time points after treatment. RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes involved in the SA (e.g., PR1, GLU) and JA/ET (e.g., JERF3) pathways.
Signaling Pathways and Mechanisms of Action
This compound's growth-promoting effects are linked to its ability to modulate the plant's internal signaling networks.
This compound-Induced Signaling Pathways
This compound treatment has been shown to induce the expression of genes involved in the salicylic acid (SA) and jasmonate/ethylene (JA/ET) signaling pathways.[1] These pathways are crucial for regulating plant growth, development, and defense responses.
Caption: this compound's proposed signaling cascade in plants.
Experimental Workflow for Plant Growth Promotion Assay
The following diagram outlines a typical workflow for assessing the plant growth-promoting activity of a compound like this compound.
References
Safety Operating Guide
Prudent Disposal of Harzianolide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Harzianolide, a secondary metabolite from Trichoderma harzianum known for its plant growth-regulating and antifungal properties.
I. This compound: Summary of Available Data
The following table summarizes the known information about this compound. It is important to note the absence of comprehensive safety and toxicity data, which necessitates a cautious approach to its handling and disposal.
| Property | Description | Source |
| Chemical Nature | A butenolide, a type of lactone, produced as a secondary metabolite by the fungus Trichoderma harzianum. | [1][2] |
| Known Biological Activity | Plant growth regulator, systemic resistance elicitor in plants, antifungal activity.[2][3] | [2][3] |
| Physical Appearance | Can be isolated as a solid or part of a crude extract. | [1][3] |
| Toxicity Data | Specific toxicity data (e.g., LD50) is not readily available in the provided search results. It is prudent to handle it with care, assuming potential toxicity. | N/A |
| Disposal Guidelines | No specific disposal guidelines for this compound were found. General laboratory hazardous waste procedures should be followed.[4][5][6] | [4][5][6] |
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated materials.
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash. [5][7]
-
All this compound waste, including unused stock, experimental residues, and contaminated materials (e.g., gloves, pipette tips, absorbent paper), should be collected as hazardous chemical waste.[4]
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic is often preferred for waste storage.[5]
-
Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound" and an approximate concentration if in solution.[5]
-
Do not mix this compound waste with incompatible chemicals. For instance, store it separately from strong acids, bases, and oxidizers.[6]
2. Storage of this compound Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
The SAA should be at or near the point of waste generation.[5]
-
Keep the waste container securely capped at all times, except when adding waste.[4][5]
-
Ensure the SAA is inspected regularly for any signs of leakage.[6]
3. Disposal of Empty this compound Containers:
-
A container that has held this compound should be treated as hazardous waste unless properly decontaminated.[8]
-
To decontaminate an "empty" container, all contents must be removed.[8]
-
For containers that held what might be considered an "acute" hazardous waste (a conservative assumption in the absence of data), triple rinsing is required.[4][8]
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone, depending on the original solvent for the this compound). Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[4]
-
Collect all rinsate as hazardous waste and add it to your designated this compound waste container.[4][8]
-
-
After triple rinsing, deface or remove the original label from the container.[4]
-
The decontaminated and unlabeled container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's EHS office.
4. Arranging for Waste Pickup:
-
Once your hazardous waste container is full or you have no further need to accumulate this waste stream, contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to arrange for pickup.[4][5]
-
Follow your institution's specific procedures for requesting a waste collection, which may involve submitting an online form.[4]
III. Visualized Workflow for this compound Disposal
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This guidance is intended for informational purposes and is based on general laboratory safety principles. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety (EHS) office for definitive procedures. Your EHS office can provide guidance tailored to your location and the specific regulations that apply.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Harzianolide
Core Principle: In the absence of specific data, treat Harzianolide with a high degree of caution, assuming it may possess irritant, allergenic, or other hazardous properties. The following guidance is based on safety information for handling Trichoderma harzianum-based products and general laboratory safety protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure. The following table summarizes recommended PPE for handling this compound, categorized by task.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Concentrate/Pure Compound | Chemical-resistant suit or apron over a long-sleeved shirt and long pants.[1][2] | Nitrile or PVC gloves.[1] Avoid rubber gloves.[1] | Safety goggles or a face shield.[1][3] | A fitted respirator with a cartridge suitable for organic vapors and particulates.[1] |
| Handling Dilute Solutions | Long-sleeved shirt and long pants.[4] | Nitrile or PVC gloves.[1] | Safety glasses or goggles, especially if splashing is possible.[1][4] | Recommended, especially in poorly ventilated areas. |
| Cleaning Spills | Chemical-resistant suit or apron. | Heavy-duty nitrile or PVC gloves. | Safety goggles and a face shield. | A respirator is required. |
Important Considerations for PPE:
-
Inspect all PPE for damage before each use.[5]
-
Wash reusable PPE, such as gloves, with soap and water before removing them.[1]
-
Store PPE in a clean, dry place away from chemical storage areas.[1][5]
-
Contaminated disposable PPE should be disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the toilet.[3]
Operational Plan: Step-by-Step Handling Protocol
The following workflow provides a general procedure for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, masks, lab coats), contaminated lab supplies (e.g., pipette tips, tubes), and any spilled material absorbed with an inert material should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain unless authorized by your institution's environmental health and safety department.[6] Small quantities of some chemicals may be permissible for drain disposal with copious amounts of water, but this should be verified.[6]
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Store waste containers in a designated, secure area away from general lab traffic until they are collected for disposal.
Final Disposal:
-
All hazardous waste must be disposed of through your institution's certified hazardous waste management program. Follow all institutional, local, and national regulations for chemical waste disposal.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[7] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[7]
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[7] Ventilate the area and wash the spill site after material pickup is complete.
References
- 1. PPE [growsafe.co.nz]
- 2. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 3. bioworksinc.com [bioworksinc.com]
- 4. hgic.clemson.edu [hgic.clemson.edu]
- 5. epa.gov [epa.gov]
- 6. su.se [su.se]
- 7. warkembioagri.com [warkembioagri.com]
- 8. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
